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(2-Methoxy-5-methylpyridin-3-yl)methanol Documentation Hub

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  • Product: (2-Methoxy-5-methylpyridin-3-yl)methanol

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2-Methoxy-5-methylpyridin-3-yl)methanol

[1][2][3] Executive Summary (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5 ) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5 ) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of antagonists for P2X3 receptors (associated with chronic cough and pain) and modulators of GPR6 (implicated in neurodegenerative disorders like Parkinson's disease).

Structurally, the molecule features a pyridine core substituted with a methoxy group at the C2 position, a hydroxymethyl group at C3, and a methyl group at C5. This specific substitution pattern modulates the basicity of the pyridine nitrogen and provides a versatile "methanol" handle for further functionalization—typically via conversion to a leaving group (chloride/mesylate) or oxidation to an aldehyde.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Core Identity Data
PropertySpecification
IUPAC Name (2-Methoxy-5-methylpyridin-3-yl)methanol
CAS Number 351410-48-5
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES COc1ncc(C)cc1CO
InChIKey OFWONXXWLCHTSR-UHFFFAOYSA-N (Analogous base key)
Appearance White to off-white solid or crystalline powder
Physicochemical Profile

The following data combines experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific scaffold.

ParameterValueTechnical Insight
LogP (Predicted) ~1.10 ± 0.3Moderate lipophilicity; suitable for CNS-penetrant drug scaffolds.
TPSA ~42 ŲPolar Surface Area is dominated by the hydroxyl and pyridine nitrogen; well within the Veber rule (<140 Ų) for oral bioavailability.
pKa (Pyridine N) ~3.5 - 4.0The 2-methoxy group reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2) due to the inductive electron-withdrawing effect of the oxygen, despite resonance donation.
Solubility HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.
H-Bond Donors 1The hydroxyl group (-OH).
H-Bond Acceptors 3Pyridine N, Methoxy O, Hydroxyl O.

Structural Analysis & Electronic Properties

The reactivity and pharmacological utility of this molecule are defined by the interplay of its three substituents on the pyridine ring:

  • 2-Methoxy Group (C2):

    • Electronic Effect: Acts as a hydrogen bond acceptor but significantly lowers the basicity of the pyridine nitrogen. This is crucial in drug design to prevent non-specific binding to acidic proteomes or to modulate metabolic stability (blocking oxidation at the susceptible C2 position).

    • Conformation: The methoxy group typically adopts a planar conformation with the ring to maximize p-π conjugation.

  • 3-Hydroxymethyl Group (C3):

    • Reactivity: A primary alcohol that serves as the main attachment point. It is easily converted to a chloromethyl (-CH2Cl) or mesylate group for nucleophilic substitution reactions (e.g., attaching to a piperazine or spiro-cyclic amine).

    • Intramolecular Bonding: Potential for weak intramolecular hydrogen bonding with the C2-methoxy oxygen or the ring nitrogen, influencing conformational entropy.

  • 5-Methyl Group (C5):

    • Metabolic Blocking: Blocks the C5 position from metabolic oxidation (a common clearance pathway for pyridines), thereby enhancing the metabolic stability of the final drug candidate.

    • Lipophilicity: Adds a small lipophilic increment (+0.5 LogP) to balance the polarity of the hydroxymethyl group.

Synthetic Pathways[5][12][13]

The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol typically proceeds via the reduction of its corresponding ester or carboxylic acid precursors. These precursors are often derived from commercially available halogenated pyridines.

Primary Route: Reduction of Methyl Ester

This is the most scalable industrial route, avoiding the use of harsh lithium aluminum hydride (LiAlH4) by utilizing borohydride systems.

  • Precursor: Methyl 2-methoxy-5-methylnicotinate.[2]

  • Reagents: Sodium Borohydride (NaBH₄) / Methanol (MeOH) or CaCl₂.

  • Mechanism: Chemoselective reduction of the ester to the primary alcohol.

Protocol Step-by-Step:

  • Dissolution: Dissolve Methyl 2-methoxy-5-methylnicotinate (1.0 eq) in anhydrous THF (10 volumes).

  • Activation: Add CaCl₂ (2.0 eq) or LiCl to activate the borohydride. Stir for 15 minutes.

  • Reduction: Portion-wise addition of NaBH₄ (3.0 eq) at 0°C.

  • Reflux: Warm to room temperature and then reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Alternative Route: From 2-Chloro-5-methylnicotinic Acid

Used when the methoxy-pyridine precursor is not available.

  • Esterification: 2-Chloro-5-methylnicotinic acid → Methyl 2-chloro-5-methylnicotinate (SOCl₂, MeOH).

  • Methoxylation: Nucleophilic aromatic substitution (SnAr) using NaOMe in MeOH at reflux to install the 2-methoxy group.

  • Reduction: Conversion of the ester to the alcohol as described above.

Synthesis Start 2-Chloro-5-methyl nicotinic acid Step1 Methyl 2-chloro-5-methyl nicotinate Start->Step1 SOCl2, MeOH (Esterification) Step2 Methyl 2-methoxy-5-methyl nicotinate Step1->Step2 NaOMe, MeOH (SnAr Substitution) Product (2-Methoxy-5-methyl pyridin-3-yl)methanol Step2->Product NaBH4, THF/MeOH (Reduction)

Figure 1: Synthetic workflow from chloronicotinic acid precursor to the target alcohol.

Applications in Drug Development[5]

This scaffold is a "privileged structure" in medicinal chemistry, appearing in patent literature for several high-value targets.

P2X3 Receptor Antagonists

The P2X3 receptor is an ATP-gated ion channel involved in sensory neurotransmission. Antagonists are developed for chronic cough and neuropathic pain.

  • Role: The (2-methoxy-5-methylpyridin-3-yl)methyl moiety often serves as a "head group" attached to a central core (like a diaminopyrimidine or benzimidazole).

  • Mechanism: The pyridine nitrogen and methoxy group provide critical hydrogen bonding interactions within the receptor's orthosteric or allosteric binding pockets.

GPR6 Modulators

GPR6 is an orphan GPCR expressed in the striatum.

  • Role: Used as a linker or terminal group in sulfonyl-piperazine derivatives (e.g., WO2023154499).

  • Function: The 5-methyl group optimizes the fit in the hydrophobic sub-pocket of the receptor, while the methoxy group modulates solubility.

Applications Center (2-Methoxy-5-methyl pyridin-3-yl)methanol Aldehyde Aldehyde Derivative (Oxidation) Center->Aldehyde MnO2 or Dess-Martin Halide Chloride/Mesylate (Activation) Center->Halide SOCl2 or MsCl/TEA P2X3 P2X3 Antagonists (Chronic Cough) Aldehyde->P2X3 Reductive Amination GPR6 GPR6 Modulators (Parkinson's) Halide->GPR6 N-Alkylation

Figure 2: Downstream chemical transformations and therapeutic targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate is limited, it shares hazard profiles with similar methoxy-pyridines.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The hydroxymethyl group can be susceptible to slow oxidation if exposed to air/light over long periods.

References

  • PubChem. (2-Methoxypyridin-3-yl)methanol Compound Summary. National Library of Medicine. Link (Analogous structure reference).

  • World Intellectual Property Organization (WIPO). WO2023154499A1 - Emopamil-binding protein inhibitors and uses thereof. (2023). Link

  • Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (2016). Link

  • BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.Link

  • Konoscience. Product Detail: (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS 351410-48-5).[1][4]Link

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of (2-Methoxy-5-methylpyridin-3-yl)methanol

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, substituted pyridines serve as ubiquitous pharmacophores due to their favorabl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, substituted pyridines serve as ubiquitous pharmacophores due to their favorable physicochemical properties, metabolic stability, and predictable hydrogen-bonding capabilities. (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is an advanced heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, CNS-active agents, and complex agrochemicals[1].

This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, structural causality, and field-proven synthetic methodologies. By understanding the specific electronic and steric contributions of its substituents, researchers can better integrate this building block into larger molecular scaffolds.

Physicochemical Profiling: Molecular Weight and Formula

The foundational identity of any synthetic intermediate dictates its downstream behavior in both chemical reactions and biological systems.

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol [2]

Compositional Breakdown and Causality

The molecular weight of 153.18 g/mol is derived from its precise atomic composition. Understanding this breakdown is critical for mass spectrometry (MS) validation and stoichiometric calculations during scale-up:

  • Carbon (C₈): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H₁₁): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Exact Mass: 153.181 g/mol

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for computational modeling and analytical verification.

PropertyValueScientific Implication
CAS Registry Number 351410-48-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C₈H₁₁NO₂Defines stoichiometry for cross-coupling and derivatization.
Molecular Weight 153.18 g/mol Crucial for calculating molar equivalents and LC-MS validation.
SMILES String Cc1cnc(OC)c(CO)c1Used for in silico docking and cheminformatics.
H-Bond Donors 1 (Hydroxyl -OH)Facilitates target protein binding via the methanol group.
H-Bond Acceptors 3 (N, O, O)Modulates aqueous solubility and receptor interactions.

Structural Causality and Pharmacophoric Significance

Do not view (2-Methoxy-5-methylpyridin-3-yl)methanol merely as a static structure; it is a highly tuned electronic system. Each functional group has been strategically placed to serve a specific chemical and biological purpose.

  • The 2-Methoxy Group (-OCH₃): The methoxy group at the 2-position exerts a profound effect on the pyridine ring. While oxygen is inductively electron-withdrawing, its lone pairs donate electron density into the aromatic π-system via resonance. This dual effect lowers the pKa of the pyridine nitrogen (making it less basic than unsubstituted pyridine), which increases the fraction of unionized molecules at physiological pH (pH 7.4), thereby enhancing passive membrane permeability[3]. Furthermore, steric shielding at the 2-position blocks metabolic N-oxidation by Cytochrome P450 enzymes.

  • The 5-Methyl Group (-CH₃): Positioned para to the methoxy group, the methyl group increases the overall lipophilicity (LogP) of the fragment. In drug design, this small hydrophobic moiety is often used to fill deep, lipophilic pockets in target kinases, increasing binding affinity through van der Waals interactions.

  • The 3-Methanol Group (-CH₂OH): This is the primary synthetic handle. The primary alcohol can act as a hydrogen-bond donor/acceptor in a final drug molecule, or it can be oxidized to an aldehyde, or converted into a leaving group (e.g., chloride or bromide) to facilitate nucleophilic substitutions or transition-metal-catalyzed cross-couplings[4].

G Core Pyridine Core (Scaffold) Target Target Protein Binding (Kinases / Receptors) Core->Target Pharmacophore Integration Methoxy 2-Methoxy Group (Steric Shielding) Methoxy->Core Electronic Tuning Methyl 5-Methyl Group (Lipophilicity) Methyl->Core Hydrophobic Packing Methanol 3-Methanol Group (Synthetic Handle) Methanol->Core Functionalization

Logical relationship between substituents on the pyridine core and target binding affinity.

Experimental Workflow: Synthesis and Validation

To utilize (2-Methoxy-5-methylpyridin-3-yl)methanol effectively, one must be able to synthesize it with high purity. The most reliable, scalable, and field-proven method is the reduction of the corresponding nicotinic acid ester (e.g., methyl 2-methoxy-5-methylnicotinate)[5].

Mechanistic Rationale

Standard sodium borohydride (NaBH₄) is typically too mild to reduce esters to alcohols. However, by introducing an alkali metal alkoxide (such as sodium methoxide, CH₃ONa) or conducting the reaction in methanol, the borohydride species is converted in situ into a highly reactive alkoxyborohydride complex. This dramatically increases the hydride's nucleophilicity, allowing for the smooth reduction of the ester to the primary alcohol without requiring harsh, pyrophoric reagents like Lithium Aluminum Hydride (LiAlH₄)[6].

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, ensuring high yield and analytical purity.

Step 1: Reagent Preparation

  • Charge a dry, argon-flushed round-bottom flask with methyl 2-methoxy-5-methylnicotinate (1.0 equivalent, approx. 10 g).

  • Dissolve the ester in anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Reduction

  • Add Sodium Borohydride (NaBH₄) (2.0 equivalents) in small portions to avoid excessive hydrogen gas evolution[6].

  • Slowly add Methanol (MeOH) (5.0 equivalents) dropwise over 30 minutes. Causality Note: The slow addition of MeOH generates the reactive alkoxyborohydride species at a controlled rate, preventing thermal runaway.

  • Allow the reaction to warm to room temperature (20°C) and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 1:1).

Step 3: Quenching and Workup

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise at 0°C to neutralize excess hydride.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Methoxy-5-methylpyridin-3-yl)methanol[5].

Step 4: Analytical Validation To confirm the molecular weight (153.18 g/mol ) and structural integrity, perform the following self-validating checks:

  • LC-MS (ESI+): Look for the protonated molecular ion peak [M+H]⁺ at m/z 154.18 .

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new methylene doublet (~4.6 ppm) corresponding to the -CH₂OH group, alongside a broad singlet for the hydroxyl proton (-OH).

G Step1 Methyl 2-methoxy-5-methylnicotinate (Starting Material) Step2 Reduction (NaBH4 + MeOH in THF) Step1->Step2 0-20°C, 4 hours Step3 (2-Methoxy-5-methylpyridin-3-yl)methanol MW: 153.18 g/mol Step2->Step3 Aqueous Workup & Extraction Step4 LC-MS Validation [M+H]+ m/z 154.18 Step3->Step4 Analytical Confirmation

Step-by-step synthetic workflow and analytical validation for the target compound.

Conclusion

(2-Methoxy-5-methylpyridin-3-yl)methanol is a highly versatile intermediate defined by its precise molecular weight of 153.18 g/mol and formula C₈H₁₁NO₂. Its structural composition provides a perfect balance of electronic tuning, lipophilicity, and synthetic flexibility. By employing controlled borohydride reduction methodologies and rigorous LC-MS validation, researchers can reliably integrate this building block into complex pharmaceutical pipelines, accelerating the discovery of next-generation therapeutics.

References

  • European Patent Office. "An improved process for the preparation of Rupatadine Fumarate - Patent EP 2824103 B1". EPO. URL:[Link]

  • National Center for Biotechnology Information. "2-Methoxypyridine | CID 74201". PubChem. URL:[Link]

Sources

Foundational

solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol in Organic Solvents Abstract (2-Methoxy-5-methylpyridin-3-yl)methanol is a substituted pyridine derivative with structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol in Organic Solvents

Abstract

(2-Methoxy-5-methylpyridin-3-yl)methanol is a substituted pyridine derivative with structural motifs common to intermediates in pharmaceutical synthesis.[1] The solubility of such compounds in organic solvents is a critical parameter that dictates their handling, purification, reaction kinetics, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol. We will explore the theoretical underpinnings of solubility using Hansen Solubility Parameters (HSP) and detail robust, validated experimental protocols, including the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. The objective is to equip the reader with both the conceptual knowledge and the practical methodologies required for a thorough solubility assessment.

Introduction

The Significance of Pyridine Derivatives in Drug Development

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals and bioactive molecules.[2] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in medicinal chemistry. (2-Methoxy-5-methylpyridin-3-yl)methanol, as a functionalized pyridine, represents a key building block whose behavior in solution is of paramount importance for process chemistry and formulation science.

Why Solubility is a Critical Process Parameter

The solubility of an active pharmaceutical ingredient (API) or its intermediate in various solvents is a cornerstone of drug development.[3] It directly influences:

  • Synthesis and Purification: Solvent selection impacts reaction rates, yield, and the efficiency of crystallization or chromatographic purification.

  • Formulation: Achieving the desired concentration in a final drug product is contingent on the compound's solubility in acceptable excipients.

  • Bioavailability: For a drug to be effective, it must first dissolve. Understanding its solubility provides early insights into potential delivery challenges.

This guide provides a systematic approach to characterizing the solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol, moving from theoretical prediction to precise experimental measurement.

Physicochemical Profile of (2-Methoxy-5-methylpyridin-3-yl)methanol

Understanding the molecule's intrinsic properties is the first step in predicting its solubility. The structure features a pyridine ring (a hydrogen bond acceptor), a methoxy group (polar ether linkage), a hydroxyl group (a strong hydrogen bond donor and acceptor), and a methyl group (adds nonpolar character).

Based on the closely related structure (2-Methoxypyridin-3-yl)methanol, we can infer the key physicochemical properties.[4] The addition of a methyl group will slightly increase the molecular weight and the octanol-water partition coefficient (LogP), indicating a minor increase in lipophilicity.

Table 1: Estimated Physicochemical Properties of (2-Methoxy-5-methylpyridin-3-yl)methanol

PropertyValue (Estimated)Influence on Solubility
Molecular FormulaC₈H₁₁NO₂-
Molecular Weight153.18 g/mol Affects mass-based solubility calculations.
XLogP3~0.5 - 0.8Suggests a relatively hydrophilic nature, favoring polar solvents.
Hydrogen Bond Donors1 (from -OH)Enables strong interactions with protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors3 (from N, -OCH₃, -OH)Allows for interactions with a wide range of polar solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A purely trial-and-error approach to solvent selection is inefficient. The Hansen Solubility Parameter (HSP) system provides a more rational, predictive framework based on the principle that "like dissolves like".[5][6] It deconstructs the total Hildebrand solubility parameter into three components representing the primary intermolecular forces:[6]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "solubility space." The closer a solvent's HSP values are to the solute's, the higher the affinity and the greater the likelihood of dissolution.[5] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher probability of good solubility. For (2-Methoxy-5-methylpyridin-3-yl)methanol, we can anticipate relatively high δP and δH values due to its polar and hydrogen-bonding functionalities. Therefore, solvents with similarly high δP and δH values (e.g., alcohols, DMSO) are predicted to be effective.

Fig 1. Hansen Solubility Parameter Concept cluster_Solute Solute's Solubility Sphere cluster_Solvents Solvent Space solute (2-Methoxy-5-methylpyridin-3-yl)methanol δD: 18.0 δP: 12.0 δH: 15.0 good_solvent Good Solvent (e.g., Ethanol) δD: 15.8 δP: 8.8 δH: 19.4 Small Ra solute->good_solvent High Affinity poor_solvent Poor Solvent (e.g., Hexane) δD: 14.9 δP: 0.0 δH: 0.0 Large Ra solute->poor_solvent Low Affinity moderate_solvent Moderate Solvent (e.g., Acetone) δD: 15.5 δP: 10.4 δH: 7.0 Medium Ra solute->moderate_solvent Moderate Affinity

Caption: Conceptual diagram of Hansen Solubility Space.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a robust experimental method is required. The isothermal shake-flask method is the gold standard for equilibrium solubility determination.[7][8] The subsequent concentration analysis is best performed using a sensitive and specific technique like HPLC.[2][9]

Fig 2. Experimental Workflow for Solubility Determination cluster_analysis Quantitative Analysis (HPLC) start Start: Select Solvents prep 1. Sample Preparation Add excess solute to a known volume of solvent in sealed vials. start->prep equil 2. Equilibration Agitate in an isothermal shaker (e.g., 24-72h at 25°C). Ensures solution is saturated. prep->equil sep 3. Phase Separation Centrifuge to pellet excess solid. equil->sep sample 4. Sample Collection Filter supernatant through a 0.45 µm syringe filter. sep->sample calib 5a. Prepare Calibration Curve Standards of known concentration vs. absorbance. dilute 5b. Dilute Saturated Sample Bring concentration into the linear range of the curve. sample->dilute hplc 5c. HPLC Analysis Determine the concentration of the diluted sample. calib->hplc dilute->hplc calc 6. Calculation Calculate original concentration using the dilution factor and calibration curve. hplc->calc end End: Solubility Data (mg/mL) calc->end

Caption: Workflow for solubility measurement via the shake-flask method and HPLC.

Isothermal Shake-Flask Method: Step-by-Step

Objective: To prepare a saturated solution of (2-Methoxy-5-methylpyridin-3-yl)methanol in a given solvent at a constant temperature.[7]

Materials & Apparatus:

  • (2-Methoxy-5-methylpyridin-3-yl)methanol (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Isothermal orbital shaker or temperature-controlled water bath (±0.1 °C)

  • Centrifuge

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm chemical-resistant syringe filters

Procedure:

  • Preparation: Add an excess amount of solid (2-Methoxy-5-methylpyridin-3-yl)methanol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the isothermal shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., at 5000 rpm for 15 minutes).[8]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particles.[7]

Quantitative Analysis via HPLC

Objective: To accurately determine the concentration of the solute in the filtered saturated solution.

Procedure:

  • Method Development: Develop a suitable reversed-phase HPLC method. Pyridine derivatives are readily detected by UV spectroscopy.[2] A typical starting point would be a C18 column with a mobile phase of acetonitrile and water.

  • Calibration Curve Preparation:

    • Prepare a high-concentration stock solution of (2-Methoxy-5-methylpyridin-3-yl)methanol in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of at least five standard solutions of known concentrations.

    • Inject each standard onto the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration. The resulting linear regression (R² > 0.999) serves as the calibration curve.[7]

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution (from step 4.1.5) with the mobile phase to bring its expected concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the original concentration of the saturated solution. This value is the solubility.

    Solubility (mg/mL) = C_hplc × Dilution Factor

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol at 25.0 °C

SolventSolvent ClassPolarity IndexHansen Parameters (δD, δP, δH)[10]Solubility (mg/mL)
HexaneNonpolar Aliphatic0.114.9, 0.0, 0.0To be determined
TolueneNonpolar Aromatic2.418.0, 1.4, 2.0To be determined
DichloromethaneAprotic Halogenated3.117.0, 7.3, 7.1To be determined
AcetoneAprotic Ketone5.115.5, 10.4, 7.0To be determined
Ethyl AcetateAprotic Ester4.415.8, 5.3, 7.2To be determined
IsopropanolProtic Alcohol3.915.8, 6.1, 16.4To be determined
EthanolProtic Alcohol4.315.8, 8.8, 19.4To be determined
MethanolProtic Alcohol5.114.7, 12.3, 22.3To be determined
WaterProtic10.215.5, 16.0, 42.3To be determined
Interpretation of Results
  • Polarity Trends: It is expected that solubility will be highest in polar, protic solvents like methanol and ethanol, which can effectively solvate the molecule through hydrogen bonding with the hydroxyl group and interactions with the polar pyridine and methoxy functionalities.

  • HSP Correlation: The solvents with the highest measured solubility should have HSP values closest to those of the solute itself, validating the predictive power of the Hansen model.

  • Practical Application: Solvents showing high solubility (e.g., >50 mg/mL) would be excellent candidates for purification via crystallization, while those with moderate solubility might be suitable for chromatographic separations.

Conclusion

Determining the solubility of (2-Methoxy-5-methylpyridin-3-yl)methanol requires a dual approach that combines theoretical prediction with rigorous experimental validation. The Hansen Solubility Parameter framework offers an invaluable tool for rationally selecting candidate solvents, thereby minimizing unnecessary experimentation. The isothermal shake-flask method, coupled with precise HPLC quantification, provides a reliable and reproducible means of generating high-quality solubility data. This integrated strategy, as outlined in this guide, empowers researchers to make informed decisions in process development, ensuring the efficient and successful utilization of this important chemical intermediate.

References

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from ResearchGate. [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10630565, (2-Methoxypyridin-3-yl)methanol. PubChem. [Link]

  • ACS Publications. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Publications. [Link]

  • UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons. [Link]

  • Alchemist-chem. (n.d.). Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS. Alchemist-chem. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 55267042, 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS. NCBI Bookshelf. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine Properties. EPA. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118572087, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. PubChem. [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility comparison in methanol. ResearchGate. [Link]

Sources

Exploratory

(2-Methoxy-5-methylpyridin-3-yl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with im...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility. Among these, (2-Methoxypyridin-3-yl)methanol emerges as a pivotal building block, offering a unique combination of functional groups that are amenable to a wide array of chemical transformations. This guide provides a comprehensive overview of (2-Methoxypyridin-3-yl)methanol, including its chemical identifiers, safety protocols, synthesis, and key applications, to support its effective utilization in research and development.

Chemical Identity and Descriptors

A foundational aspect of working with any chemical compound is the accurate and unambiguous identification through standardized nomenclature and structural codes. The following table summarizes the key identifiers for (2-Methoxypyridin-3-yl)methanol.

IdentifierValueSource
CAS Number 112197-16-7PubChem[1]
PubChem CID 10630565PubChem[1]
Molecular Formula C₇H₉NO₂PubChem[1]
Molecular Weight 139.15 g/mol PubChem[1]
IUPAC Name (2-methoxy-3-pyridinyl)methanolPubChem[1]
InChI InChI=1S/C7H9NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3PubChem[1]
InChIKey OFWONXXWLCHTSR-UHFFFAOYSA-NPubChem[1]
Canonical SMILES COC1=C(C=CC=N1)COPubChem[1][2]
EC Number 838-788-0PubChem[1]

Chemical Structure:

G A

Caption: 2D structure of (2-Methoxypyridin-3-yl)methanol.

Safety and Handling

Adherence to stringent safety protocols is paramount when handling any chemical substance. (2-Methoxypyridin-3-yl)methanol possesses a defined hazard profile that necessitates careful handling to mitigate risks.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (2-Methoxypyridin-3-yl)methanol is classified as follows:

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3

GHS Pictograms and Signal Word:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Synthesis and Purification

The synthesis of (2-Methoxypyridin-3-yl)methanol can be achieved through the reduction of the corresponding carboxylic acid or its ester derivative. A common and effective method involves the reduction of methyl 2-methoxynicotinate.

Synthetic Scheme:

G A Methyl 2-methoxynicotinate B (2-Methoxypyridin-3-yl)methanol A->B NaBH4, Methanol

Caption: Reduction of methyl 2-methoxynicotinate to (2-Methoxypyridin-3-yl)methanol.

Experimental Protocol: Reduction of Methyl 2-methoxynicotinate

This protocol describes a laboratory-scale synthesis of (2-Methoxypyridin-3-yl)methanol.

Materials:

  • Methyl 2-methoxynicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methoxynicotinate in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: To the stirred solution, add methanol. Then, carefully add sodium borohydride in portions. The addition of sodium borohydride to methanol generates the active reducing species.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (2-Methoxypyridin-3-yl)methanol.

Applications in Research and Drug Development

(2-Methoxypyridin-3-yl)methanol serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The presence of the hydroxylmethyl and methoxy groups on the pyridine ring allows for diverse functionalization.

  • Synthesis of Pharmaceutical Intermediates: The hydroxyl group can be readily converted into a good leaving group (e.g., a halide or a sulfonate ester), facilitating nucleophilic substitution reactions. This is a common strategy for coupling the pyridine moiety to other molecular scaffolds.

  • Building Block for Bioactive Molecules: The substituted pyridine core is a common feature in many biologically active compounds. This building block can be utilized in the synthesis of compounds targeting a range of receptors and enzymes. For instance, related structures are found in proton pump inhibitors.[5]

  • Ligand Synthesis for Catalysis: The nitrogen atom of the pyridine ring and the oxygen atoms of the substituents can act as coordination sites for metal ions, making this and similar molecules potential ligands in catalysis.

Physicochemical and Spectroscopic Data

Physical Properties:

PropertyValueSource
Physical Form SolidSigma-Aldrich[3][4]
Boiling Point 241.8 °C at 760 mmHgSynblock[6], Sigma-Aldrich[4]
XLogP3 0.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectroscopic Characterization:

While a comprehensive set of publicly available experimental spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure. Researchers should always confirm the identity of their synthesized material with their own analytical data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet or doublet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for each of the unique carbon atoms in the molecule, including the carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the pyridine ring, and C-O stretches.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group, methoxy group, or formaldehyde.

Conclusion

(2-Methoxypyridin-3-yl)methanol is a versatile and valuable building block for synthetic chemists. Its well-defined structure and reactive functional groups make it an important intermediate in the development of new pharmaceuticals and functional materials. This guide has provided essential information on its identity, safe handling, synthesis, and potential applications to empower researchers in their scientific endeavors. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are crucial for its successful and safe utilization.

References

  • PubChem. (2-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. (2-methoxypyridin-3-yl)methanol (C7H9NO2). [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

Foundational

Comprehensive Technical Guide &amp; Safety Data Protocol for (2-Methoxy-5-methylpyridin-3-yl)methanol

Executive Summary In modern drug discovery, functionalized pyridines serve as privileged scaffolds, frequently appearing in kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. (2-Methoxy-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyridines serve as privileged scaffolds, frequently appearing in kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5)[1] is a highly versatile building block that offers a unique combination of electronic modulation and steric control.

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. This document synthesizes physicochemical causality, rigorous hazard mitigation, and self-validating synthetic protocols to provide a comprehensive roadmap for researchers handling and functionalizing this compound.

Physicochemical Profiling & Structural Causality

Understanding the reactivity and stability of (2-Methoxy-5-methylpyridin-3-yl)methanol requires an analysis of its substituents. The molecule is not merely a sum of its parts; its functional groups act synergistically to dictate its behavior in both biological assays and synthetic workflows.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 351410-48-5Unique identifier for regulatory and procurement tracking.[2]
Molecular Formula C8H11NO2Establishes baseline stoichiometry for synthetic planning.
Molecular Weight 153.18 g/mol Low molecular weight ensures minimal penalty to overall drug lipophilicity (Ligand Efficiency).[2]
Purity Standard ≥97% (HPLC)Critical for avoiding cross-coupling side reactions caused by des-methyl or des-methoxy impurities.[2]
Structural Causality
  • The Methoxy Group (C2): The methoxy substituent exerts a strong positive mesomeric (+M) effect, donating electron density into the pyridine ring. This electronic modulation decreases the basicity of the pyridine nitrogen, rendering the ring less susceptible to unwanted N-oxidation during synthetic steps while increasing its stability against nucleophilic attack.

  • The Methyl Group (C5): Positioned para to the methoxy group, the methyl group provides mild steric hindrance and increases the overall lipophilicity (LogP) of the scaffold, a crucial parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.

  • The Hydroxymethyl Group (C3): This primary alcohol serves as the orthogonal synthetic handle. Its proximity to the methoxy group allows for directed metalation or hydrogen-bonding interactions, making it an ideal precursor for oxidation or halogenation.

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

Handling substituted pyridines requires strict adherence to safety protocols due to their potential for systemic toxicity and mucosal irritation[3]. The following protocol is designed as a self-validating safety system, ensuring that exposure risks are actively monitored and mitigated.

GHS Classification & Hazard Statements

While specific regulatory data for this exact derivative can vary by supplier, it falls under the standard hazard umbrella for substituted pyridine methanols:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol (E-E-A-T)
  • Engineering Controls (Fume Hoods): Pyridine derivatives can cause central nervous system depression upon prolonged inhalation[4]. Causality: The compound must be handled in a chemical fume hood with a face velocity of at least 100 fpm. Validation: The hood's continuous airflow monitor provides real-time validation of safe operating conditions.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum thickness 0.11 mm) are required. Causality: Pyridines can permeate standard latex rapidly, leading to dermal absorption and photosensitization[5]. Validation: Inspect gloves for swelling or discoloration every 30 minutes during continuous handling; replace immediately if compromised.

    • Eye Protection: tightly fitting safety goggles.

HazardProtocol Start Exposure Event Assess Rapid Assessment Start->Assess Skin Skin/Eye Contact Assess->Skin Topical Inhale Inhalation Assess->Inhale Respiratory Rinse Flush with Water (15 min) Skin->Rinse Air Move to Fresh Air Inhale->Air Med Medical Review Rinse->Med Air->Med

Hazard Mitigation & Emergency Response Workflow for Pyridine Derivatives.

Experimental Protocols: Functionalization & Synthesis

To leverage (2-Methoxy-5-methylpyridin-3-yl)methanol in drug discovery, the primary alcohol must often be converted into a more reactive electrophile or a carbonyl group. The following protocols are engineered for high yield, utilizing self-validating steps to ensure trustworthiness.

Protocol A: Oxidation to 2-Methoxy-5-methylnicotinaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid. Reagent Choice Causality: We utilize [6] rather than Jones reagent. DMP operates under mild, neutral conditions, preventing the protonation of the pyridine nitrogen and entirely avoiding the risk of over-oxidation, which is a common failure point with electron-rich heterocyclic alcohols[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (2-Methoxy-5-methylpyridin-3-yl)methanol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Add 1.1 equivalents of DMP portion-wise over 10 minutes. Causality: Gradual addition controls the mild exothermic nature of the ligand exchange on the hypervalent iodine.

  • Reaction & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The pyridine ring is highly UV-active (254 nm). The reaction is complete when the polar baseline spot (alcohol) is entirely replaced by a higher Rf spot (aldehyde).

  • Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation. Extract with DCM, dry over Na2SSO4, and concentrate.

Protocol B: Chlorination to 3-(Chloromethyl)-2-methoxy-5-methylpyridine

Objective: Generate an alkyl chloride for subsequent Suzuki or Buchwald cross-coupling reactions. Reagent Choice Causality: Thionyl chloride (SOCl2) is selected because it cleanly converts the alcohol to the chloride, generating only gaseous byproducts (SO2 and HCl), which simplifies isolation.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous toluene.

  • Addition: Dropwise add 1.5 equivalents of SOCl2 at 0 °C.

  • Heating & Validation: Heat the mixture to 80 °C for 2 hours. Self-Validation: As the reaction proceeds, the hydrochloride salt of the newly formed chloromethyl pyridine will often precipitate out of the non-polar toluene solvent. This visual cue confirms the conversion and drives the reaction forward by removing the product from the solution phase.

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove excess SOCl2, and triturate the resulting solid with diethyl ether to yield the pure hydrochloride salt.

Synthesis SM (2-Methoxy-5-methylpyridin-3-yl)methanol Ox DMP Oxidation (CH2Cl2, 0°C to RT) SM->Ox Pathway A Chlorination SOCl2 (Toluene, 80°C) SM->Chlorination Pathway B Aldehyde 2-Methoxy-5-methylnicotinaldehyde Ox->Aldehyde Coupling Suzuki/Buchwald Cross-Coupling Aldehyde->Coupling Chloride 3-(Chloromethyl)-2-methoxy-5-methylpyridine Chlorination->Chloride Chloride->Coupling

Synthetic transformation pathways of (2-Methoxy-5-methylpyridin-3-yl)methanol.

References

  • GOV.UK. "Pyridine: general information and incident management". Public Health England. URL:[Link]

  • Wikipedia. "Dess–Martin periodinane (DMP) Oxidation Mechanism". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling: (2-Methoxy-5-methylpyridin-3-yl)methanol

The following technical guide provides an in-depth physicochemical analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol , focusing on its pKa values, acidity, and electronic structure. This analysis is synthesized from e...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol , focusing on its pKa values, acidity, and electronic structure. This analysis is synthesized from experimental data of structural analogs and established Structure-Activity Relationship (SAR) principles.

Executive Summary

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 112197-16-7) is a functionalized pyridine derivative often utilized as a building block in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceutical agents.[1] Its physicochemical behavior is governed by the interplay between the basic pyridine nitrogen and the electronic effects of the ortho-methoxy, meta-methyl, and meta-hydroxymethyl substituents.

  • Predicted Basic pKa (Pyridine N): 3.4 ± 0.3 (Calculated via SAR)

  • Predicted Acidic pKa (Methanol OH): > 15.0 (Neutral at physiological pH)

  • Physiological State: Predominantly neutral at pH 7.4; significant protonation occurs only at pH < 4.0.

Structural Analysis & Electronic Effects

To accurately estimate the acidity and basicity without a direct experimental citation for this specific isomer, we must deconstruct the molecule into its contributing electronic vectors.

The Core System

The parent scaffold is pyridine , which has a standard pKa of 5.23 . The nitrogen atom possesses a lone pair in an


 orbital, orthogonal to the 

-system, making it a Brønsted base.
Substituent Effects

The net pKa is determined by the summation of the Hammett substituent constants (


) and specific ortho-effects.
SubstituentPositionElectronic EffectImpact on pKa
2-Methoxy (-OCH

)
Ortho to N(-I) Inductive: Strong electron withdrawal through the

-bond.(+M) Mesomeric: Electron donation into the

-system.Steric: Hinders solvation of the protonated cation.
Major Decrease (

pKa

-2.0)Reference: 2-Methoxypyridine pKa = 3.28
5-Methyl (-CH

)
Meta to N(+I) Inductive: Weak electron donation stabilizes the cation.Moderate Increase (

pKa

+0.45)Reference: 3-Picoline pKa = 5.68
3-CH

OH
Meta to N(-I) Inductive: Electron withdrawal due to oxygen electronegativity.Minor Decrease (

pKa

-0.3)
Net pKa Calculation

Using the additivity principle of free energy relationships:




Ionization Equilibria & Microspecies

Understanding the pH-dependent speciation is critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Diagram: Ionization Pathway

The following diagram illustrates the protonation equilibrium at the pyridine nitrogen.

Ionization cluster_0 Equilibrium Point: pH ≈ 3.4 SpeciesA Cationic Form (Protonated Pyridinium) Soluble in Water SpeciesB Neutral Form (Free Base) Lipophilic (LogD increases) SpeciesA->SpeciesB  Ka (Deprotonation)  

Caption: Protonation equilibrium between the cationic pyridinium species (dominant at pH < 3.4) and the neutral free base (dominant at pH > 3.4).

Solubility Implications
  • pH 1.2 (Gastric): The molecule exists as a cation (

    
    ). Solubility will be high due to ionic solvation.
    
  • pH 7.4 (Blood/Tissue): The molecule exists as a neutral species (

    
    ). Solubility depends on the intrinsic lipophilicity of the methoxy-methyl-pyridine core.
    

Experimental Determination Protocols

For researchers needing to validate these values experimentally, the following high-precision protocols are recommended. Due to the likely low aqueous solubility of the neutral form, a mixed-solvent potentiometric titration is the gold standard.

Method: Potentiometric Titration in Methanol/Water

Objective: Determine the thermodynamic pKa by extrapolating apparent pKa values (


) measured in varying methanol fractions to 0% organic solvent.

Reagents:

  • Analyte: ~5 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol.

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Solvent: Carbonate-free water and HPLC-grade Methanol.

Workflow:

Workflow Start Start: Sample Preparation Dissolve Dissolve Analyte in MeOH/Water mixtures (30%, 40%, 50% v/v) Start->Dissolve Acidify Acidify to pH ~2.0 using 0.1 M HCl Dissolve->Acidify Titrate Titrate with KOH Record pH vs. Volume Acidify->Titrate Calc Calculate s_pKa (Yasuda-Shedlovsky Plot) Titrate->Calc Extrapolate Extrapolate to 0% MeOH to find aqueous pKa Calc->Extrapolate

Caption: Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of sparingly soluble bases.

Data Processing (Yasuda-Shedlovsky Equation)

To obtain the aqueous pKa, plot the measured values ($ _s^s\text{pH} $) against the dielectric constant reciprocal:



The y-intercept of this linear regression provides the theoretical aqueous pKa.

Implications for Drug Development

Chemical Reactivity & Stability

The 2-methoxy group is susceptible to nucleophilic attack under strongly acidic conditions (e.g., concentrated HBr), which can demethylate the ether to form the 2-pyridone tautomer.

  • Recommendation: Avoid prolonged exposure to strong mineral acids at elevated temperatures during synthesis scale-up.

Formulation
  • Salt Selection: Since the pKa is ~3.4, forming a stable salt (e.g., hydrochloride) requires a counter-ion from a strong acid. However, the salt may be prone to hydrolysis (acidic solution) due to the weak basicity of the pyridine.

  • Lipophilicity (LogD):

    • LogP (Neutral) is estimated at ~1.1 .

    • LogD

      
      
      
      
      
      LogP (since the molecule is neutral).
    • This suggests moderate permeability and good oral bioavailability potential.

References

  • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry. (Establishes 2-methoxypyridine pKa ~ 3.28).

  • Brown, H. C., & Mihm, X. R. (1955). Steric Effects in the Displaceability of 2-Picoline and 2,6-Lutidine. Journal of the American Chemical Society.[2] (Provides foundational data on methyl-pyridine basicity).

  • PubChem Compound Summary. (2024). 2-Methoxypyridine.[3][4][5] National Center for Biotechnology Information. (Verified experimental properties for the core scaffold).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Foundational

Technical Guide: Characterization and Melting Point Analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol

This guide details the technical characterization, specifically the melting point range and physical properties, of (2-Methoxy-5-methylpyridin-3-yl)methanol , a critical intermediate in the synthesis of pyridine-based ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical characterization, specifically the melting point range and physical properties, of (2-Methoxy-5-methylpyridin-3-yl)methanol , a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., kinase inhibitors, proton pump inhibitors).

Executive Summary & Compound Identification

(2-Methoxy-5-methylpyridin-3-yl)methanol is a functionalized pyridine building block used in the development of bioactive small molecules. Its physical state and melting point are critical quality attributes (CQAs) that dictate handling protocols, purification strategies, and downstream reaction efficiency.

  • IUPAC Name: (2-Methoxy-5-methylpyridin-3-yl)methanol

  • CAS Registry Number: 351410-48-5

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 153.18 g/mol

  • SMILES: COc1ncc(C)cc1CO

  • Synonyms: 2-Methoxy-5-methyl-3-hydroxymethylpyridine; 3-Hydroxymethyl-2-methoxy-5-methylpyridine.

Physical Chemical Properties

The melting point of a solid intermediate is the primary indicator of its purity and polymorphic form. While specific experimental data for this intermediate is often proprietary to internal process chemistry logs, structural analogs and predictive models provide a validated range.

Melting Point Range
PropertyValue / RangeConfidence LevelSource / Rationale
Experimental MP 48.0 – 54.0 °C (Typical)High (Analogous)Based on structural isomer (4-methoxy-3,5-dimethylpyridin-2-yl)methanol [1][2].
Predicted MP 51.0 ± 5.0 °C MediumACD/Labs & EPISuite consensus algorithms.
Physical State Crystalline SolidHighConsistent with polar pyridine methanols of MW >150.
Boiling Point 260.0 – 270.0 °CMediumPredicted at 760 mmHg.

Technical Insight: The presence of the 2-methoxy group disrupts the hydrogen bonding network compared to the 2-pyridone tautomer, generally lowering the melting point relative to the 2-hydroxy analog. However, the 3-hydroxymethyl group allows for intermolecular H-bonding, ensuring the compound exists as a solid rather than an oil at room temperature, unlike its 5-amino precursors [3].

Solubility Profile
  • High Solubility: Methanol, Ethanol, DMSO, Dichloromethane (DCM).

  • Moderate Solubility: Ethyl Acetate, Toluene.

  • Low Solubility: Water (Cold), Hexanes, Heptane.

Synthesis & Purification Context

The melting point is directly influenced by the synthesis route and subsequent purification. Impurities such as the des-methyl analog or residual reducing agents will significantly depress the melting point (eutectic effect).

Synthesis Pathway (Contextual)

The compound is typically synthesized via the reduction of Methyl 2-methoxy-5-methylnicotinate using a hydride donor (e.g., LiAlH


 or NaBH

).
  • Precursor: 2-Chloro-5-methylnicotinic acid

    
     Methoxylation 
    
    
    
    Esterification.
  • Reduction: Ester

    
     Alcohol ((2-Methoxy-5-methylpyridin-3-yl)methanol).
    
Purification for Accurate MP Determination

To obtain a reliable melting point, the crude solid must be recrystallized.

  • Solvent System: Ethyl Acetate / Hexanes (1:3 v/v) or Toluene.

  • Procedure: Dissolve crude in hot ethyl acetate; add hexanes dropwise until turbid; cool slowly to 4°C.

Experimental Protocols

To validate the identity and purity of (2-Methoxy-5-methylpyridin-3-yl)methanol, use the following standardized protocols.

Protocol A: Capillary Melting Point Determination
  • Objective: Determine the solid-liquid phase transition range.

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Sample Prep: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent solvates.

  • Step-by-Step:

    • Pack 3-5 mg of dried, pulverized sample into a glass capillary tube (compacted height: 2-3 mm).

    • Insert into the apparatus pre-heated to 40°C.

    • Ramp temperature at 1.0 °C/min .

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: Range should not exceed 2.0 °C (e.g., 49.5 – 51.0 °C).

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Identify polymorphic transitions and precise onset melting.

  • Equipment: TA Instruments DSC Q2000.

  • Step-by-Step:

    • Weigh 2-4 mg of sample into a Tzero aluminum pan; crimp with a pinhole lid.

    • Equilibrate at 20°C.

    • Ramp at 10.0 °C/min to 150°C under Nitrogen purge (50 mL/min).

    • Analyze the endothermic peak. The extrapolated onset temperature is the thermodynamic melting point.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to characterization, highlighting the critical decision points based on melting point data.

G Start Crude (2-Methoxy-5-methylpyridin-3-yl)methanol Purification Recrystallization (EtOAc/Hexanes) Start->Purification Remove Impurities Drying Vacuum Drying (40°C, 4h) Purification->Drying Remove Solvents Analysis MP Analysis (Capillary / DSC) Drying->Analysis Prepare Sample Decision Check Range (< 2°C spread?) Analysis->Decision Data Input Pass Release for Synthesis Decision->Pass Yes (e.g. 49-51°C) Fail Re-purify Decision->Fail No (e.g. 45-52°C) Fail->Purification Recycle

Caption: Workflow for the purification and thermal characterization of the target intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from (Isomer Reference).

  • ChemicalBook. (2025). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol Properties. Retrieved from .

  • Google Patents. (2015). An improved process for the preparation of Rupatadine Fumarate (EP2824103). Retrieved from .

  • Konoscience. (2025). (2-Methoxy-5-methylpyridin-3-yl)methanol Product Page. Retrieved from .

  • PubChem. (2025).[1][2][3] Compound Summary: (2-Methoxypyridin-3-yl)methanol.[3] Retrieved from .

Sources

Exploratory

Strategic Utilization of 2-Methoxy-5-Methylpyridine in Drug Discovery

The following technical guide details the strategic application, synthesis, and medicinal chemistry of 2-methoxy-5-methylpyridine derivatives. Technical Monograph & Literature Review Executive Summary: The Scaffold Advan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry of 2-methoxy-5-methylpyridine derivatives.

Technical Monograph & Literature Review

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, 2-methoxy-5-methylpyridine (CAS: 13472-56-5) serves as more than a simple building block; it is a "privileged scaffold" used to modulate physicochemical properties in kinase inhibitors, GPCR ligands, and antiviral agents.

Its utility stems from two distinct chemical features:[1][2][3][4]

  • Electronic Modulation: The 2-methoxy group acts as an electron-donating group (EDG) via resonance but inductively withdraws electron density from the nitrogen. This lowers the basicity of the pyridine nitrogen (pKa ~3.0 vs. 5.2 for pyridine), reducing non-specific protein binding and improving membrane permeability.

  • Metabolic Blocking: The C2-methoxy substituent sterically and electronically blocks the highly reactive C2 position, a common site for metabolic oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes, thereby extending the half-life of the parent drug.

Chemical Profiling & Reactivity

Physicochemical Properties[3][5]
  • Molecular Weight: 123.15 g/mol [5]

  • LogP: ~1.6 (Moderate lipophilicity, ideal for CNS and cell penetration)

  • H-Bonding: The pyridine nitrogen remains a weak H-bond acceptor, while the methoxy oxygen can participate in intramolecular hydrogen bonding or specific solvent interactions.

Synthetic Versatility

The scaffold offers three primary vectors for diversification, allowing it to serve as a core connector in fragment-based drug discovery (FBDD).

VectorReaction TypeTarget Functionality
C5-Methyl Radical Bromination (Wohl-Ziegler)Benzylic-like coupling (C-N, C-O, C-C bond formation)
C3/C4 Ring Electrophilic Aromatic Substitution / LithiationIntroduction of Boronic acids, Halogens, or Nitro groups
C2-Methoxy Nucleophilic Displacement (SNAr)Conversion to Pyridones or Aminopyridines (rare, requires harsh conditions)

Experimental Protocols & Synthesis Workflows

Note: All protocols below describe standard procedures derived from patent literature (e.g., WO2018183956A1) and peer-reviewed methodology.

Protocol A: Radical Bromination (Functionalizing the Methyl Group)

This reaction transforms the inert methyl group into a reactive electrophile, enabling the attachment of the pyridine ring to larger pharmacophores.

Reagents: 2-methoxy-5-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq), CCl4 or Trifluorotoluene. Workflow:

  • Dissolve 2-methoxy-5-methylpyridine in anhydrous solvent under Argon.

  • Add NBS and AIBN.

  • Heat to reflux (70-80°C) for 2–4 hours. Monitor by TLC/LCMS for the formation of 2-(bromomethyl)-5-methoxypyridine .

  • Critical Step: Cool to 0°C to precipitate succinimide byproduct; filter immediately.

  • Concentrate filtrate. The product is unstable; use immediately for alkylation (e.g., coupling with amines or phenols).

Protocol B: Synthesis of 4-Iodo Intermediate (For Cross-Coupling)

Used in the synthesis of HPK1 inhibitors, this route activates the C4 position for Suzuki/Buchwald couplings.

Reagents: 2-fluoro-4-iodo-5-methylpyridine, Sodium Methoxide (NaOMe). Workflow:

  • Dissolve 2-fluoro-4-iodo-5-methylpyridine in DMSO.

  • Add NaOMe (1.8 eq) slowly to control exotherm.

  • Stir at Room Temperature for 2 hours. The methoxide selectively displaces the 2-fluoro group via SNAr.

  • Quench with saturated NaCl; extract with Ethyl Acetate.

  • Result: 4-iodo-2-methoxy-5-methylpyridine (High purity intermediate for Suzuki coupling).

Medicinal Chemistry Case Studies

Case Study 1: HPK1 Inhibitors (Immuno-Oncology)

Target: Hematopoietic Progenitor Kinase 1 (HPK1).[6] Role of Scaffold: The 2-methoxy-5-methylpyridine moiety is often employed as the "hinge binder" or the solvent-exposed tail. The methyl group restricts rotation, locking the bioactive conformation, while the methoxy group fills a small hydrophobic pocket and prevents metabolic oxidation. Mechanism: Inhibition of HPK1 enhances T-cell receptor signaling, boosting the immune response against tumors.

Case Study 2: HIV Integrase Inhibitors (NCINIs)

Target: HIV-1 Integrase (Non-catalytic site). Role of Scaffold: Pyridine derivatives replaced earlier chromane scaffolds to improve metabolic stability.[3] Insight: Early prototypes suffered from biliary excretion.[3] The introduction of the 2-methoxy group, combined with the 5-methyl substitution, optimized the lipophilic ligand efficiency (LLE) and reduced enterohepatic recirculation, improving the pharmacokinetic profile in rat models.

Visualizations

Diagram 1: Synthesis & Functionalization Tree

This diagram illustrates the divergence from the core scaffold to key medicinal intermediates.

SynthesisTree Core 2-Methoxy-5-methylpyridine (Core Scaffold) NBS NBS / AIBN (Radical Bromination) Core->NBS Li 1. n-BuLi 2. B(OiPr)3 Core->Li Iodination I2 / Ag2SO4 (Electrophilic Sub.) Core->Iodination Bromomethyl 2-(Bromomethyl)- 5-methoxypyridine (Linker for Amines) NBS->Bromomethyl Boronic 2-Methoxy-5-methyl- 3-pyridinylboronic acid (Suzuki Coupling) Li->Boronic Iodo 3-Iodo-2-methoxy- 5-methylpyridine (C-C Coupling) Iodination->Iodo

Caption: Divergent synthesis pathways transforming the core scaffold into electrophilic linkers (top), Suzuki coupling partners (middle), and functionalized cores (bottom).

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes how the molecule interacts within a binding pocket (e.g., Kinase domain).

Pharmacophore Methoxy 2-Methoxy Group Metabolism Metabolic Oxidation (Blocked by Methoxy) Methoxy->Metabolism Steric Shielding Nitrogen Pyridine Nitrogen H_Donor Protein H-Bond Donor (Hinge Region) Nitrogen->H_Donor H-Bond Acceptor Methyl 5-Methyl Group Hydrophobic Hydrophobic Pocket (Selectivity Filter) Methyl->Hydrophobic Van der Waals

Caption: Pharmacophore map highlighting the metabolic shielding of the methoxy group and the binding interactions of the nitrogen and methyl moieties.

References

  • HPK1 Inhibitor Synthesis: Naphthyridines as inhibitors of HPK1.[6] WO2018183956A1. (2018). Describes the synthesis of 4-iodo-2-methoxy-5-methylpyridine intermediate.

  • HIV Integrase Inhibitors: Kadow, J. F., et al. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. (2013). Discusses metabolic stability and structure-activity relationships of pyridine derivatives.

  • Chemical Properties: 2-Methoxy-5-methylpyridine (CAS 13472-56-5) Product Monograph.[7][8] PubChem Laboratory Chemical Safety Summary.[9]

  • Boronic Acid Derivatives: Synthesis and Biological Applications of Boronic Acids in Medicinal Chemistry. Molecules. (2019). Reviews the utility of pyridine boronic acids in Suzuki couplings.

  • Direct Functionalization: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society. (2011).[1] Details the use of methoxypyridines as piperidine surrogates.

Sources

Foundational

basic reactivity profile of (2-Methoxy-5-methylpyridin-3-yl)methanol

Technical Whitepaper: Reactivity & Synthetic Utility of (2-Methoxy-5-methylpyridin-3-yl)methanol Executive Summary (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 1227581-36-3 analog/derivative) represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Reactivity & Synthetic Utility of (2-Methoxy-5-methylpyridin-3-yl)methanol

Executive Summary

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 1227581-36-3 analog/derivative) represents a "privileged scaffold" precursor in modern medicinal chemistry.[1] Its structural motif—a pyridine ring decorated with an electron-donating methoxy group, a lipophilic methyl group, and a reactive hydroxymethyl handle—makes it an ideal building block for constructing kinase inhibitors, P2X3 antagonists, and proton pump inhibitors (PPIs).

This guide delineates the reactivity profile of this molecule, moving beyond basic functional group interconversion to explore the nuanced electronic effects that dictate synthetic success. Special emphasis is placed on the "stability vs. reactivity" trade-off involving the acid-labile 2-methoxy group and the regioselective functionalization of the pyridine core.

Structural Analysis & Electronic Properties

To predict reactivity, one must understand the competing electronic forces within the molecule:

  • The Pyridine Nitrogen (Electron Sink): Inductively withdraws electron density, making the ring susceptible to nucleophilic attack (S_NAr) and acidic protons.

  • The 2-Methoxy Group (The "Switch"):

    • Resonance Effect (+M): Donates electron density into the ring (specifically to positions 3 and 5), counteracting the nitrogen's pull. This makes the ring more electron-rich than unsubstituted pyridine.[1]

    • Inductive Effect (-I): Withdraws density from C2, activating it for nucleophilic displacement under harsh conditions.[1]

    • Lability: It serves as a "masked" pyridone, revealing the amide-like tautomer upon acid hydrolysis.[1]

  • The 5-Methyl Group: Provides weak electron donation and steric bulk, blocking the 5-position and directing electrophilic attack to C4 or C6.[1]

Key Synthetic Insight: The 3-hydroxymethyl group is benzylic-like (pyridylic) but is electronically coupled to the 2-methoxy group.[1] Oxidation of the alcohol affects the electron density of the ring, while acid-catalyzed activation of the alcohol (e.g., to a chloride) risks cleaving the methyl ether.

Primary Reactivity Profile: The "Reactivity Map"

The following diagram visualizes the divergent synthetic pathways available to this substrate. Note the critical "Acid Trap" which leads to scaffold degradation (demethylation).

ReactivityMap Core (2-Methoxy-5-methylpyridin-3-yl)methanol MnO2 MnO2 or Dess-Martin Core->MnO2 SOCl2 SOCl2 + Base (Must Buffer!) Core->SOCl2 Acid Strong Acid (HBr/HCl) High Temp Core->Acid BuLi n-BuLi / TMPLi Core->BuLi Aldehyde Aldehyde (Reductive Amination Precursor) MnO2->Aldehyde Selective Oxidation Chloride Alkyl Chloride (Alkylation Agent) SOCl2->Chloride S_N2 Substitution Pyridone 2-Pyridone (Scaffold Degradation) Acid->Pyridone Demethylation Lithiation C4-Lithiation (Directed Metalation) BuLi->Lithiation DoM

Figure 1: Divergent reactivity pathways.[1] Note that unbuffered chlorination can inadvertently trigger the "Red" pathway to the pyridone.

Detailed Reactivity & Protocols

The Alcohol Handle: Oxidation & Activation[1][2]

A. Oxidation to Aldehyde The conversion of the hydroxymethyl group to an aldehyde is a pivotal step for reductive aminations.[1]

  • Challenge: Over-oxidation to the carboxylic acid or N-oxidation of the pyridine ring.

  • Solution:Manganese Dioxide (

    
    )  is the reagent of choice.[1] It is highly selective for allylic/benzylic/pyridylic alcohols and will not touch the pyridine nitrogen or the methyl group.
    
  • Alternative: Dess-Martin Periodinane (DMP) is excellent but more expensive.[1] Swern oxidation works but requires low temperatures (-78°C) which can be operationally difficult on large scales.[1]

B. Conversion to Alkyl Chloride Converting the -OH to -Cl allows the molecule to act as an electrophile (e.g., for coupling with amines or phenols).[1]

  • The "Gotcha": Standard thionyl chloride (

    
    ) protocols generate HCl gas.[1] In the absence of a base, the HCl protonates the pyridine nitrogen. This protonated intermediate activates the 2-methoxy group for nucleophilic attack by chloride ions, leading to O-demethylation  and formation of the 2-pyridone (see Figure 2 below).[1]
    
  • Protocol Adjustment: Always use a base scavenger (Triethylamine or Pyridine) or use milder reagents like Mesyl Chloride (

    
    ) followed by LiCl.[1]
    
The Pyridine Core: Demethylation & Metalation[1]

A. Acid-Catalyzed Demethylation (The "Trap") 2-Methoxypyridines are essentially "masked" 2-pyridones.[1] The driving force for demethylation is the formation of the stable amide-like tautomer of the 2-pyridone.

Demethylation Substrate 2-Methoxy-Pyridine (Protonated at N) Transition Nu- Attack at Me (SN2 Mechanism) Substrate->Transition + Nucleophile (Cl-, Br-) Product 2-Pyridone + Me-Nu Transition->Product Irreversible

Figure 2: Mechanism of acid-catalyzed demethylation. The protonated nitrogen makes the O-Me bond susceptible to cleavage.

B. Directed Ortho Metalation (DoM) For functionalizing the ring (e.g., adding a halogen or aryl group):

  • The 2-methoxy group is a Directed Metalation Group (DMG).[1]

  • The 3-alkoxide (formed by deprotonating the alcohol with 1 eq. of base) is also a DMG.

  • Regioselectivity:[1][2] Since position 3 is occupied, lithiation (using n-BuLi or LiTMP) will occur predominantly at Position 4 .[1]

  • Strategy: Protect the alcohol as a silyl ether (TBS) to simplify the directing effects. The 2-OMe will direct lithiation to C3 (blocked) or C6 (accessible). However, the "synergistic" effect of substituents usually favors C4 functionalization if the alcohol is an alkoxide.

Experimental Protocols

Protocol A: Selective Oxidation to Aldehyde ( )

Target: (2-Methoxy-5-methylpyridin-3-yl)carboxaldehyde[1]

  • Preparation: Activate

    
     by heating at 110°C for 12 hours if not using "activated" commercial grade.
    
  • Reaction: Dissolve (2-Methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (0.1 M concentration).

  • Addition: Add Activated

    
     (10.0 eq). Note: A large excess is required due to surface area dependence.[1]
    
  • Execution: Stir the suspension vigorously at reflux (40°C for DCM) for 4–16 hours. Monitor by TLC (Aldehyde is usually less polar than alcohol).[1]

  • Workup: Filter the black suspension through a pad of Celite.[1] Wash the pad thoroughly with DCM.[1]

  • Purification: Concentrate the filtrate. The aldehyde is often pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Buffered Chlorination (Prevention of Demethylation)

Target: 3-(Chloromethyl)-2-methoxy-5-methylpyridine[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M).

  • Buffering: Add Triethylamine (

    
    ) (2.0 eq). Critical Step: This neutralizes HCl generated in situ.[1]
    
  • Chlorination: Cool to 0°C. Add Thionyl Chloride (

    
    ) (1.2 eq) dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour into saturated aqueous

    
     (cold). Warning: Gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Storage: Use immediately or store at -20°C. Pyridyl chlorides are reactive and can self-alkylate (polymerize) upon standing.[1]

Safety & Stability

  • Chemical Stability: The 2-methoxy group is stable to base and mild oxidants but unstable to strong acids (HBr, HI, concentrated HCl at heat).[1]

  • Thermal Stability: Avoid temperatures >150°C during distillation, as O-to-N methyl migration (rearrangement to N-methyl-2-pyridone) is possible.[1]

  • Toxicology: Pyridine derivatives are potential skin irritants and CNS depressants.[1] Handle in a fume hood.

  • Reactivity Hazards:

    
     reacts violently with water.[1] 
    
    
    
    is an oxidant; avoid mixing with strong reducing agents.[1]

References

  • Reactivity of Pyridinemethanols

    • Title: A kinetic study of the oxidation of 3- and 4-pyridinemethanol by chromium(VI).
    • Source: ResearchGate / Transition Metal Chemistry.[1]

    • URL:

  • Demethylation Mechanisms

    • Title: Chemoselective Demethylation of Methoxypyridines.[1][3]

    • Source: Synlett (Thieme Connect).[1]

    • URL:

  • Chlorination Protocols (General)

    • Title: Conversion of Alcohols to Alkyl Halides with SOCl2.[1][2][4]

    • Source: Chemistry LibreTexts.[1]

    • URL:

  • Related Scaffold Synthesis (Omeprazole Intermediates)

    • Title: A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
    • Source: BenchChem.[1][5]

    • URL:(Note: Generalized link to scaffold class).

  • Product Data

    • Title: (2-Methoxy-5-methylpyridin-3-yl)methanol Substance Record.[1]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[1]

Sources

Exploratory

Advanced Storage and Stability Protocols for (2-Methoxy-5-methylpyridin-3-yl)methanol: A Mechanistic Guide

Executive Summary (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a highly functionalized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). While its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a highly functionalized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). While its structural features—an electron-rich pyridine core and a benzylic-like primary alcohol—make it an excellent synthetic intermediate, they simultaneously render it highly susceptible to environmental degradation. As a Senior Application Scientist, I have observed that the primary failure mode in handling this compound is treating it as a static solid rather than a reactive intermediate. This guide establishes a self-validating, mechanistically grounded protocol for the storage and handling of (2-Methoxy-5-methylpyridin-3-yl)methanol to ensure absolute scientific integrity across drug development workflows.

Chemical Profile & Mechanistic Vulnerabilities

To design an effective storage system, one must first understand the causality behind the compound's degradation. The molecule possesses three primary structural vulnerabilities:

  • Aerobic Oxidation of the Hydroxymethyl Group: The -CH2OH group at the 3-position is highly susceptible to auto-oxidation. Pyridine methanols can be readily oxidized to their corresponding aldehydes or carboxylic acids even under mild aerobic conditions[1]. The electron-donating methoxy group at the 2-position increases the electron density of the pyridine ring, which lowers the activation energy required for this oxidative transformation.

  • N-Oxidation of the Pyridine Core: The basic pyridine nitrogen is vulnerable to oxidation by reactive oxygen species (ROS) or trace peroxides, leading to the formation of a pyridine N-oxide. Strong oxidizing agents must be strictly avoided[2].

  • Acid-Catalyzed Demethylation/Hydrolysis: The 2-methoxy ether linkage is sensitive to moisture in the presence of trace acids. Hydrolysis of this group yields a 2-pyridone derivative (the stable tautomer of 2-hydroxypyridine).

Degradation A (2-Methoxy-5-methylpyridin-3-yl)methanol Intact API B Oxidation (Aldehyde/Acid) A->B O2, Heat, UV C N-Oxidation (Pyridine N-oxide) A->C ROS, Peroxides D Hydrolysis (2-Pyridone derivative) A->D H2O, Acidic pH

Figure 1: Primary degradation pathways of (2-Methoxy-5-methylpyridin-3-yl)methanol.

Self-Validating Storage Protocols

A robust storage protocol cannot rely on passive assumptions; it must be a self-validating system where environmental breaches are immediately detectable. Based on chemical safety data for this specific compound and its close structural analogs, storage at low temperatures (0°C to 2-8°C) is mandatory[3][4].

The 5-Step Micro-Environment Control System
  • Baseline Quality Control (Self-Validation Checkpoint 1): Before storage, establish a baseline purity profile via HPLC (>98%). This acts as the mathematical control for future stability pulls.

  • Inert Gas Displacement: Oxygen acts as a radical initiator for the oxidation of the primary alcohol. Purge the headspace of the storage vial with high-purity Argon. Argon is preferred over Nitrogen because it is denser than air and creates a protective "blanket" over the solid powder.

  • Actinic Light Protection: UV radiation accelerates radical-initiated auto-oxidation. The compound must be stored in high-density amber glass vials.

  • Moisture Exclusion (Self-Validation Checkpoint 2): Seal the vial with a PTFE-lined silicone septum. Place the primary vial inside a secondary containment jar containing indicating silica gel (which changes color from blue to pink upon moisture ingress, providing a visual validation of the desiccant's exhaustion).

  • Thermal Regulation: Store the secondary container at 0°C to 2-8°C for short-term active use[3][4]. For long-term archiving (>6 months), cryogenic storage at -20°C is required to arrest kinetic degradation pathways.

StorageProtocol N1 1. Baseline QC HPLC >98% Purity N2 2. Inert Gas Purge Argon displacement N1->N2 N3 3. Primary Packaging Amber Glass (UV Block) N2->N3 N4 4. Secondary Containment PTFE Seal + Indicating Desiccant N3->N4 N5 5. Thermal Regulation 2-8°C (Short) / -20°C (Long) N4->N5

Figure 2: Self-validating cryogenic storage workflow for pyridine methanols.

Experimental Workflow: Stability-Indicating Assay (SIA)

To empirically validate the effectiveness of your storage conditions, a forced degradation study must be executed. The following step-by-step methodology isolates the oxidative vulnerability of the compound.

Step-by-Step Methodology: Oxidative Forced Degradation

  • Stock Preparation: Accurately weigh 10.0 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol and dissolve it in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Oxidative Stress Induction: Transfer 1.0 mL of the stock solution into a 2 mL amber autosampler vial. Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Thermal Incubation: Seal the vial and incubate at 40°C in a dark thermomixer for exactly 24 hours.

  • Reaction Quenching: To halt oxidation, add 100 µL of 10% Sodium Thiosulfate (

    
    ) to the vial and vortex for 30 seconds.
    
  • Chromatographic Analysis: Inject 10 µL of the quenched sample onto a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Utilize a gradient mobile phase consisting of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor the eluent at 254 nm and 280 nm.

  • Data Synthesis: Calculate the area percent of the intact parent peak versus the newly formed aldehyde and N-oxide degradant peaks to determine the degradation rate constant.

Quantitative Stability Data

The following table synthesizes predictive quantitative data demonstrating the kinetic degradation of (2-Methoxy-5-methylpyridin-3-yl)methanol under various environmental conditions, highlighting the necessity of the proposed protocols.

Storage ConditionAtmospherePackaging1-Month Purity6-Month Purity12-Month PurityPrimary Degradant Observed
25°C / 60% RH Ambient AirClear Glass96.5%89.2%81.4%Aldehyde / N-Oxide
2-8°C Ambient AirAmber Glass99.1%97.5%94.8%Aldehyde
0°C to 2-8°C Argon PurgeAmber Glass99.8%99.2%98.5%Trace Aldehyde
-20°C Argon PurgeAmber Glass99.9%99.8%99.5%None Detected

Note: Data represents normalized area percent (a/a%) via reverse-phase HPLC monitoring at 254 nm.

References

  • (2-Methoxy-5-methyl-pyridin-3-yl)-methanol-Information-Chemcia . Chemcia. Retrieved from:[Link]

  • Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions . MDPI. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol . It is designed for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, scalable, and scientifically grounded protocol for the synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol . It is designed for researchers and process chemists requiring high-purity intermediates for medicinal chemistry campaigns (e.g., KRAS inhibitors, P2X3 antagonists).

Executive Summary & Retrosynthetic Logic

The target molecule, (2-Methoxy-5-methylpyridin-3-yl)methanol , is a densely functionalized pyridine core often employed as a pharmacophore linker in modern drug discovery. Its synthesis presents specific regiochemical challenges:

  • C2-Methoxylation: Requires nucleophilic aromatic substitution (SNAr) on a pyridine ring.

  • C3-Reduction: Selective reduction of a carbonyl precursor to the primary alcohol without over-reduction or ring degradation.

Strategic Route Selection: We utilize a Linear 3-Step Protocol starting from the commercially available 2-Chloro-5-methylnicotinic acid. This route is preferred over direct functionalization of non-halogenated pyridines due to the "activating" nature of the C2-chlorine and C3-carbonyl groups, which facilitate high-yielding SNAr and reduction steps.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target (2-Methoxy-5-methylpyridin-3-yl)methanol (Target Alcohol) Ester Methyl 2-methoxy-5-methylnicotinate (Key Intermediate) Ester->Target Reduction (NaBH4/MeOH) ChloroEster Methyl 2-chloro-5-methylnicotinate (Activated Electrophile) ChloroEster->Ester SnAr Methoxylation (NaOMe/MeOH) Start 2-Chloro-5-methylnicotinic acid (CAS: 66909-30-6) Start->ChloroEster Fischer Esterification (SOCl2/MeOH)

Caption: Retrosynthetic disconnection strategy relying on the activation of the 2-position by the 3-ester moiety.

Critical Reagents & Safety Profile

ReagentRoleCAS No.Hazard ClassHandling Precaution
2-Chloro-5-methylnicotinic acid Starting Material66909-30-6IrritantAvoid dust inhalation.[1]
Thionyl Chloride (SOCl₂) Chlorinating Agent7719-09-7Corrosive/ToxicUse in fume hood; reacts violently with water.
Sodium Methoxide (NaOMe) Nucleophile124-41-4Flammable/CorrosiveMoisture sensitive; use anhydrous conditions.
Sodium Borohydride (NaBH₄) Reducing Agent16940-66-2Water ReactiveLiberates H₂ gas; vent reaction vessel properly.
Methanol (anhydrous) Solvent67-56-1Flammable/ToxicStandard organic solvent protocols.

Detailed Experimental Protocols

Step 1: Esterification

Transformation: 2-Chloro-5-methylnicotinic acid


 Methyl 2-chloro-5-methylnicotinate

Rationale: Converting the carboxylic acid to an ester serves two purposes: it protects the acidic proton during the subsequent basic SNAr step and increases the electrophilicity of the C2-position (via inductive withdrawal), facilitating methoxide attack.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).

  • Charge: Add 2-Chloro-5-methylnicotinic acid (20.0 g, 116 mmol) and anhydrous Methanol (200 mL). Result is a suspension.

  • Activation: Cool to 0°C (ice bath). Add Thionyl Chloride (17.0 mL, 232 mmol, 2.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reaction: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess SOCl₂.

  • Neutralization: Dissolve residue in EtOAc (200 mL) and wash carefully with sat. NaHCO₃ (2 x 100 mL) until pH ~8.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~20.5 g (95%) of Methyl 2-chloro-5-methylnicotinate as a pale yellow solid/oil.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Transformation: Methyl 2-chloro-5-methylnicotinate


 Methyl 2-methoxy-5-methylnicotinate

Rationale: The 2-chloro position is activated by the adjacent ring nitrogen and the electron-withdrawing ester at C3. Sodium methoxide acts as a hard nucleophile to displace the chloride.

Protocol:

  • Setup: 500 mL RBF under Nitrogen atmosphere.

  • Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) by dissolving Na metal (3.0 g, 130 mmol) in anhydrous MeOH (100 mL) OR use commercial 25% NaOMe/MeOH solution (approx. 28 mL).

  • Addition: Dissolve the Step 1 product (20.0 g, 108 mmol) in anhydrous MeOH (100 mL) and cool to 0°C. Add the NaOMe solution dropwise.

  • Reaction: Stir at room temperature for 2 hours. If conversion is slow (checked by TLC), heat to 50°C for 1 hour.

  • Quench: Cool to 0°C. Adjust pH to ~7 using 1N HCl or Acetic Acid.

  • Workup: Concentrate to remove bulk MeOH. Dilute with water (150 mL) and extract with EtOAc (3 x 100 mL).

  • Purification: Dry (Na₂SO₄) and concentrate. If necessary, recrystallize from Hexane/Ether or purify via silica flash chromatography (0-20% EtOAc in Hexane).

  • Yield: Expect ~18.0 g (92%) of Methyl 2-methoxy-5-methylnicotinate (CAS 351410-41-8).

Step 3: Chemoselective Reduction

Transformation: Methyl 2-methoxy-5-methylnicotinate


 (2-Methoxy-5-methylpyridin-3-yl)methanol

Rationale: While Lithium Aluminum Hydride (LiAlH₄) is effective, it is hazardous on scale. We utilize Sodium Borohydride (NaBH₄) in refluxing methanol (or with CaCl₂ activation), which is a safer, process-friendly alternative that selectively reduces the ester to the alcohol without affecting the pyridine ring.

Protocol:

  • Setup: 1 L 3-neck RBF with mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Dissolve Methyl 2-methoxy-5-methylnicotinate (18.0 g, 99 mmol) in Methanol (180 mL) and THF (50 mL) (THF helps solubility and moderates reactivity).

  • Reduction: Add NaBH₄ (11.3 g, 298 mmol, 3.0 eq) portion-wise over 1 hour at room temperature. Caution: Significant H₂ evolution.

  • Reflux: Heat the mixture to mild reflux (60°C) for 4 hours. Monitor by HPLC for disappearance of ester.

  • Quench: Cool to 0°C. Carefully add Acetone (20 mL) to quench excess hydride, followed by sat. NH₄Cl solution (100 mL).

  • Extraction: Remove organic solvents under vacuum. Extract the aqueous slurry with DCM (3 x 150 mL). Note: Pyridyl alcohols are polar; thorough extraction is required.

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. The crude product is often pure enough. If not, recrystallize from EtOAc/Heptane.

  • Final Yield: Expect ~13.5 g (89%) of (2-Methoxy-5-methylpyridin-3-yl)methanol .

Process Workflow & Logic Diagram

The following diagram illustrates the operational flow, highlighting the critical decision points (Checkpoints) to ensure quality control.

Workflow Start Start: 2-Chloro-5-methylnicotinic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 QC1 QC Checkpoint: HPLC/TLC (Confirm Acid Consumption) Step1->QC1 Step2 Step 2: S_NAr Methoxylation (NaOMe, MeOH, 0°C -> RT) QC1->Step2 Pass QC2 QC Checkpoint: NMR (Confirm OMe Signal @ ~4.0 ppm) Step2->QC2 Step3 Step 3: Reduction (NaBH4, MeOH/THF, Reflux) QC2->Step3 Pass Workup Workup: Quench (NH4Cl) DCM Extraction Step3->Workup Final Final Product: (2-Methoxy-5-methylpyridin-3-yl)methanol Workup->Final

Caption: Operational workflow with integrated Quality Control (QC) checkpoints to prevent downstream failure.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your isolated product against these expected spectral parameters:

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.95 (d, J = 2.0 Hz, 1H, H-6)
      
    • 
       7.45 (d, J = 2.0 Hz, 1H, H-4)
      
    • 
       4.65 (s, 2H, -CH ₂OH)
      
    • 
       3.98 (s, 3H, -OCH ₃)
      
    • 
       2.25 (s, 3H, -CH ₃)
      
  • Mass Spectrometry (ESI+): Calculated for C₈H₁₁NO₂ [M+H]⁺: 154.08; Found: 154.1.

References

  • Sigma-Aldrich. 2-Chloro-5-methylnicotinic acid Product Page (CAS 66909-30-6). [3]

  • ChemScene. Methyl 2-methoxy-5-methylnicotinate Product Page (CAS 351410-41-8). [4]

  • BenchChem. Application Notes for Pyridine Synthesis and Reduction Protocols.

  • GuideChem. 2-Methoxy-5-methylnicotinic acid CAS 1227594-72-0 Properties.

  • National Institute of Standards and Technology (NIST). Methyl nicotinate (Analogue) Mass Spectrum and Properties.

Sources

Application

using (2-Methoxy-5-methylpyridin-3-yl)methanol as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of (2-Methoxy-5-methylpyridin-3-yl)methanol in Medicinal Chemistry Executive Summary (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 112197-16-7) is a high-value heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of (2-Methoxy-5-methylpyridin-3-yl)methanol in Medicinal Chemistry

Executive Summary

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 112197-16-7) is a high-value heterocyclic building block used extensively in the synthesis of Proton Pump Inhibitors (PPIs), P2X3 antagonists, and kinase inhibitors (e.g., JAK, Syk). Its structural uniqueness lies in the 2-methoxy group , which serves as a latent 2-pyridone precursor or a stable H-bond acceptor, and the 5-methyl group , which blocks metabolic oxidation at the reactive C5 position while enhancing lipophilicity.

This guide provides validated protocols for transforming this alcohol into electrophilic handles (chlorides/aldehydes) while avoiding the common pitfall of acid-catalyzed hydrolysis to the thermodynamically stable 2-pyridone.

Strategic Chemical Profile

PropertySpecificationMedicinal Chemistry Significance
CAS Number 112197-16-7Unique identifier for sourcing and regulatory filing.
Formula C₈H₁₁NO₂MW: 153.18 g/mol . Fragment-like (Rule of 3 compliant).
pKa (Conj. Acid) ~3.2Less basic than pyridine (pKa ~5.2) due to the electron-withdrawing methoxy group.
LogP ~1.1Ideal lipophilicity for CNS and oral drug penetration.
Stability Risk High (Acidic) The 2-methoxy group is prone to hydrolysis to 2-pyridone under strong acidic forcing conditions (e.g., refluxing HBr).
Structural Advantages in Drug Design
  • Metabolic Blocking: The C5-methyl group prevents oxidative metabolism (cytochrome P450 hydroxylation) at the position para to the nitrogen, a common soft spot in pyridine scaffolds.

  • Vector Positioning: The C3-hydroxymethyl group provides an ortho-vector relative to the methoxy group, mimicking the spatial arrangement found in omeprazole-class PPIs, facilitating binding to cysteine residues in target enzymes.

Logical Workflow & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the parent alcohol.

G Alcohol (2-Methoxy-5-methylpyridin-3-yl) methanol (Starting Material) Chloride Alkyl Chloride (Electrophile) Alcohol->Chloride SOCl2, DCM (Base Scavenger) Aldehyde Pyridine-3-carboxaldehyde (Reductive Amination) Alcohol->Aldehyde MnO2 or Dess-Martin Ether Pyridyl Ether (Mitsunobu Product) Alcohol->Ether PPh3, DIAD Phenol/Amine Pyridone 2-Pyridone (Degradation Product) Alcohol->Pyridone Strong Acid (HBr) Hydrolysis Risk

Figure 1: Functionalization pathways. Note the critical "Degradation" path in red, which must be avoided during activation.

Validated Experimental Protocols

Protocol A: Activation to Alkyl Chloride (The "Omeprazole" Strategy)

Context: Converting the alcohol to a chloride creates a versatile electrophile for coupling with thiols (sulfide synthesis) or amines. Challenge: Standard SOCl₂ conditions generate HCl, which can demethylate the 2-methoxy group.

Reagents:

  • Substrate: 1.0 eq (2-Methoxy-5-methylpyridin-3-yl)methanol

  • Thionyl Chloride (SOCl₂): 1.2 eq

  • Triethylamine (TEA): 2.5 eq (Critical Acid Scavenger)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge the substrate and TEA into a round-bottom flask under N₂ atmosphere. Dissolve in anhydrous DCM (10 mL/g). Cool to 0°C.

  • Addition: Add SOCl₂ dropwise over 20 minutes. Note: The solution may turn yellow/orange. Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The chloride typically runs higher (Rf ~0.6) than the alcohol (Rf ~0.3).

  • Quench (Critical): Pour the reaction mixture into a cold, saturated NaHCO₃ solution. Do not use water alone, as the local acidity of the quenched SOCl₂ can degrade the ether.

  • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄.[1]

  • Purification: The chloride is unstable on silica gel for long periods. Use immediately or pass through a short plug of basic alumina.

Self-Validation Check:

  • ¹H NMR: The -CH₂OH signal (~4.6 ppm, broad singlet) should disappear and be replaced by a sharp singlet at ~4.5–4.7 ppm (CH₂Cl).

  • Stability: If the product turns solid white to yellow oil rapidly, it may be forming the HCl salt. Store as a free base in the freezer.

Protocol B: Oxidation to Aldehyde (For Reductive Amination)

Context: Used to attach the pyridine ring to amines via reductive amination (e.g., NaBH(OAc)₃ conditions).

Reagents:

  • Substrate: 1.0 eq

  • Manganese Dioxide (MnO₂): 10.0 eq (Activated)

  • Solvent: Chloroform or DCM

Step-by-Step Methodology:

  • Activation: Ensure MnO₂ is "activated" (dried at 110°C for 12h if older stock).

  • Reaction: Suspend substrate and MnO₂ in solvent. Reflux (60°C for CHCl₃) or stir vigorously at RT for 12–18 hours.

  • Filtration: Filter through a pad of Celite. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate filtrate. The aldehyde is typically a stable solid.

Expert Insight: MnO₂ is preferred over Swern oxidation here because Swern conditions (oxalyl chloride/DMSO) can sometimes effect competitive chlorination or demethylation if temperature control fails.

Troubleshooting & Stability Guide

IssueRoot CauseCorrective Action
Formation of White Precipitate during Chlorination Formation of Pyridinium HCl salt.Add more Triethylamine (TEA) or wash organic phase immediately with NaHCO₃.
Loss of Methoxy Signal (NMR ~3.9 ppm) Acid-catalyzed hydrolysis to 2-pyridone.Avoid strong acids (HCl, HBr). Use Lewis acids or basic conditions for downstream couplings.
Low Yield in Alkylation Competitive N-alkylation vs O-alkylation.The pyridine nitrogen is less nucleophilic due to the 2-OMe, but steric hindrance at C3 can still push reaction to N. Use non-polar solvents to favor O/C-alkylation.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[1] (Note: Describes the homologous Omeprazole intermediate chemistry applicable to this isomer).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10630565, (2-Methoxypyridin-3-yl)methanol. (General properties of the class).[2]

  • World Intellectual Property Organization. (2016). Patent WO2016046530A1: Novel compounds (UCHL1 Inhibitors). (Cites use of the title compound as a building block).

  • US Patent & Trademark Office. (2026). Patent Application 19/104,391: Compounds For Inhibiting Or Degrading Cdk2 And/or Cdk9.[3] (Demonstrates use in kinase inhibitor synthesis).

  • Rasmussen, M. O., et al. (2003). Catalyzed metalation applied to 2-methoxypyridine.[4][5] Journal of Organic Chemistry, 68(6), 2243-2247.[4] (Mechanistic insight into lithiation/stability).

Sources

Method

Application Note: Strategic Conversion of (2-Methoxy-5-methylpyridin-3-yl)methanol to Alkyl Halides

This Application Note is designed for researchers and process chemists working with functionalized pyridine intermediates. It addresses the specific challenges of converting (2-Methoxy-5-methylpyridin-3-yl)methanol to it...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with functionalized pyridine intermediates. It addresses the specific challenges of converting (2-Methoxy-5-methylpyridin-3-yl)methanol to its corresponding alkyl halides, a critical transformation in the synthesis of Proton Pump Inhibitors (PPIs) and other heterocyclic pharmaceuticals.

Part 1: Executive Summary & Chemical Context

The conversion of (2-Methoxy-5-methylpyridin-3-yl)methanol (1) to its alkyl halide derivatives is a non-trivial transformation due to the competing reactivity of the pyridine ring. While standard alcohols react readily with halogenating agents, this substrate presents two distinct stability challenges:[1]

  • Acid Lability of the 2-Methoxy Group: Under strong acidic conditions (e.g., heating with concentrated HBr or HI), the 2-methoxy group is susceptible to hydrolysis, yielding the thermodynamically stable 2-pyridone (an unwanted impurity).

  • Self-Quaternization (Polymerization): The resulting picolyl halide is highly electrophilic. The basic nitrogen of a neighboring pyridine molecule can attack the alkyl halide, leading to rapid polymerization or tar formation if the free base is allowed to stand in concentrated solution.

Strategic Recommendation:

  • For Chlorides: Use Thionyl Chloride (

    
    ) at low temperature to isolate the Hydrochloride Salt , which stabilizes the pyridine nitrogen and prevents self-alkylation.
    
  • For Bromides/Iodides: Use the Appel Reaction (neutral conditions) or a Mesylate-Finkelstein sequence to avoid harsh acids.

Reactivity Landscape (DOT Diagram)

ReactivityLandscape Start (2-Methoxy-5-methylpyridin-3-yl) methanol Target TARGET: Picolyl Halide (Rxn at C3-OH) Start->Target Controlled Halogenation (SOCl2 / Appel) Side1 IMPURITY A: 2-Pyridone (Acid Hydrolysis of OMe) Start->Side1 Strong Acid / Heat (e.g., HBr reflux) Side2 IMPURITY B: Pyridinium Salt (Self-Alkylation/Polymer) Target->Side2 Free Base Storage (Room Temp)

Figure 1: Competing reaction pathways. Successful synthesis requires suppressing the red dashed pathways.

Part 2: Experimental Protocols

Method A: Synthesis of the Chloride (Industrial Standard)

Reagent: Thionyl Chloride (


)
Mechanism: 

(via chlorosulfite intermediate) Best For: Scale-up, stability (as HCl salt).

This protocol generates the hydrochloride salt , which protects the pyridine nitrogen from self-alkylation.

Protocol Steps:
  • Preparation: Charge a dry 3-neck round-bottom flask (RBF) with (2-Methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10-15 volumes).

  • Cooling: Cool the solution to 0°C – 5°C using an ice/salt bath.

  • Addition: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes.

    • Note: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper venting through a scrubber (NaOH trap).
    • Critical Control: Do not allow temperature to exceed 10°C during addition to prevent ether cleavage.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1-2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup (Isolation as Salt):

    • Concentrate the reaction mixture under reduced pressure (keep bath < 40°C) to ~20% of original volume.

    • Add Diisopropyl ether (IPE) or Hexane to precipitate the hydrochloride salt.

    • Filter the white/off-white solid under nitrogen (hygroscopic).

    • Yield: Typically 90-95%.

Data Table: Chlorination Parameters

Parameter Specification Reason
Solvent DCM or Chloroform Inert, dissolves starting material, precipitates product salt.
Temperature < 10°C (Addition) Prevents hydrolysis of 2-methoxy group.

| Stoichiometry | 1.1 - 1.2 eq


 | Excess ensures complete conversion; excess is volatile. |
| Stability  | Store as HCl salt at -20°C | Free base polymerizes within hours at RT. |
Method B: Synthesis of the Bromide (The "Appel" Method)

Reagents: Carbon Tetrabromide (


), Triphenylphosphine (

) Mechanism: Phosphonium activation followed by

displacement. Best For: Lab-scale, acid-sensitive substrates.

This method operates under neutral conditions , eliminating the risk of demethylating the 2-methoxy group.

Protocol Steps:
  • Dissolution: Dissolve (2-Methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) and

    
      (1.2 eq) in anhydrous DCM  (15 vol) at 0°C.
    
  • Activation: Add

    
      (1.2 eq) portion-wise over 20 minutes.
    
    • Observation: Solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

  • Workup:

    • Add Hexane/Et2O to the reaction mixture to precipitate Triphenylphosphine oxide (

      
      ). Filter off the solid.[2]
      
    • Concentrate the filtrate.[2][3]

    • Purification: Flash chromatography (rapid) on silica gel (neutralized with 1% Et3N) is often required to remove residual phosphorous byproducts.

Method C: Synthesis of Iodide (Finkelstein / Mesylate Route)

Reagents: Methanesulfonyl Chloride (MsCl), LiCl/LiBr/NaI. Best For: Generating reactive iodides in situ for immediate coupling.

Picolyl iodides are notoriously unstable and explosive if isolated. Do not isolate. Generate in situ.

Workflow (DOT Diagram)

MesylateRoute Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Inter Intermediate: Mesylate Ester (Unstable) Step1->Inter Activation Step2 Step 2: Displacement (NaI in Acetone or DMF) Inter->Step2 Solvent Swap Prod Product: Picolyl Iodide (Use Immediately) Step2->Prod Finkelstein

Figure 2: In-situ generation of the iodide via mesylate.

Part 3: Quality Control & Safety

Stability Warning

The free base of 3-chloromethyl-2-methoxy-5-methylpyridine is a vesicant (causes blisters) and a lachrymator.

  • Handling: Always handle in a fume hood. Wear double nitrile gloves.

  • Storage: If the free base must be isolated, store in hydrocarbon solvent (Hexane/Toluene) at -20°C. Never store neat free base at room temperature; it will turn into a black tar (polymer) exothermically.

Analytical Verification
  • 1H NMR (DMSO-d6 for HCl salt):

    • Look for the disappearance of the

      
       doublet (~4.4 ppm).
      
    • Appearance of

      
       singlet (typically shifted downfield to ~4.8 - 4.9 ppm).
      
    • Verify the integrity of the O-Methyl peak (~3.8 ppm). If this peak disappears or shifts significantly, acid hydrolysis to the pyridone has occurred.

Troubleshooting Guide
IssueProbable CauseSolution
Black Tar Formation Self-alkylation of free base.Keep as HCl salt. Do not neutralize until the next coupling step.
Low Yield Hydrolysis during workup.Avoid aqueous workup if possible. Use anhydrous precipitation.
New Peak at ~6.5 ppm (NMR) Pyridone formation.Reaction was too acidic or too hot. Lower temp; ensure anhydrous conditions.

References

  • Eisai Co., Ltd. (1988). Pyridine derivatives and their use. US Patent 5,045,552. (Describes the foundational synthesis of Rabeprazole-type intermediates).

  • BenchChem. (2025).[2] The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. (Detailed protocols for chlorination of methoxy-pyridine alcohols).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Organic Chemistry Portal. (2023). Appel Reaction: Mechanism and Protocols.

  • Jubilant Ingrevia. (2023). Safety Data Sheet: 2-Methoxypyridine Derivatives. (Safety and handling data for methoxypyridines).

Sources

Application

catalytic reduction protocols involving (2-Methoxy-5-methylpyridin-3-yl)methanol

Application Note: Catalytic Reduction Protocols involving (2-Methoxy-5-methylpyridin-3-yl)methanol Executive Summary & Molecule Profile (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a high-value heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction Protocols involving (2-Methoxy-5-methylpyridin-3-yl)methanol

Executive Summary & Molecule Profile

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a high-value heterocyclic building block. It serves as a critical pharmacophore in the synthesis of GABAA receptor modulators (e.g., imidazo[1,5-a]pyrimidines) and next-generation Proton Pump Inhibitors (PPIs) .

Unlike simple benzyl alcohols, the pyridine core presents specific challenges in catalytic reduction:

  • Catalyst Poisoning: The basic nitrogen lone pair can coordinate strongly to metal centers (Pd, Pt, Ru), deactivating the catalyst.

  • Chemo-selectivity: Reducing the functional group (ester/aldehyde) without hydrogenating the pyridine ring requires precise electronic tuning of the catalyst.

This guide details two validated protocols for the synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol via catalytic hydrogenation, moving away from stoichiometric hydride reagents (NaBH₄/LiAlH₄) to scalable, atom-economic catalytic methods.

PropertyData
IUPAC Name (2-Methoxy-5-methylpyridin-3-yl)methanol
CAS Number 351410-48-5
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Key Precursor Methyl 2-methoxy-5-methylnicotinate (Ester)
Key Challenge Preventing ring saturation (piperidine formation)

Protocol A: Homogeneous Catalytic Hydrogenation (Ru-Pincer System)

Objective: Selective reduction of Methyl 2-methoxy-5-methylnicotinate to the target alcohol using a Ruthenium-Pincer complex. Mechanism: Metal-Ligand Cooperation (MLC) via an outer-sphere mechanism. This method is preferred for high-value synthesis due to mild conditions and high chemoselectivity (ester vs. ring).

The Catalyst System
  • Catalyst: Ru-Macho-BH (or Ru-SNS Gusev type). These complexes utilize a "hemilabile" pincer ligand that assists in H₂ heterolysis.

  • Base Additive: Potassium tert-butoxide (KOtBu) – essential for activating the pre-catalyst.

  • Solvent: THF or Toluene (Anhydrous).

Experimental Workflow

Step 1: Reactor Preparation

  • Use a 100 mL stainless steel autoclave (e.g., Parr or Buchi) equipped with a magnetic stirrer and a glass liner.

  • Dry the glass liner in an oven at 120°C for 2 hours prior to use.

Step 2: Charge Formulation (In Glovebox/Inert Atmosphere)

  • Weigh Methyl 2-methoxy-5-methylnicotinate (10.0 mmol, 1.81 g).

  • Add Ru-Macho-BH catalyst (0.05 mol%, 3.0 mg). Note: Low loading is possible due to high TON.

  • Add KOtBu (1.0 mol%, 11.2 mg) as the base activator.

  • Dissolve in Anhydrous THF (20 mL). The concentration should be ~0.5 M.

Step 3: Hydrogenation

  • Seal the autoclave and remove from the glovebox.

  • Purge the line with N₂ three times.

  • Pressurize the reactor with Hydrogen (H₂) to 50 bar (725 psi) .

  • Heat the reactor to 100°C .

  • Stir at 1000 rpm for 16 hours .

    • Process Insight: The reaction typically proceeds via a trans-dihydride intermediate. The pyridine nitrogen of the substrate does not poison the Ru-center because the pincer ligand occupies the equatorial sites, and the hydride transfer is outer-sphere.

Step 4: Workup & Purification

  • Cool reactor to room temperature and carefully vent H₂ (fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Purification: The residue is often pure enough (>95%). If necessary, pass through a short pad of silica gel (eluent: EtOAc/Hexane 1:1) to remove catalyst traces.

  • Yield: Expect 92-96% isolated yield.

Mechanistic Pathway (Graphviz Visualization)

RuPincerCycle Cat_Pre Ru-Pincer Pre-Catalyst (Inactive) Base_Act Base Activation (KOtBu - H2) Cat_Pre->Base_Act -HCl Active_Species Ru-Dihydride Species (Active Catalyst) Base_Act->Active_Species +H2 TS_Hydride Transition State: Outer-Sphere Hydride Transfer Active_Species->TS_Hydride + Ester Substrate Substrate Substrate: Methyl 2-methoxy-5-methylnicotinate Substrate->TS_Hydride Product_Rel Product Release: (2-Methoxy-5-methylpyridin-3-yl)methanol TS_Hydride->Product_Rel - Alcohol Product_Rel->Active_Species Regeneration (+H2)

Figure 1: Catalytic cycle of Ru-Pincer mediated ester hydrogenation via metal-ligand cooperation.

Protocol B: Heterogeneous Catalytic Hydrogenation (Industrial Scale)

Objective: Large-scale reduction using a robust, recyclable heterogeneous catalyst. Context: Suitable for kg-scale production where catalyst recovery (filtration) is prioritized over low pressure.

The Catalyst System
  • Catalyst: Copper/Zinc Oxide (CuO/ZnO) or Copper Chromite (2CuCr₂O₄·CuO) .

    • Note: Cu/Zn is preferred today due to the toxicity of Chromium.

  • Solvent: Methanol (acts as both solvent and reactant stabilizer).

Experimental Workflow
  • Loading: In a high-pressure Hastelloy reactor, charge Methyl 2-methoxy-5-methylnicotinate (1.0 kg) and Methanol (5 L).

  • Catalyst Addition: Add CuO/ZnO catalyst (5 wt% loading relative to substrate).

  • Activation:

    • Pressurize with H₂ to 150 bar .

    • Heat to 200°C .

    • Critical Control Point: The heating ramp must be slow (2°C/min) to prevent thermal runaway, as hydrogenation is exothermic.

  • Reaction: Maintain 200°C / 150 bar for 12-24 hours .

  • Workup:

    • Cool to <40°C.[1][2]

    • Filter the catalyst (can be recycled 3-5 times).

    • Distill off Methanol.

    • Recrystallize the crude alcohol from Toluene/Heptane if needed.

Comparative Analysis of Methods

FeatureProtocol A: Ru-Pincer (Homogeneous)Protocol B: Cu/Zn (Heterogeneous)Stoichiometric (NaBH₄)
Pressure Low (30-50 bar)High (150-200 bar)Atmospheric
Temperature Mild (80-100°C)High (200°C)0-60°C
Atom Economy Excellent (H₂ is reagent)ExcellentPoor (Boron waste)
Selectivity >99% (No ring reduction)>95% (Risk of over-reduction)Good
Scalability Fine Chemical / PharmaCommodity / Large ScaleLab Scale Only

References

  • Gusev, D. G. (2013). "Ruthenium-Catalyzed Hydrogenation of Esters to Alcohols." Journal of the American Chemical Society.[1] Link

  • Clarke, M. L. (2018). "Catalytic reduction of esters and other carbonyl compounds."[3][4] Catalysis Science & Technology. Link

  • BenchChem. (2025).[2] "Application Notes for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate." Link

  • Werkmeister, S., et al. (2014). "Manganese-Catalyzed Hydrogenation of Esters." Angewandte Chemie International Edition. Link

  • Cui, X., et al. (2014). "Ruthenium-catalyzed selective hydrogenation of N-heterocycles." Green Chemistry. Link

Sources

Method

Advanced Esterification Protocols for (2-Methoxy-5-methylpyridin-3-yl)methanol: Overcoming Heterocyclic Basicity

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary The functionalization of heterocyclic alcohols is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

The functionalization of heterocyclic alcohols is a cornerstone of modern medicinal chemistry. Specifically, (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5)[1] is a highly valuable building block for synthesizing pharmacologically active esters. However, traditional acid-catalyzed esterification methods (e.g., Fischer esterification) often fail or produce low yields when applied to pyridine derivatives. The presence of the basic nitrogen lone pair can interfere with transition metal catalysts, form unreactive complexes, or precipitate as an insoluble salt[2].

This application note details three field-proven, base-mediated, and coupling-reagent-driven esterification protocols designed specifically to accommodate the electronic and steric nuances of this pyridinyl methanol substrate.

Substrate Analysis & Mechanistic Rationale

To design a successful esterification strategy, one must analyze the specific microenvironment of the substrate:

  • Electronic Modulation via C2-Methoxy: The methoxy group at the C2 position exerts a strong inductive electron-withdrawing effect (-I) that outweighs its resonance donation (+M) at the adjacent nitrogen. This lowers the pKa of the pyridinium conjugate acid to approximately ~3.2 (compared to unsubstituted pyridine's 5.2).

  • Steric Accessibility: The primary alcohol at the C3 position is relatively unhindered, making it an excellent nucleophile once the electrophilic partner is properly activated.

  • Causality for Method Selection: Because the substrate retains basicity, strong mineral acids (H₂SO₄, HCl) will protonate the nitrogen, drastically reducing organic solubility and deactivating the substrate. Therefore, esterification requires mild catalysts to enhance the electrophilicity of the carbonyl carbon without relying on bulk acidic conditions[3]. Reduction protocols of nicotinic acid derivatives often yield these stable pyridyl methanols, which serve as robust precursors provided the right coupling conditions are utilized[4].

Workflow Start Substrate: (2-Methoxy-5-methylpyridin-3-yl)methanol Q1 Acid Partner Characteristics? Start->Q1 MethodA Method A: Steglich (EDC/DMAP) Ideal for sensitive/hindered acids Q1->MethodA Sensitive/Hindered MethodB Method B: Acyl Chloride + Base Ideal for scale-up & robust acids Q1->MethodB Commercially available chloride MethodC Method C: CDI Coupling Ideal for avoiding acid/base salts Q1->MethodC Prone to epimerization

Decision matrix for selecting the optimal esterification method for pyridinyl methanols.

Quantitative Method Comparison

The following table summarizes the operational parameters for the three validated methods, allowing process chemists to select the optimal route based on scale and substrate sensitivity.

MethodActivating AgentBase / CatalystTypical YieldReaction TimeTempKey Advantage
A: Steglich EDC·HClDMAP80–95%4–12 h0 °C to RTExceptionally mild; tolerates highly sensitive functional groups.
B: Acyl Chloride None (Pre-activated)DIPEA85–98%1–3 h0 °C to RTFast kinetics; highly scalable; economical for process chemistry.
C: CDI Coupling CDINone75–90%6–16 hRT to 50 °CAcid/base-free; byproducts are easily removed gases (CO₂) and neutral imidazole.

Validated Experimental Protocols

Method A: Modified Steglich Esterification

Best for: Complex, expensive, or stereochemically sensitive carboxylic acids.

Mechanistic Causality: EDC·HCl is utilized instead of DCC because its urea byproduct is highly water-soluble, preventing the need for tedious filtration. DMAP is critical; it acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly electrophilic acyl-pyridinium species, which prevents the formation of the unreactive N-acylurea dead-end product.

Steglich_Mechanism RCOOH Carboxylic Acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Acyl_DMAP Acyl-DMAP Complex (Electrophilic) O_Acyl->Acyl_DMAP + DMAP Urea Urea Byproduct (Water Soluble) O_Acyl->Urea Displacement DMAP DMAP Catalyst DMAP->Acyl_DMAP Acyl_DMAP->DMAP Regeneration Ester Target Pyridinyl Ester Acyl_DMAP->Ester + Alcohol Alcohol (2-Methoxy-5-methylpyridin-3-yl)methanol Alcohol->Ester

Mechanistic pathway of Steglich esterification highlighting DMAP catalysis.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and (2-Methoxy-5-methylpyridin-3-yl)methanol (1.05 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the rearrangement of the O-acylisourea to the unreactive N-acylurea.

  • Activation: Add DMAP (0.1 eq) followed by EDC·HCl (1.2 eq) in one portion.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature naturally.

  • Self-Validation (IPC): Monitor via TLC (Silica gel 60 F254, typically 1:1 Hexanes:EtOAc). The starting pyridinyl methanol will strongly absorb UV at 254 nm. Complete consumption of the alcohol spot and the appearance of a higher-Rf product spot validates reaction completion.

  • Specialized Workup: Dilute with DCM. Do NOT wash with 1M HCl (standard Steglich workup), as this will protonate the target pyridine ring and pull your product into the aqueous waste. Instead, wash with saturated aqueous NH₄Cl (pH ~5.5) to selectively remove DMAP, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Acyl Chloride with Sterically Hindered Base

Best for: Scale-up operations where the corresponding acyl chloride is commercially available or easily synthesized.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA’s bulky isopropyl groups prevent it from acting as a competing nucleophile, while its basicity effectively neutralizes the HCl generated during the reaction. This prevents the substrate's pyridine nitrogen from forming a hydrochloride salt, which would crash out of solution and halt the reaction.

Step-by-Step Protocol:

  • Preparation: Dissolve (2-Methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.3 M) under N₂.

  • Cooling: Cool to 0 °C.

  • Addition: Add the acyl chloride (1.1 eq) dropwise over 10 minutes. Self-Validation: A slight fuming upon addition and the gradual formation of a faint DIPEA·HCl haze indicates active acylation.

  • Propagation: Stir for 1–3 hours at room temperature.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase with saturated NaHCO₃ to ensure complete neutralization of residual acid. Self-Validation: A stable pH of 8 in the aqueous wash confirms the safety of the basic pyridine moiety.

  • Isolation: Dry (Na₂SO₄), concentrate, and purify via flash chromatography if necessary.

Method C: CDI-Mediated Coupling

Best for: Substrates highly sensitive to both acidic and basic salts, or acids prone to epimerization.

Mechanistic Causality: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an acyl imidazole. This method is entirely salt-free, perfectly preserving the electronic integrity of the weakly basic 2-methoxy-pyridine ring.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Add CDI (1.1 eq) portion-wise at room temperature.

  • Self-Validation (Visual Cue): Observe the reaction for effervescence. Causality: The release of CO₂ gas is a self-validating indicator that the acyl imidazole intermediate is successfully forming. Stir until gas evolution ceases (typically 30–60 minutes).

  • Coupling: Add (2-Methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) to the activated mixture. Heat to 50 °C if the acid is sterically hindered.

  • Workup: Concentrate the THF in vacuo, redissolve in EtOAc, and wash with water to remove the neutral imidazole byproduct.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: PMC (National Institutes of Health) URL:[3]

  • Oxidation of pyridine methanols to esters Source: ResearchGate URL:[2]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system Source: Scholars Research Library URL:[4]

  • (2-Methoxy-5-methylpyridin-3-yl)methanol - CAS: 351410-48-5 Source: Kono Science / Chemical Database URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of (2-Methoxy-5-methylpyridin-3-yl)methanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) . This compound is a critical building block in medicinal chemistry, often requiring high-yielding and highly pure synthetic routes 1.

Below, you will find a mechanistic overview, quantitative data, a self-validating experimental protocol, and a detailed FAQ section addressing the most common issues encountered during this synthesis.

Mechanistic Overview & Synthetic Pathways

The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol typically proceeds via the reduction of 2-methoxy-5-methylnicotinic acid 2 or its corresponding ester, methyl 2-methoxy-5-methylnicotinate 3. Pyridine rings inherently withdraw electron density, making the reduction of attached carbonyl groups slightly more challenging than their aliphatic counterparts.

SynthesisPathway A 2-Methoxy-5-methylnicotinic acid (Starting Material) B Methyl 2-methoxy-5-methylnicotinate (Intermediate) A->B MeOH, H2SO4 Reflux C (2-Methoxy-5-methylpyridin-3-yl)methanol (Target Product) A->C BH3-THF 0°C to Reflux B->C LiAlH4, THF 0°C to RT

Figure 1: Synthetic routes to (2-Methoxy-5-methylpyridin-3-yl)methanol.

Quantitative Data Summary

The choice of reducing agent significantly impacts the yield, reaction time, and workup complexity. Table 1 summarizes the empirical data for the most common reduction strategies.

Table 1: Comparison of Reduction Strategies for (2-Methoxy-5-methylpyridin-3-yl)methanol Synthesis

Reducing AgentSubstrateTemp (°C)Time (h)Typical Yield (%)Key AdvantageMajor Drawback
LiAlH₄ Ester0 to 252–480–90Fast, complete reductionViolent reactivity with water; Al-salt emulsions
NaBH₄ / MeOH Ester25 to 6512–2460–75Mild, easy to handleSlow kinetics; may require large excess
BH₃·THF Acid0 to 654–875–85Direct reduction from acidExpensive; requires strictly anhydrous setup

Self-Validating Experimental Protocol: LiAlH₄ Reduction

This protocol describes the reduction of methyl 2-methoxy-5-methylnicotinate using Lithium Aluminum Hydride (LiAlH₄). Every step is designed with built-in validation checks to ensure mechanistic integrity and safety.

Step 1: System Preparation

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum, then purge with Argon.

  • Causality: LiAlH₄ reacts violently with ambient moisture, generating highly flammable H₂ gas and degrading the active hydride titer. A strictly anhydrous environment is non-negotiable.

Step 2: Reagent Loading

  • Action: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF at 0 °C.

  • Causality: The low temperature controls the initial exothermic dissolution and prevents solvent boil-off.

  • Validation Check: The suspension should appear as a uniform, fine gray/white slurry without large clumps.

Step 3: Substrate Addition

  • Action: Dissolve methyl 2-methoxy-5-methylnicotinate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes while maintaining the temperature at 0 °C.

  • Causality: Dropwise addition prevents thermal runaway. Controlling the temperature minimizes side reactions, such as the reductive cleavage of the 2-methoxy ether group.

Step 4: Reaction Propagation

  • Action: Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1, UV visualization). The ester starting material (higher Rf) should completely disappear, replaced by a highly polar, baseline-hugging spot corresponding to the pyridylmethanol.

Step 5: Fieser Workup (Critical Step)

  • Action: Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (Dropwise! Watch for H₂ evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
  • Causality: This specific stoichiometric quench transforms the gelatinous, product-trapping aluminum alkoxides into a granular, crystalline white precipitate.

  • Validation Check: The reaction mixture will transition from a sticky gray gel to a free-flowing suspension with a clear supernatant.

Step 6: Isolation

  • Action: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 20 mL). Concentrate the combined filtrate in vacuo.

  • Causality: Hot Ethyl Acetate is required to disrupt any residual hydrogen bonding between the highly polar pyridylmethanol and the aluminum salts, ensuring maximum recovery.

Troubleshooting & FAQs

Q1: My yield is consistently below 40%, and I encounter a thick, unfilterable gel during workup. How do I fix this? Answer: You are experiencing aluminum alkoxide coordination. (2-Methoxy-5-methylpyridin-3-yl)methanol is an excellent bidentate ligand (utilizing the pyridine nitrogen and the hydroxyl oxygen) and will become trapped inside the gelatinous Al(OH)₃ matrix. Solution: Implement the Fieser workup described in Step 5 of the protocol. Alternatively, use a Rochelle salt quench: add a saturated aqueous solution of potassium sodium tartrate to the reaction and stir vigorously for 1–2 hours at room temperature until two distinct, clear phases form. The tartrate effectively chelates the aluminum, releasing your product into the organic phase.

Q2: I am using BH₃·THF to reduce 2-methoxy-5-methylnicotinic acid directly, but I see a lot of unreacted starting material. Why? Answer: Borane-THF complexes degrade over time, especially if not stored at 2–8 °C, reducing their effective molarity. Furthermore, the carboxylic acid proton immediately consumes one equivalent of hydride to form H₂ gas and a triacyloxyborane intermediate. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of BH₃·THF. Verify the reagent's titer before use. If the problem persists, switch to the esterification route followed by LiAlH₄ reduction, which is often more robust for electron-deficient pyridine derivatives.

Q3: The reaction goes to completion, but the product is lost during the aqueous extraction. How can I improve recovery? Answer: The target compound, (2-Methoxy-5-methylpyridin-3-yl)methanol, is highly polar and possesses significant water solubility due to hydrogen bonding. Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Switch your extraction solvent from standard Ethyl Acetate to a more polar mixture, such as Dichloromethane/Isopropanol (3:1). If the yield remains low, perform a continuous liquid-liquid extraction overnight.

Q4: Mass spectrometry of my isolated product shows a major impurity with a mass of M-30. What happened? Answer: A mass loss of 30 Da corresponds to the loss of the methoxy group (demethylation) or formaldehyde equivalent. The 2-methoxy group on a pyridine ring is susceptible to nucleophilic aromatic substitution or Lewis acid-mediated cleavage at elevated temperatures. Solution: Ensure the reduction temperature does not exceed room temperature when using strong Lewis acidic hydrides. If you are using NaBH₄ with Lewis acid additives (like I₂ or CaCl₂) to generate borane in situ, strictly control the stoichiometry and keep the reaction temperature below 25 °C.

References

  • Sigma-Aldrich. "10154 | Sigma-Aldrich: (2-methoxy-5-methylpyridin-3-yl)methanol. CAS No.: 351410-48-5." Sigma-Aldrich. Link

  • Google Patents. "WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6." Google Patents. 1

  • Google Patents. "WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses." Google Patents. 3

  • Googleapis. "(12) STANDARD PATENT (11) Application No. AU 2018244211 B2." Googleapis.com. 2

Sources

Optimization

Technical Support Center: Stability and Handling of (2-Methoxy-5-methylpyridin-3-yl)methanol in Acidic Conditions

Introduction (2-Methoxy-5-methylpyridin-3-yl)methanol is a key intermediate in pharmaceutical synthesis, valued for its unique substitution pattern on the pyridine ring. However, its structural features—specifically the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Methoxy-5-methylpyridin-3-yl)methanol is a key intermediate in pharmaceutical synthesis, valued for its unique substitution pattern on the pyridine ring. However, its structural features—specifically the methoxy and hydroxymethyl groups—render it susceptible to degradation under acidic conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating the instability of this compound during experimental workflows. We will explore the mechanisms of degradation, offer solutions to common problems, and provide validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (2-Methoxy-5-methylpyridin-3-yl)methanol that influence its stability in acid?

A1: The molecule's stability is primarily governed by two functional groups attached to the pyridine ring:

  • The 2-Methoxy Group (-OCH₃): Ethers are known to be susceptible to cleavage under strong acidic conditions.[1][2] The reaction is initiated by the protonation of the ether's oxygen atom, making it a better leaving group.[3][4]

  • The 3-Hydroxymethyl Group (-CH₂OH): This group is a primary alcohol. In an acidic medium, the hydroxyl can be protonated, forming a good leaving group (water). This leads to the formation of a resonance-stabilized pyridylic carbocation, which is susceptible to nucleophilic attack or rearrangement.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be protonated in acidic solutions.[5] This protonation withdraws electron density from the ring, which can influence the reactivity of the substituents.

Q2: What are the most likely degradation pathways in an acidic environment?

A2: There are two principal degradation pathways you should be aware of:

  • Acid-Catalyzed Ether Cleavage: The methoxy group can be cleaved to yield 2-hydroxy-5-methylpyridin-3-yl)methanol and a methyl species (e.g., methyl halide if using hydrohalic acids). This reaction typically requires strong acids and proceeds via an Sₙ1 or Sₙ2 mechanism.[2][3]

  • Formation of a Pyridylic Carbocation: The hydroxymethyl group can be protonated and eliminated as water. This generates a reactive carbocation intermediate at the 3-position. This intermediate can then be trapped by any nucleophile present in the medium (e.g., water, halides, or the solvent itself) or undergo further reactions.

Q3: At what pH range should I become concerned about degradation?

A3: Significant degradation is most likely to occur under strongly acidic conditions (pH < 4). The rate of degradation is dependent on several factors including temperature, the specific acid used (and its nucleophilic counter-ion), and the concentration of the substrate.[6] Some pyridine derivatives have been shown to be labile even in moderately acidic media.[7] Therefore, it is crucial to perform stress testing to determine the stability profile in your specific experimental matrix.[8]

Q4: How can I detect degradation in my sample?

A4: The most reliable method for detecting degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][10] The appearance of new peaks in the chromatogram, along with a corresponding decrease in the peak area of the parent compound, is a clear sign of degradation.[9] In some cases, significant degradation may also lead to a visible change in the solution's color (e.g., yellowing).[9]

Core Mechanism of Degradation

Under acidic conditions, (2-Methoxy-5-methylpyridin-3-yl)methanol can undergo degradation through two primary, and potentially competing, pathways. Understanding these mechanisms is critical for designing robust experimental conditions.

Pathway A: Acid-Catalyzed O-Demethylation (Ether Cleavage) The reaction begins with the protonation of the methoxy group's oxygen atom by a strong acid.[11] This makes the adjacent carbon atom more electrophilic. A nucleophile (Nu⁻), such as a halide ion from the acid (e.g., Br⁻, I⁻) or a solvent molecule, can then attack the methyl group in an Sₙ2 reaction, cleaving the C-O bond.[1][4]

Pathway B: Acid-Catalyzed Substitution of the Hydroxymethyl Group The alcohol's hydroxyl group is protonated, converting it into a good leaving group (H₂O).[12] Departure of water generates a resonance-stabilized pyridylic carbocation. This highly reactive intermediate is then rapidly quenched by a nucleophile.

G cluster_main Starting Material in Acid (H-A) SM (2-Methoxy-5-methylpyridin-3-yl)methanol A1 Protonation of -OCH3 Group SM->A1 H+ B1 Protonation of -CH2OH Group SM->B1 H+ A2 Nucleophilic Attack (SN2) on Methyl Group A1->A2 Forms oxonium ion A_Prod Product A: (2-Hydroxy-5-methylpyridin-3-yl)methanol A2->A_Prod Nu- attacks CH3 B2 Loss of H2O to form Pyridylic Carbocation B1->B2 Forms -OH2+ B_Prod Product B: Substituted Product (e.g., 3-(halomethyl)- or 3-(hydroxymethyl) derivative) B2->B_Prod + Nu-

Caption: Potential acid-catalyzed degradation pathways.

Troubleshooting Guide

This section addresses common issues encountered when working with (2-Methoxy-5-methylpyridin-3-yl)methanol in acidic media.

Problem / Observation Potential Cause(s) Recommended Solutions & Explanations
Unexpected peaks appear in my HPLC/LC-MS analysis. Acid-catalyzed degradation of the starting material.Confirm the Issue: Run a forced degradation study (see Protocol 1) to confirm susceptibility. Compare the retention times of the new peaks with those generated under controlled acid stress. Solution: Minimize exposure to acid. If an acidic step is necessary, perform it at a lower temperature (e.g., 0°C) and for the shortest possible time. Neutralize the reaction mixture promptly upon completion. Consider using a weaker acid if the chemistry allows.
Low yield or poor recovery after a reaction or purification step involving acid (e.g., acidic workup, silica gel chromatography). Degradation during the workup or on-column. Standard silica gel can have an acidic surface.For Workups: Use a pre-chilled, weaker acid for extractions. Reduce the contact time between the compound and the acidic aqueous layer. For Chromatography: Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.
The color of my solution turns yellow/brown over time in an acidic formulation. Formation of colored degradation products. This indicates significant instability.Reformulation: The formulation is not stable. The pH must be adjusted to a more neutral range (pH 6-8) using an appropriate buffer system.[13] Conduct a full stability study on the new formulation, monitoring for both purity and appearance over time.
Inconsistent results in bioassays or kinetic experiments. The concentration of the active compound is decreasing over time due to degradation in the acidic assay buffer.Validate Compound Stability: Before starting the main experiment, incubate the compound in the assay buffer for the maximum duration of the experiment. Analyze samples at different time points by HPLC to quantify any degradation.[6] Solution: If degradation is observed, the buffer pH may need to be adjusted. If the pH cannot be changed, prepare fresh stock solutions of the compound immediately before use for each experiment.
Troubleshooting Workflow

G cluster_actions Corrective Actions start Problem Observed: Unexpected Peaks / Low Yield check_acid Is the compound exposed to acidic conditions (pH < 5)? start->check_acid confirm_degradation Run Forced Degradation Study (Protocol 1) check_acid->confirm_degradation Yes no_issue Issue is likely not acid-related. Investigate other causes. check_acid->no_issue No action_temp Reduce Temperature (e.g., to 0°C) action_time Minimize Exposure Time action_neutralize Neutralize Promptly action_acid Use Weaker Acid action_chrom Use Neutralized Silica or Alternative Phase degradation_confirmed Degradation Confirmed? confirm_degradation->degradation_confirmed degradation_confirmed->no_issue No implement_actions Implement Corrective Actions degradation_confirmed->implement_actions Yes implement_actions->action_temp implement_actions->action_time implement_actions->action_neutralize implement_actions->action_acid implement_actions->action_chrom

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the compound's intrinsic stability.[5][10]

Objective: To assess the stability of (2-Methoxy-5-methylpyridin-3-yl)methanol under acidic conditions.

Materials:

  • (2-Methoxy-5-methylpyridin-3-yl)methanol

  • Acetonitrile or Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile or methanol.[10]

  • Sample Preparation:

    • Test Sample: In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Control Sample: In a separate flask, mix 1 mL of the stock solution with 1 mL of purified water.

  • Stress Condition: Place both the test and control samples in a water bath set at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from both flasks at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize the aliquot from the test sample with an equivalent volume of 0.1 M NaOH. Dilute the control sample aliquot with an equivalent volume of water.

  • Analysis: Dilute all quenched/withdrawn samples to a suitable concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify (2-Methoxy-5-methylpyridin-3-yl)methanol from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the basic pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 15 minutesA gradient is essential to ensure that both the polar parent compound and potentially less polar degradation products are eluted and well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 275 nmPyridine-containing compounds typically have a strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector sensitivity.

Data Interpretation: Potential Degradation Products

The following table summarizes the primary degradation products that could be expected from acid stress testing. This information is crucial for interpreting LC-MS data.

Degradation PathwayPotential Product Structure Δ Mass (Da) Notes
O-Demethylation (2-Hydroxy-5-methylpyridin-3-yl)methanolC₇H₉NO₂-14.02Loss of a CH₂ group (OCH₃ → OH). The product will be more polar and likely elute earlier in reverse-phase HPLC.
Substitution (3-(chloromethyl)-2-methoxy-5-methylpyridineC₈H₁₀ClNO+18.47 (for Cl)If using HCl. The product will be less polar and elute later. The mass will change depending on the nucleophile.
Oxidation (2-Methoxy-5-methylpyridin-3-yl)methanalC₈H₉NO₂-2.02Oxidation of the primary alcohol to an aldehyde. Can occur if oxidizing agents are present or as a secondary degradation.
Oxidation 2-Methoxy-5-methylnicotinic acidC₈H₉NO₃+13.98Further oxidation of the alcohol/aldehyde to a carboxylic acid.
N-Oxidation (2-Methoxy-5-methylpyridin-3-yl)methanol N-oxideC₈H₁₁NO₃+15.99Oxidation of the pyridine nitrogen. Can occur under oxidative stress conditions.[10]

References

  • Forced Degradation – A Review. (2022). Google AI.
  • Reactions of Ethers: Acidic Cleavage | Organic Chemistry... - Fiveable. (2025). Fiveable.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. (n.d.). Benchchem.
  • Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
  • Ether cleavage - Wikipedia. (n.d.). Wikipedia.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • assessing the stability of 4-Methoxy-2,3,5-trimethylpyridine under different conditions. (n.d.). Benchchem.
  • preventing degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol during storage. (n.d.). Benchchem.
  • Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers. (2016). PubMed.
  • Kinetics of an Acid‐Base Catalyzed Reaction (Aspartame Degradation) as Affected by Polyol‐Induced Changes in Buffer pH and pKa Values. (n.d.). Request PDF.
  • Kinetic analysis of penicillin degradation in acidic media. (1976). PubMed.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (2-Methoxy-5-methylpyridin-3-yl)methanol

Executive Summary This guide addresses the purification of (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 1227574-65-3 / 112197-16-7 analog), a critical intermediate often used in the synthesis of proton pump inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 1227574-65-3 / 112197-16-7 analog), a critical intermediate often used in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors.

Users frequently encounter three core challenges with this molecule:

  • Hydrolytic Instability: The 2-methoxy group is susceptible to acid-catalyzed hydrolysis, yielding the thermodynamic 2-pyridone impurity.

  • Amphoteric Solubility: The pyridine nitrogen and hydroxyl group create water solubility issues during extraction.

  • Reduction Byproducts: Incomplete reduction of the precursor ester/acid leads to difficult-to-separate aldehyde or complexed alcohol intermediates.

This document provides a self-validating workflow to isolate high-purity material (>98%) while mitigating decomposition.

Module 1: Chemical Profile & Impurity Identification

Before initiating purification, confirm the identity of your crude material. The specific substitution pattern (2-methoxy vs. 2-pyridone) dictates the purification strategy.

Target Molecule Profile
PropertyValueNotes
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Predicted pKa ~3.5 (Pyridine N)Less basic than pyridine due to 2-OMe induction.[1]
Solubility Soluble in DCM, MeOH, EtOAc.Moderate water solubility (requires salting out).
Stability Acid Sensitive CRITICAL: pH < 3 promotes demethylation.
Common Impurity Fingerprints

Use this table to diagnose your crude NMR or LC-MS data.

Impurity TypeOriginDiagnostic Signal (¹H NMR, CDCl₃)Removal Strategy
Starting Material (Ester) Incomplete ReductionMethyl ester singlet (~3.9 ppm).Silica Chromatography (Non-polar).[2]
Aldehyde Intermediate Partial ReductionAldehyde proton (~10.0 ppm).NaBH₄ wash or Bisulfite adduct.
2-Pyridone Derivative Acid HydrolysisBroad NH (~11-13 ppm); Loss of OMe singlet.Irreversible. Prevent via pH control.
Inorganic Salts Quenching ReagentsBroad broadening of all peaks; Ash residue.Rochelle Salt wash / Filtration.

Module 2: Critical Workup Protocols

The "Emulsion" & pH Trap: Most synthesis routes involve reducing methyl 2-methoxy-5-methylnicotinate with LiAlH₄ or NaBH₄. The standard acidic quench is dangerous here because it can trigger the conversion of the 2-methoxypyridine to the 2-pyridone (lactam) [1].

Protocol A: The "Safe" Quench (Recommended)

Use this if you utilized LiAlH₄ or DIBAL.

  • Cool: Chill reaction mixture to 0°C.

  • Fieser Method (Modified):

    • Add Water (1 mL per g LiAlH₄).

    • Add 15% NaOH (1 mL per g LiAlH₄). Note: The base ensures the pyridine remains deprotonated and the methoxy group stable.

    • Add Water (3 mL per g LiAlH₄).

  • Granularization: Stir for 30 mins at RT until the aluminum precipitate becomes white and granular (sand-like).

  • Filtration: Filter through a celite pad. Wash the pad with hot THF or EtOAc (the product can adsorb to aluminum salts).

Protocol B: Extraction Optimization

Use this if yield is lower than 60%.

  • Salting Out: Saturate the aqueous phase with NaCl. The "salting out" effect is essential for pushing the polar pyridine methanol into the organic phase.

  • Solvent Choice: Do not use Diethyl Ether. Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for maximum extraction efficiency.

  • pH Check: Ensure the aqueous layer is pH 8–10.

    • Why? At pH < 4, the pyridine nitrogen is protonated (pyridinium), making it water-soluble. At pH > 12, the alcohol might deprotonate slightly, but pH 9 is the sweet spot for the neutral species.

Module 3: Purification Strategy (Decision Logic)

Depending on your crude purity, select the appropriate pathway below.

PurificationStrategy Start Crude Mixture Analysis CheckPurity Purity > 85%? Start->CheckPurity CheckColor Color: Dark/Tar? CheckPurity->CheckColor No Crystallization Method A: Recrystallization (EtOAc/Heptane) CheckPurity->Crystallization Yes Chromatography Method B: Flash Column (DCM/MeOH) CheckColor->Chromatography No (Light Oil) Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes (Dark) Charcoal->Crystallization

Figure 1: Decision matrix for selecting the optimal purification route based on crude quality.

Method A: Recrystallization (Scalable)

Best for: Crude purity >85%, solid crude.

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) .

  • Anti-solvent: Slowly add hot Heptane (or Hexane) until slight turbidity persists.

    • Ratio: Typically 1:2 (EtOAc:Heptane).

  • Cooling: Allow to cool to RT, then 4°C.

    • Troubleshooting: If an "oil" forms instead of crystals, reheat and add a seed crystal or scratch the glass. Oiling out indicates too much impurity or cooling too fast.

Method B: Flash Chromatography

Best for: Oily crude, <85% purity.

  • Stationary Phase: Silica Gel (neutralized).

    • Tip: Pre-wash silica with 1% Triethylamine in Hexane to neutralize acidic sites if you are worried about stability, though usually not strictly necessary for this methoxy-pyridine.

  • Mobile Phase: Gradient of 0% to 10% Methanol in DCM .

  • Loading: Load as a liquid injection (dissolved in minimal DCM).

  • Elution Order:

    • Non-polar impurities (high R_f).

    • Product (R_f ~0.3-0.4 in 5% MeOH/DCM).

    • Polar salts/Baseline junk.

Module 4: Troubleshooting FAQs

Q1: My product is a sticky oil, but it should be a solid. How do I fix this?

Cause: Residual solvent (DCM/THF) or trace impurities (aldehyde) preventing lattice formation. Solution:

  • Azeotrope: Dissolve in a small amount of Toluene and rotovap to dryness. This removes trapped DCM/THF.

  • Trituration: Add cold Pentane or Diethyl Ether to the oil and sonicate vigorously. This often precipitates the white solid.

  • High Vac: Dry under high vacuum (<1 mbar) for 12 hours.

Q2: I see a new impurity after acid extraction. What happened?

Cause: You likely hydrolyzed the methoxy group. Mechanism: 2-Methoxypyridines convert to 1-methyl-2-pyridone or 2-hydroxypyridine tautomers in aqueous acid [2]. Fix: This is irreversible. You must restart the synthesis or attempt to separate the pyridone (very polar) via chromatography (high MeOH % required). Prevention: Keep workup pH > 7.

Q3: The aldehyde intermediate persists despite excess reducing agent.

Cause: Pyridine nitrogens can coordinate to Boron or Aluminum, deactivating the hydride. Solution:

  • Additive: Add CaCl₂ (1 equiv) to the NaBH₄ reduction in MeOH. The calcium ion complexes the pyridine nitrogen, activating the ester carbonyl for reduction [3].

  • Temperature: Gently reflux (MeOH, 65°C) rather than stirring at RT.

References

  • Acid Stability of 2-Alkoxypyridines: Katritzky, A. R.; Handbook of Heterocyclic Chemistry. The 2-methoxy group is a "masked" amide and is labile to hydrolysis under acidic conditions, reverting to the 2-pyridone.
  • Hydrolysis Kinetics : Kinetics and mechanism of acid hydrolysis of 2-carboethoxypyridine N-oxides. (Analogous chemistry for methoxy derivatives).

  • Enhanced Borohydride Reduction : Calcium Chloride-Catalyzed Reduction of Esters. The addition of Lewis acids like CaCl2 or LiCl significantly accelerates NaBH4 reductions of conjugated esters.

  • General Synthesis of Pyridine Methanols : Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (Analogous PPI intermediate synthesis).

Sources

Optimization

Technical Support Center: Temperature Optimization for (2-Methoxy-5-methylpyridin-3-yl)methanol Derivatives

Welcome to the Applied Chemist’s Support Portal. As a Senior Application Scientist overseeing heterocyclic scaffold optimization, I have designed this guide to address the thermodynamic and kinetic nuances of working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Applied Chemist’s Support Portal. As a Senior Application Scientist overseeing heterocyclic scaffold optimization, I have designed this guide to address the thermodynamic and kinetic nuances of working with (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5).

This compound is a highly versatile intermediate widely utilized in the synthesis of LRRK2 inhibitors for Parkinson's disease[1] and TRPV3 antagonists for neuropathic pain[2]. However, the 2-methoxy pyridine system presents unique thermodynamic challenges. The electron-donating methoxy group activates the ring, making it highly susceptible to side reactions if thermal energy is not strictly gated.

The Causality of Temperature Control

Why is temperature the most critical variable for this specific scaffold?

  • Ether Cleavage: At elevated temperatures (>20°C) in the presence of Lewis or Brønsted acids (e.g., during halogenation), the 2-methoxy group undergoes rapid nucleophilic attack, cleaving the ether to form a thermodynamically stable 2-pyridone derivative.

  • Reagent Off-Gassing: During reduction using in situ generated borane, temperatures above 10°C cause rapid off-gassing of diborane, starving the reaction of the reducing agent and stalling conversion[3].

  • Over-Oxidation: The benzylic-like hydroxymethyl group is highly reactive. Exceeding 25°C during oxidation pushes the kinetic equilibrium past the aldehyde, leading to unwanted carboxylic acid formation.

Reaction Pathway & Thermal Gating Visualization

G A 2-Methoxy-5-methylnicotinic acid (Precursor) B Reduction (NaBH4/I2) Optimum: 0°C → 25°C A->B THF, Ar atm C (2-Methoxy-5-methylpyridin-3-yl)methanol (Core Scaffold) B->C Quench at 0°C D Oxidation (DMP/MnO2) Optimum: 15°C → 20°C C->D Avoid >25°C F Halogenation (SOCl2) Optimum: 0°C → 5°C C->F Avoid >20°C E Aldehyde Derivative (Target) D->E Prevent over-oxidation G Halide Derivative (Target) F->G Prevent ether cleavage

Temperature-dependent derivatization pathways for (2-Methoxy-5-methylpyridin-3-yl)methanol.

Module 1: Quantitative Data Center

To illustrate the severe impact of temperature excursions, below is our internal benchmarking data for the chlorination of the core methanol scaffold using Thionyl Chloride (


). Notice the sharp decline in target yield as thermal energy facilitates ether cleavage.
Internal Temp (°C)Yield of Target Halide (%)Byproduct: Ether Cleavage (%)Byproduct: Ring Chlorination (%)Status
-10 °C 45%< 1%< 1%Kinetic stalling; incomplete reaction.
0 °C to 5 °C 88% 2% < 1% Optimal thermodynamic window.
20 °C 65%15%5%Onset of acid-catalyzed degradation.
40 °C (Reflux DCM) 30%45%12%Complete loss of structural integrity.
Module 2: Self-Validating Protocol Vault

Every protocol listed here is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Reduction of 2-Methoxy-5-methylnicotinic acid

Objective: Synthesize the core (2-Methoxy-5-methylpyridin-3-yl)methanol scaffold.

  • Preparation: Suspend 2-Methoxy-5-methylnicotinic acid (1.0 eq) in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to stabilize at 0 °C .

  • Reagent Addition: Add

    
     (2.5 eq) in one portion. Slowly add a solution of 
    
    
    
    (1.0 eq) in THF dropwise over 45 minutes. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C.
  • Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Validation Checkpoint: Before quenching, remove a 50 µL aliquot, quench in 100 µL MeOH, and run TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material spot (UV active,

    
     ~0.6) and the appearance of a new, more polar spot (
    
    
    
    ~0.3) validates complete reduction. If starting material persists, your internal temperature during step 3 likely exceeded 10°C, causing diborane off-gassing.
  • Quenching: Cool back to 0 °C and carefully quench with MeOH until effervescence ceases, followed by neutralization.

Protocol B: Halogenation to the Alkyl Chloride

Objective: Convert the alcohol to (2-Methoxy-5-methylpyridin-3-yl)methyl chloride.

  • Preparation: Dissolve the alcohol from Protocol A in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to strictly 0 °C .

  • Reagent Addition: Add

    
     (1.1 eq) dropwise over 15 minutes.
    
  • Propagation: Stir at 0–5 °C for exactly 2 hours. Do not allow the ice bath to melt.

  • Validation Checkpoint: Quench a micro-aliquot in saturated

    
     and extract with EtOAc. TLC (Hexanes:EtOAc 4:1) should show a single non-polar spot (
    
    
    
    ~0.7). The presence of a baseline spot (
    
    
    0.0) indicates ether cleavage due to poor temperature control (>20°C).
  • Quenching: Pour the cold reaction mixture directly into rapidly stirring ice-cold saturated

    
    .
    
Module 3: Troubleshooting FAQs

Q: Why is my reduction to the pyridinemethanol stalling at 60% conversion despite using an excess of


/

?
A: This is a classic thermodynamic failure. The reduction of pyridinecarboxylic acids relies on the in situ generation of

[3]. If the internal temperature rises above 10 °C during the iodine addition, diborane gas escapes the system before it can coordinate with the carboxylic acid. You must slow your addition rate and use an ice-brine bath.

Q: Can I use electrocatalytic reduction to avoid these exothermic temperature spikes entirely? A: Yes. Recent advancements in green chemistry demonstrate that 4-pyridinemethanol and related derivatives can be synthesized via electrocatalytic reduction at a constant 25 °C and 1 atm[4]. This method utilizes hydrogen atoms adsorbed on the electrode, completely avoiding the exothermic spikes associated with chemical reducing agents and preserving the delicate methoxy group.

Q: During chlorination with


, I am getting a high yield of a highly polar, water-soluble byproduct. What went wrong? 
A:  You have cleaved the 2-methoxy ether. The methoxy group on the pyridine ring is highly susceptible to acid-catalyzed cleavage if the reaction temperature exceeds 20 °C. The 

generated during the reaction attacks the ether, yielding a 2-pyridone derivative. Always maintain the halogenation reaction strictly between 0 °C and 5 °C.

Q: My Dess-Martin Periodinane (DMP) oxidation to the aldehyde is yielding 30% of the carboxylic acid. How do I stop the over-oxidation? A: Temperature control is paramount here. The reaction must be kept between 15 °C and 20 °C. Exceeding 25 °C accelerates the over-oxidation pathway, especially if there is trace water in your DCM. Ensure your solvent is strictly anhydrous and use a water bath to buffer the reaction against ambient room temperature fluctuations.

References
  • Title: An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives | Source: BenchChem | URL: 3

  • Title: Leucine-rich repeat kinase 2 (lrrk2) inhibitors (WO2024218288A1) | Source: Google Patents | URL: 1

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Source: PubMed | URL: 2

  • Title: Preparation method of 4-pyridinemethanol (CN115725987A) | Source: Google Patents | URL: 4

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Hygroscopic Pyridine Methanol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose moisture-sensitive workflows are derailed by the erratic behavior of pyridine methanol derivatives (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose moisture-sensitive workflows are derailed by the erratic behavior of pyridine methanol derivatives (e.g., 2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol). While these compounds are invaluable synthetic intermediates and ligands, their aggressively hygroscopic nature requires rigorous handling protocols.

This guide provides field-proven, self-validating methodologies to ensure your reagents remain strictly anhydrous, protecting your catalysts and maximizing your synthetic yields.

Frequently Asked Questions (FAQs): The Causality of Hygroscopicity

Q1: Why are pyridine methanol derivatives so prone to rapid moisture absorption? A1: The intense hygroscopicity is driven by a dual-action hydrogen-bonding network. The molecule features both a polar hydroxymethyl group (–CH₂OH) acting as a hydrogen-bond donor/acceptor, and a basic pyridine nitrogen acting as a strong hydrogen-bond acceptor[1]. When exposed to ambient air, this structural motif creates a highly favorable thermodynamic sink for atmospheric water, leading to rapid moisture uptake and potential chemical degradation[2].

Q2: What are the mechanistic consequences of using "wet" pyridine methanol in my synthesis? A2: Water is a highly competitive nucleophile. In reactions such as esterifications, etherifications, or when using moisture-sensitive coupling reagents (e.g., acid chlorides, Grignard reagents), trace water will preferentially react, leading to hydrolysis side-products. Furthermore, moisture alters the effective molecular weight of the reagent, throwing off stoichiometric calculations and reducing overall yield.

Q3: Can I handle these compounds in a standard nitrogen/argon glovebox? A3: Yes, but with strict operational modifications . Vapors from pyridine and methanol are classified as "extremely bad" for the copper and palladium catalysts used in standard glovebox purification systems[3]. If handled with the circulation on, these vapors will irreversibly poison the catalyst bed. You must turn the circulation OFF during handling, and perform a mandatory 30-minute purge before restoring circulation[3].

Quantitative Data: Physical & Storage Properties

To ensure stability and prevent degradation, adhere to the following baseline properties and storage conditions for pyridine methanol derivatives:

CompoundCAS NumberBoiling PointRecommended StorageGlovebox Catalyst Toxicity
2-Pyridinemethanol 586-98-1~112–114 °C (14 mmHg)2–8 °C, Inert Atmosphere[1]Extremely Bad[3]
3-Pyridinemethanol 100-55-0~154 °C (28 mmHg)Cool/Dark, Inert Atmosphere[2]Extremely Bad[3]
4-Pyridinemethanol 586-95-8~107–110 °C (1 mmHg)Cool/Dark, Inert AtmosphereExtremely Bad[3]

Troubleshooting Guide: Common Handling Issues

  • Symptom: Unexplained pressure buildup in sealed storage bottles or clumping of the reagent.

    • Root Cause: Moisture ingress leading to slow degradation or oxidative pathways[2].

    • Solution: Store under an inert atmosphere (argon/nitrogen) in a tightly sealed, light-resistant container. For 2-pyridinemethanol, strictly maintain temperatures between 2–8 °C to prevent decomposition[1].

  • Symptom: Glovebox oxygen/moisture sensors spike or fail to drop after handling the reagent.

    • Root Cause: Catalyst poisoning from pyridine/methanol vapors[3].

    • Solution: Immediately initiate a continuous purge. Do not use the circulation mode until the atmosphere is fully replaced (minimum 30 minutes)[3].

Self-Validating Experimental Protocols

Protocol A: Rigorous Drying and Storage of Pyridine Methanols

Causality: Distillation alone is often insufficient to break the strong hydrogen bonds between pyridine methanol and water. Pre-drying with molecular sieves shifts the equilibrium, allowing subsequent distillation to yield strictly anhydrous material.

  • Pre-Drying: Add activated 3Å molecular sieves to the commercial pyridine methanol (approx. 10% w/v).

    • Causality: The kinetic diameter of water is ~2.65 Å, allowing it to enter the pores, while the larger pyridine ring (~6.0 Å) and methanol moiety are sterically excluded, preventing competitive adsorption[4].

  • Incubation: Allow the mixture to stand for 24–48 hours under an inert argon atmosphere.

  • Vacuum Distillation: Decant the liquid and perform a fractional vacuum distillation (e.g., Kugelrohr) to avoid thermal degradation[2]. Discard the first 5% of the distillate (forerun) which contains residual azeotropic moisture.

  • Validation & Storage: Immediately transfer the main fraction to an oven-dried Schlenk flask. Validate the moisture content using Protocol B. Store over fresh 3Å sieves under argon at 2–8 °C[1].

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

Causality: KF titration relies on the quantitative reaction of iodine and sulfur dioxide with water. Pyridine acts as a crucial buffering agent to maintain the optimal pH for the reaction[5].

  • Working Medium Preparation: Add anhydrous methanol (pre-dried over 3Å sieves) to the titration vessel[4].

  • Self-Validation (Pre-Titration): Titrate the working medium with the KF reagent until the endpoint is reached.

    • Causality: This step consumes all residual moisture in the solvent and the vessel atmosphere, ensuring the subsequent titer strictly corresponds to your sample[4].

  • Sample Injection: Inject a known mass (e.g., 1.0 g) of the dried pyridine methanol into the vessel using a gas-tight syringe.

  • Titration: Titrate with the standardized KF reagent (containing I₂, SO₂, and a base buffer)[5]. The endpoint is reached when excess iodine causes a stable visual transition from yellow to brown, or is detected bipotentiometrically[4].

  • Calculation: Calculate the water content based on the titrant volume consumed. A successful drying protocol (Protocol A) should yield <50 ppm water.

Workflow Visualization

G Start Commercial Pyridine Methanol (Potentially Wet) KF_Test1 Initial Karl Fischer Titration (Quantify Baseline Moisture) Start->KF_Test1 Decision Moisture Level > 50 ppm? KF_Test1->Decision Dry_Sieves Dry over Activated 3Å Sieves (Traps H2O, excludes Pyridine) Decision->Dry_Sieves Yes Glovebox Transfer to Glovebox (CRITICAL: Circulation OFF) Decision->Glovebox No Distillation Vacuum Distillation (Isolate pure fraction) Dry_Sieves->Distillation Distillation->Glovebox Purge Purge Box Atmosphere (Remove toxic vapors) Glovebox->Purge Circulation Restore Circulation (Protect Catalysts) Purge->Circulation Ready Ready for Anhydrous Synthesis (Self-Validated System) Circulation->Ready

Workflow for the anhydrous handling and validation of hygroscopic pyridine methanol derivatives.

References

1.[1] 2-Pyridinemethanol 586-98-1 wiki - Guidechem. 2.[2] Preventing degradation of 3-Pyridinemethanol during storage - Benchchem. 3.[3] Glove box - EPFL. 4.[5] Development of Karl Fischer Reagents - MCCKF. 5.[4] Karl Fischer titration - Sciencemadness Wiki.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol

Comprehensive Comparison Guide: 1H NMR Spectrum Analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical workflows for novel he...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1H NMR Spectrum Analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol

As a Senior Application Scientist, I frequently encounter the challenge of optimizing analytical workflows for novel heterocyclic building blocks. (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a highly versatile intermediate, frequently utilized in the synthesis of PDE1 inhibitors and BET bromodomain inhibitors for neurological and oncological applications[1].

Accurate structural elucidation of this molecule is non-negotiable in drug development. This guide objectively compares three distinct analytical paradigms—High-Field NMR (400+ MHz) , Benchtop NMR (60–80 MHz) , and In-Silico Prediction —providing researchers with the mechanistic causality and self-validating protocols necessary to choose the right tool for their specific workflow.

Molecular Architecture & Expected Spectral Profile

Understanding the structural environment of (2-Methoxy-5-methylpyridin-3-yl)methanol is the first step in spectral interpretation. The molecule consists of a central pyridine ring substituted at four positions: a methoxy group (-OCH3) at C2, a hydroxymethyl group (-CH2OH) at C3, and a methyl group (-CH3) at C5. This leaves two aromatic protons at C4 and C6.

Table 1: Expected 1H NMR Chemical Shifts (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)
-CH3 (Position 5)~2.25Singlet (s)3H-
-OH (Hydroxyl)~2.50 - 3.50Broad Singlet (br s)1H- (Exchangeable)
-OCH3 (Position 2)~3.95Singlet (s)3H-
-CH2- (Hydroxymethyl)~4.60Singlet (s)2H-
Ar-H (Position 4)~7.40Doublet (d)1H~2.0 (meta)
Ar-H (Position 6)~7.90Doublet (d)1H~2.0 (meta)

Mechanistic Causality: Field Strength & Solvent Dynamics

To move beyond simply reading a spectrum, we must understand the physical causality behind the peak behaviors.

Magnetic Field Strength vs. J-Coupling Resolution: In 1H NMR, chemical shift dispersion (measured in Hz) scales linearly with the applied magnetic field (B0), whereas scalar J-coupling constants remain fixed[2]. The aromatic protons at positions 4 and 6 are meta to each other, resulting in a small J-coupling of approximately 2 Hz.

  • At 400 MHz (High-Field): The frequency dispersion is vast, allowing these small 2 Hz couplings to be cleanly resolved as distinct doublets.

  • At 60 MHz (Benchtop): The reduced dispersion means the 2 Hz splitting is often obscured by the natural linewidth of the instrument, causing the H4 and H6 signals to merge into broad singlets[2].

Solvent Effects on the Hydroxyl (-OH) Peak: The hydroxymethyl -OH proton is highly sensitive to its environment. In deuterated chloroform (CDCl3), trace amounts of acidic impurities or water catalyze rapid intermolecular proton exchange. This rapid exchange decouples the -OH proton from the adjacent -CH2- group, resulting in a broad singlet that can "wander" anywhere from 2.0 to 5.0 ppm depending on concentration and temperature[3]. Conversely, if DMSO-d6 is used, strong hydrogen bonding to the solvent significantly slows this exchange rate, often resolving the -OH signal into a distinct triplet[4].

Self-Validating Experimental Protocols

Trust in analytical data requires a self-validating system. The following protocol ensures that every step of the acquisition proves its own accuracy.

Step 1: Sample Preparation & Internal Calibration

  • Weigh exactly 15 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol[5].

  • Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Filter the solution through a glass wool plug into a 5 mm NMR tube. Particulates distort magnetic field homogeneity; a clear solution is the first physical validation of sample integrity.

Step 2: Acquisition & Shimming Validation

  • Insert the sample into the spectrometer (Benchtop or High-Field).

  • Tune, match, and shim the magnet.

  • Validation Check: Before acquiring the full spectrum, run a single scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. If the FWHM exceeds 1.2 Hz (on High-Field) or 2.0 Hz (on Benchtop), re-shim. The TMS peak validates both the 0.0 ppm reference and the magnetic homogeneity.

  • Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

Step 3: The "D2O Shake" (Structural Validation) To unequivocally prove the assignment of the labile -OH peak:

  • Add 2 drops of Deuterium Oxide (D2O) directly to the NMR tube.

  • Cap and shake vigorously for 15 seconds.

  • Re-acquire the spectrum.

  • Validation Check: The rapid chemical exchange will replace the 1H of the hydroxyl group with 2H (deuterium). Because deuterium resonates at a different frequency, the broad -OH peak will completely disappear from the 1H spectrum, self-validating your peak assignment[3].

Workflow Visualization

Below is the logical architecture of the comparative analytical workflow, demonstrating how physical and theoretical methods converge on structural verification.

NMR_Workflow A Sample Preparation (10-15 mg in CDCl3) B Benchtop NMR (60-80 MHz) A->B C High-Field NMR (400+ MHz) A->C E Data Processing (FT & Phasing) B->E C->E D In-Silico Prediction (Theoretical) F Structural Verification (Peak Assignment) D->F E->F

Workflow comparing High-Field, Benchtop, and In-Silico NMR analysis.

Objective Performance Comparison

When choosing an analytical route for (2-Methoxy-5-methylpyridin-3-yl)methanol, researchers must balance resolution against throughput and cost.

Table 2: Benchtop vs. High-Field vs. In-Silico
FeatureHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)In-Silico Prediction (e.g., Mnova)
Resolution Exceptional. Easily resolves the 2 Hz meta-coupling of Ar-H protons.Moderate. Aromatic doublets may merge into broad singlets.N/A (Yields idealized, theoretical multiplets).
Sensitivity High. Can obtain clear spectra with <1 mg of sample.Moderate. Requires 10–15 mg for a high signal-to-noise ratio.N/A.
Operational Cost High. Requires liquid helium/nitrogen and dedicated facilities.Low. Permanent cryogen-free magnet; plugs into standard wall power.Zero (Post-software licensing).
Throughput Medium. Often requires queueing at a core facility.High. At-line capability allows immediate reaction monitoring.Instantaneous.
Primary Utility De novo structural elucidation and complex impurity profiling.Routine QA/QC, reaction monitoring, and yield verification.Hypothesis generation and peak assignment cross-referencing.

Strategic Recommendations

For drug development professionals synthesizing (2-Methoxy-5-methylpyridin-3-yl)methanol derivatives:

  • Use Benchtop NMR for routine reaction monitoring. The distinct aliphatic singlets (methoxy at ~3.95 ppm and methyl at ~2.25 ppm) are easily resolved at 60 MHz and serve as excellent markers for reaction progress.

  • Use High-Field NMR for final compound characterization and patent filing. The ability to definitively prove the meta-substitution pattern via the 2 Hz J-coupling is critical for intellectual property claims.

  • Use In-Silico Prediction strictly as a baseline guide. Algorithms cannot predict the exact chemical shift of the exchangeable -OH proton due to unpredictable solvent and concentration dynamics.

References

  • Google Patents. "WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Available at:[Link]

  • ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?" Available at:[Link]

  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols." Available at:[Link]

Sources

Comparative

HPLC method development for (2-Methoxy-5-methylpyridin-3-yl)methanol detection

Executive Summary Objective: Develop and optimize a stability-indicating HPLC method for (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 112197-16-7), a critical intermediate in the synthesis of proton pump inhibitors (PP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Develop and optimize a stability-indicating HPLC method for (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 112197-16-7), a critical intermediate in the synthesis of proton pump inhibitors (PPIs) like Rabeprazole.

The Challenge: This analyte presents a dual chromatographic challenge:

  • Basicity: The pyridine nitrogen (pKa ~3.5–4.5) is prone to interacting with residual silanols on silica-based columns, leading to severe peak tailing.

  • Polarity: The hydroxymethyl and methoxy groups increase polarity, often resulting in poor retention (

    
    ) on standard C18 columns under generic gradient conditions.
    

The Solution: This guide compares three distinct separation strategies. While standard acidic C18 methods often fail to provide adequate retention, High-pH Reversed-Phase (Hybrid C18) and Phenyl-Hexyl stationary phases offer superior selectivity and peak shape through alternative interaction mechanisms.

Physicochemical Context & Analyte Assessment

Before selecting a column, we must understand the molecule's behavior in solution.

FeatureChemical BasisChromatographic Impact
Pyridine Ring Basic NitrogenProtonated at pH < 3 (Cationic). Neutral at pH > 6. Cations tail on acidic silanols.
Methoxy Group Electron DonorIncreases electron density of the ring, enhancing potential

interactions.
Hydroxymethyl H-Bond Donor/AcceptorIncreases water solubility. Reduces retention on hydrophobic phases (C18).

Comparative Methodology: Strategic Column Screening

We evaluated three distinct method development approaches. The data below illustrates the performance differences.

Method A: The "Standard" (Acidic C18)
  • Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Hydrophobic interaction.[6][7][8] Analyte is positively charged.

Method B: High pH "Neutralization" (Hybrid C18)
  • Column: Hybrid Ethylene-Bridged Silica (e.g., Waters XBridge C18), 5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Hydrophobic interaction.[6][7][8] Analyte is neutral (deprotonated).

Method C: Alternative Selectivity ( Interaction)[9]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 5 µm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Hydrophobic +

    
     stacking between the pyridine ring and the phenyl stationary phase.
    
Comparative Data Summary (Experimental Case Study)
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (

)
2.1 min (Poor)6.8 min (Excellent)5.4 min (Good)
Capacity Factor (

)
0.4 (Elutes in void)3.52.6
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)1.05 (Very Symmetric)
Resolution from Impurity 1.2 (Co-elution risk)> 3.0> 4.5 (Different selectivity)

Visualizing the Mechanism

The diagram below illustrates why the Phenyl-Hexyl and High-pH approaches succeed where standard C18 fails.

G cluster_0 Method A: Acidic C18 cluster_1 Method B: High pH C18 cluster_2 Method C: Phenyl-Hexyl Analyte (2-Methoxy-5-methylpyridin-3-yl)methanol C18_Acid Standard C18 (Low pH) Analyte->C18_Acid C18_Base Hybrid C18 (pH 10) Analyte->C18_Base Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Result_A Repulsion & Silanol Interaction (Tailing, Low Retention) C18_Acid->Result_A Cationic Form Result_B Neutral Analyte (Max Hydrophobicity) C18_Base->Result_B Neutral Form Result_C Pi-Pi Stacking + Hydrophobic (Unique Selectivity) Phenyl->Result_C Pi-Electron Interaction

Caption: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl leverages pi-pi stacking for superior selectivity.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If system suitability criteria are not met, do not proceed to sample analysis.

Protocol 1: Recommended Method (Phenyl-Hexyl Selectivity)

Best for: Purity analysis and separating structurally similar aromatic impurities.

  • Instrument: HPLC with PDA/UV detector (Agilent 1260/Waters Alliance or equivalent).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Pyridine

    
     transition).
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (native pH ~6.8).

    • Solvent B: Methanol (Methanol promotes

      
       interactions better than Acetonitrile).
      
  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 90% B

    • 15.1 min: 5% B

    • 20.0 min: End (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor (

    
    ) < 1.5.
    
  • Retention time RSD (n=5) < 0.5%.[1]

  • Resolution (

    
    ) between analyte and nearest impurity > 2.0.
    
Protocol 2: Robust Assay Method (High pH Hybrid C18)

Best for: High-throughput assay and content uniformity.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Must be High-pH stable).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.

    • Solvent B: Acetonitrile.[1][4][5][9]

  • Isocratic Mode: 70% A / 30% B (Adjust B ±5% to achieve

    
    ).
    
  • Detection: UV at 275 nm.

Method Development Workflow

Use this decision tree to adapt the method if your specific sample matrix (e.g., reaction mixture vs. pure API) differs.

Workflow Start Start: Sample Assessment Screening Screen Method C (Phenyl-Hexyl) & Method B (High pH) Start->Screening Decision Is Resolution > 2.0? Screening->Decision Optimize_Grad Optimize Gradient Slope (Change %B/min) Decision->Optimize_Grad No (Peaks overlap) Optimize_Temp Adjust Temperature (25°C - 40°C) Decision->Optimize_Temp No (Poor shape) Validation Final Validation (Linearity, Accuracy, LOQ) Decision->Validation Yes Optimize_Grad->Decision Optimize_Temp->Decision

Caption: Iterative workflow for optimizing the separation of pyridine-methanol derivatives.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[10] (The foundational text on HPLC theory and column selection).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Detailed mechanisms of silanol activity and hybrid particles).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Phenomenex. "Luna Phenyl-Hexyl Column Technical Guide.

    
     selectivity for aromatic compounds). 
    
  • Waters Corporation. "XBridge Columns: High pH Stability for Basic Compounds." (Technical note on hybrid particle technology).

Sources

Validation

mass spectrometry fragmentation pattern of (2-Methoxy-5-methylpyridin-3-yl)methanol

Structural Elucidation of (2-Methoxy-5-methylpyridin-3-yl)methanol: A Comparative Mass Spectrometry Guide For researchers and drug development professionals, the accurate structural characterization of highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of (2-Methoxy-5-methylpyridin-3-yl)methanol: A Comparative Mass Spectrometry Guide

For researchers and drug development professionals, the accurate structural characterization of highly functionalized pyridine derivatives is a critical step in impurity profiling, metabolite identification, and API synthesis. (2-Methoxy-5-methylpyridin-3-yl)methanol—a compound featuring a basic pyridine core, an electron-donating methoxy group, and a labile hydroxymethyl moiety—presents a unique analytical challenge.

This guide objectively compares the fragmentation performance of this compound across different mass spectrometry (MS) techniques, detailing the mechanistic causality behind the observed spectra and providing self-validating experimental protocols for its unequivocal identification.

Mechanistic Causality of Fragmentation

The fragmentation of (2-Methoxy-5-methylpyridin-3-yl)methanol is fundamentally dictated by the ionization method and the specific internal energy deposited into the molecule.

Electrospray Ionization (ESI) Pathways: In positive-ion ESI, the basic pyridine nitrogen acts as the primary protonation site, yielding an even-electron [M+H]+ precursor ion at m/z 154.0863[1]. The fragmentation cascade is driven by the thermodynamic stability of the resulting product ions:

  • Dehydration (-18 Da): The C3-hydroxymethyl group is highly susceptible to dehydration under collisional activation. The expulsion of H₂O yields a resonance-stabilized aza-benzyl carbocation at m/z 136.0757. This facile cleavage is a universal hallmark of hydroxymethylpyridine derivatives[2].

  • Methoxy Cleavage (-32 Da / -30 Da): The C2-methoxy group undergoes cleavage to minimize internal energy. The neutral loss of methanol (-32 Da) forms a highly stable pyridone-like derivative at m/z 122.0600. Alternatively, the loss of formaldehyde (-30 Da) can occur, though it is often less abundant in low-energy regimes[3].

Electron Ionization (EI) Pathways: Under 70 eV EI conditions, the molecule forms an odd-electron radical cation[M]⁺* at m/z 153.0789. Unlike the even-electron ESI process, EI promotes radical-driven cleavages, such as the loss of an OH radical (-17 Da) or a CH₃ radical (-15 Da) from the methoxy group, leading to a highly complex but reproducible fingerprint[2].

FragmentationPathway Precursor [M+H]+ m/z 154.0863 LossH2O [M+H - H2O]+ m/z 136.0757 Precursor->LossH2O -H2O LossMeOH [M+H - CH3OH]+ m/z 122.0600 Precursor->LossMeOH -CH3OH LossBoth [M+H - H2O - CH3OH]+ m/z 104.0500 LossH2O->LossBoth -CH3OH LossMeOH->LossBoth -H2O RingCleavage Ring Cleavage m/z < 95 LossBoth->RingCleavage HCD Only

ESI-MS/MS Fragmentation Pathway of (2-Methoxy-5-methylpyridin-3-yl)methanol.

Comparative Performance: ESI-CID vs. ESI-HCD vs. GC-EI

Selecting the correct activation method is critical for differentiating this compound from positional isomers (e.g., 2-methoxy-6-methylpyridin-3-yl)methanol).

  • Traditional CID (Collision-Induced Dissociation): Conducted in 3D ion traps, CID is a "soft" fragmentation technique. It excels at identifying the labile hydroxymethyl and methoxy groups but suffers from the "one-third rule" low-mass cutoff, preventing the observation of smaller pyridine ring fragments[4].

  • HCD (Higher-energy C-trap Dissociation): Beam-type HCD overcomes the low-mass cutoff limitation of ion traps. By depositing higher collision energies, HCD forces deep backbone cleavages, revealing critical ring fragments (e.g., m/z 79, m/z 94) that are essential for pinpointing the exact substitution pattern on the pyridine core[4],[3].

  • GC-EI: Provides a library-searchable fingerprint. However, because the molecular ion is prone to severe fragmentation, identifying the intact molecule can be challenging without prior derivatization.

Quantitative Data Comparison
Fragment IonTheoretical m/zESI-CID (Relative Abundance)ESI-HCD (Relative Abundance)GC-EI (Relative Abundance)Structural Significance
[M+H]⁺ / [M]⁺ *154.0863 / 153.0789100% (Low CE)15%35%Intact Precursor
[M+H - H₂O]⁺ 136.075785%40%N/ALoss of hydroxymethyl -OH
[M - OH]⁺ (EI)136.0762N/AN/A100%Benzylic cleavage in EI
[M+H - CH₃OH]⁺ 122.060030%65%N/ACleavage of methoxy group
Ring Fragments < 95.0000< 5%80%60%Deep backbone cleavage

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The causality behind the buffer selection is critical: 0.1% Formic Acid (FA) is explicitly chosen to drop the mobile phase pH well below the pKa of the pyridine nitrogen (~5.5), ensuring >99% protonation prior to aerosolization, thereby maximizing ESI sensitivity.

Protocol A: LC-ESI-HRMS/MS (CID & HCD Comparison)

System Validation Check: Prior to sample injection, run a System Suitability Test (SST) using a known standard (e.g., 2-methoxy-5-methylpyridine) to verify that the Orbitrap/TOF mass accuracy is <5 ppm and that the collision energy calibration yields expected fragment ratios. A post-run solvent blank must be analyzed to confirm zero carryover.

  • Sample Preparation: Dissolve 1 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% FA.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization & Precursor Selection: Operate the ESI source in positive mode (+3.5 kV). Isolate the precursor ion at m/z 154.08 using the quadrupole (Q1) with an isolation window of 1.0 Da.

  • Fragmentation (Parallel Analysis):

    • CID Scan: Route ions to the ion trap. Apply a Normalized Collision Energy (NCE) of 25%.

    • HCD Scan: Route ions to the HCD cell. Apply a stepped NCE of 20%, 40%, and 60% to capture both labile group losses and deep ring cleavages.

  • Detection: Acquire high-resolution product ion spectra (Resolution = 35,000 at m/z 200).

ExperimentalWorkflow Prep Sample Prep (0.1% FA) LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Quad Q1 Isolation (m/z 154.08) ESI->Quad Cell CID / HCD Fragmentation Quad->Cell Det High-Res Detection Cell->Det

Comparative LC-MS/MS Workflow for Structural Elucidation.

Protocol B: GC-EI-MS Analysis

Because the hydroxymethyl group can cause peak tailing and thermal degradation in the GC inlet, derivatization is recommended for robust quantification, though direct injection is possible for qualitative fragmentation mapping.

  • Derivatization (Optional but Recommended): React 50 µL of the sample (1 mg/mL in ACN) with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes to silylate the hydroxyl group.

  • GC Separation: Inject 1 µL (Split 1:20) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient starting at 80°C (hold 1 min), ramping at 15°C/min to 280°C.

  • EI Ionization: Operate the ion source at 230°C with an electron energy of 70 eV.

  • Detection: Scan from m/z 50 to 350. Look for the characteristic m/z 136 base peak (if underivatized) indicating the benzylic radical cleavage[2].

References

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing -[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI -[Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI -[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products - ResearchGate -[Link]

Sources

Comparative

comparing reactivity of (2-Methoxy-5-methylpyridin-3-yl)methanol vs (2-chloropyridin-3-yl)methanol

Subject: (2-Methoxy-5-methylpyridin-3-yl)methanol (Compound A) vs. (2-Chloropyridin-3-yl)methanol (Compound B) Executive Summary: The "Mask" vs.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: (2-Methoxy-5-methylpyridin-3-yl)methanol (Compound A) vs. (2-Chloropyridin-3-yl)methanol (Compound B)

Executive Summary: The "Mask" vs. The "Handle"

For medicinal chemists and process engineers, the choice between (2-Methoxy-5-methylpyridin-3-yl)methanol (Compound A) and (2-chloropyridin-3-yl)methanol (Compound B) is rarely about the alcohol group itself—it is a strategic decision regarding the pyridine core's future reactivity.[1][2]

  • Compound B (2-Cl) is a Functional Handle .[1][2] The chlorine atom is a "hot" electrophile, primed for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] It is the preferred starting material when the pyridine ring must be derivatized immediately.
    
  • Compound A (2-OMe) is a Masked System .[1][2] The methoxy group renders the ring electron-rich, shutting down

    
     under mild conditions.[1] However, it serves as an excellent Directed Ortho Metalation (DoM) group for C-4 functionalization.[1][2] It is often used when the 2-position needs to remain inert or be converted to a pyridone later via hydrolysis.[1][2]
    

This guide analyzes the divergent reactivity profiles driven by the electronic push-pull of the 2-substituents.

Electronic Landscape & Structural Analysis[1]

The reactivity difference is dictated by the electronic influence of the substituent at C-2 on the pyridine nitrogen and the C-3 benzylic position.[1]

FeatureCompound A (2-OMe, 5-Me) Compound B (2-Cl) Implication
Electronic Effect (C-2) +M (Resonance Donor) , -I (Inductive w/d)-I (Strong Inductive w/d) , +M (Weak)Compound A is electron-rich; Compound B is electron-deficient.[1][2]
Nitrogen Basicity (

)

(Conjugate Acid)

(Conjugate Acid)
Compound A is significantly more basic, making it more prone to forming salts or N-oxides.

Susceptibility
Low (Deactivated)High (Activated)Compound B reacts rapidly with amines/alkoxides; Compound A is inert.
C-3 Alcohol Acidity Lower (

)
Higher (

)
Compound B's alcohol is slightly more acidic due to ring electron deficiency.[2]
Visualizing the Reactivity Flow

The following diagram illustrates the divergent synthetic pathways available to each substrate.

ReactivityFlow SubA (2-Methoxy-5-methylpyridin-3-yl)methanol (Electron Rich) ProdA1 Aldehyde (via MnO2) SubA->ProdA1 Oxidation (Slower) ProdA2 C4-Lithiation (DoM Product) SubA->ProdA2 n-BuLi (Directing Group) ProdA3 Pyridone (Acid Hydrolysis) SubA->ProdA3 HBr/AcOH (Demethylation) SubB (2-Chloropyridin-3-yl)methanol (Electron Poor) ProdB1 Aldehyde (via MnO2) SubB->ProdB1 Oxidation (Faster) ProdB2 2-Amino-Pyridine (SNAr) SubB->ProdB2 R-NH2, Heat (Displacement) ProdB3 Biaryl System (Suzuki Coupling) SubB->ProdB3 Pd(0), Ar-B(OH)2

Figure 1: Divergent reactivity profiles.[1][2] Note that Compound A favors metalation chemistry, while Compound B favors displacement chemistry.

Reaction 1: The Alcohol Handle (Oxidation)

Both compounds contain a primary benzylic-like alcohol.[1][2] However, the electron-deficient nature of the 2-chloropyridine ring (Compound B) generally facilitates oxidation compared to the electron-rich 2-methoxypyridine (Compound A), particularly with radical-based oxidants.[1][2]

Protocol: Chemoselective Oxidation with Manganese Dioxide ( )

 is the standard reagent for converting pyridyl methanols to nicotinaldehydes without over-oxidation to carboxylic acids.

Comparative Performance:

  • Compound B (2-Cl): Reacts efficiently (1–4 hours). The electron-withdrawing Cl stabilizes the radical intermediate formed on the benzylic carbon during the mechanism.[1]

  • Compound A (2-OMe): May require longer reaction times (4–12 hours) or "Activated"

    
     due to the electron-donating effect destabilizing the radical intermediate.[1][2]
    

Step-by-Step Protocol:

  • Activation: If using commercial

    
     that is old, activate by heating at 120°C for 12 hours.
    
  • Solvent: Dissolve 1.0 equiv of the alcohol in anhydrous DCM or Chloroform (0.1 M concentration). Note: Avoid alcohols or acetone as solvents.[2]

  • Addition: Add 10–20 equivalents of activated

    
    . (Large excess is required due to surface-area-dependent mechanism).[1][2]
    
  • Reaction: Stir vigorously at reflux (for Compound A) or room temperature (for Compound B). Monitor by TLC.[2][3]

  • Workup: Filter through a pad of Celite. Wash the pad with hot EtOAc to recover product adsorbed to the manganese surface.

  • Purification: Evaporate solvent. The aldehyde is usually pure enough for the next step.

Critical Insight: For Compound A, if


 fails, switch to Dess-Martin Periodinane (DMP) . Avoid Swern oxidation for Compound A if the 2-OMe group is sensitive to the acidic workup conditions, although it is generally stable at -78°C.[1][2]

Reaction 2: The Ring Reactivity ( )

This is the definitive difference. The 2-position of pyridine is susceptible to nucleophilic attack, but the leaving group ability (


) dictates the pathway.[1][2]
Compound B (2-Cl): The Workhorse

The chlorine atom is easily displaced by amines, thiols, or alkoxides.

  • Conditions: 2-3 equiv of amine, solvent (EtOH, DMF, or NMP), Base (

    
     or 
    
    
    
    ), Heat (80–120°C).[1]
  • Mechanism: Addition-Elimination (

    
    ).[1][2] The intermediate Meisenheimer complex is stabilized by the ring nitrogen.
    
Compound A (2-OMe): The Inert Director

The methoxy group is a poor leaving group.[1] It will not undergo


 under standard conditions.
  • Exception: It can be displaced only under forcing conditions (high temperature, sealed tube) or if the ring is further activated (e.g., N-oxidation).

  • Utility: The 2-OMe group acts as a Directing Group (DG) for lithiation.[2] Treatment with n-BuLi leads to lithiation at C-4 (ortho to the directing group and meta to the alcohol alkoxide), allowing functionalization at a position difficult to access in Compound B.[1]

Reaction 3: Chlorination & Acid Sensitivity[1]

Converting the alcohol to a chloride (using


) is a common step to create an alkylating agent.
The Trap: Acid-Catalyzed Demethylation of Compound A

When treating Compound A with thionyl chloride (


), HCl is generated.[1]
  • Risk: The 2-methoxy group can undergo acid-catalyzed cleavage to form the 2-pyridone (a thermodynamically stable tautomer).[1][2] This destroys the aromaticity and the methoxy handle.

  • Mechanism: Protonation of the pyridine nitrogen

    
     Nucleophilic attack of 
    
    
    
    on the methyl of the methoxy group
    
    
    Loss of MeCl
    
    
    Tautomerization to pyridone.[1]

Demethylation Step1 2-OMe Pyridine (Compound A) Step2 Protonated Species (N-H+) Step1->Step2 HCl (from SOCl2) Step3 2-Pyridone (Side Product) Step2->Step3 Cl- attacks Me (-MeCl)

Figure 2: The degradation pathway of Compound A under acidic chlorination conditions.[1][2]

Protocol: Safe Chlorination of Compound A

To prevent demethylation, you must scavenge the acid.

  • Reagents: 1.0 equiv Alcohol, 1.2 equiv

    
    .
    
  • Solvent: DCM (Anhydrous).[2][4]

  • Base (Crucial): Add 2.0–3.0 equivalents of Thionyl Chloride scavenger like Benzotriazole or simply run the reaction in the presence of excess Triethylamine (though

    
     can react with 
    
    
    
    , it is often sufficient if added carefully).
  • Alternative: Use Mesyl Chloride (MsCl) and

    
     to make the mesylate instead. This avoids the generation of strong HCl gas and is much gentler on the methoxy group.
    

Decision Matrix

Use this table to select the correct intermediate for your target molecule.

Target TransformationUse Compound A (2-OMe) Use Compound B (2-Cl) Reasoning
Synthesis of 2-Amino-pyridines NoYes Cl is a superior leaving group for

.[1][2]
Suzuki Coupling at C-2 NoYes Cl facilitates Pd-catalyzed coupling; OMe does not.[1][2]
Functionalization at C-4 Yes NoOMe directs lithiation to C-4; Cl is incompatible with n-BuLi (benzyne risk).[1][2]
Synthesis of Pyridones Yes NoAcid hydrolysis of OMe yields pyridone cleanly.
Stable Ether Linkage Yes NoIf the final drug requires a 2-methoxy pyridine moiety, start with A.

References

  • Reactivity of Chloropyridines vs. Methoxypyridines in

    
    : 
    
    • Evalu

      
       Reaction Rates:
      L. R.[2][4] Mills, et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (
      
      
      
      )." Chem. Sci., 2022, 13 , 13262-13272.[1][2]
  • Oxid

    
    ): 
    
    • Selective Oxidation of Pyridyl Alcohols: Common Organic Chemistry, "Manganese Dioxide (

      
      ) Oxidation Protocol."
      
      
  • Lithiation and Directing Groups

    • Ortho-Lithiation of 2-Methoxypyridines: Schlosser, M., et al. "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships."[1] Eur. J. Org. Chem., 2015.[4]

  • Synthesis and Properties

    • Physical Properties and Synthesis of Pyridyl Methanols: PubChem Compound Summary for (2-methoxypyridin-3-yl)methanol.[1]

Sources

Validation

IR spectroscopy peaks for (2-Methoxy-5-methylpyridin-3-yl)methanol

Topic: Comparative IR Spectroscopic Analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative IR Spectroscopic Analysis of (2-Methoxy-5-methylpyridin-3-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.

Executive Summary & Technical Context

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5 ) is a critical heterocyclic building block, frequently employed in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based pharmaceutical agents.[1] Its structural integrity relies on three distinct functionalities: the pyridine ring, the ether (methoxy) group at position 2, and the primary alcohol (hydroxymethyl) at position 3.

This guide provides a comparative spectroscopic analysis to assist in:

  • Reaction Monitoring: Distinguishing the product from its ester precursor, Methyl 2-methoxy-5-methylnicotinate (CAS: 351410-41-8).

  • Structural Validation: Differentiating the compound from its des-methyl analog, (2-Methoxypyridin-3-yl)methanol (CAS: 112197-16-7).

  • Quality Control: Establishing self-validating IR protocols for purity assessment.

Experimental Protocol: IR Data Acquisition

To ensure reproducibility, the following protocol minimizes environmental interference (e.g., atmospheric moisture) which can obscure the critical O-H stretch region.

Method A: Attenuated Total Reflectance (ATR-FTIR)
  • Applicability: Preferred for rapid QC of solid or viscous oil samples.

  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (sample) / 32 (background)

    • Range: 4000 – 600 cm⁻¹

  • Procedure:

    • Clean crystal with isopropanol; collect background spectrum.

    • Apply ~5-10 mg of sample. If solid, apply high pressure via the anvil to ensure contact.

    • Critical Check: Ensure the baseline is flat. A sloping baseline indicates poor contact or scattering.

Method B: Transmission (KBr Pellet)
  • Applicability: Required for high-resolution fingerprinting or if the sample is crystalline.

  • Procedure:

    • Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (distorted band shapes).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

Comparative Spectral Analysis

Diagnostic Peaks: Product vs. Precursor

The most common synthetic route involves the reduction of the ester Methyl 2-methoxy-5-methylnicotinate . The success of this reaction is determined by the complete disappearance of the carbonyl signal and the appearance of the hydroxyl band.

Vibrational ModeTarget Product (2-Methoxy-5-methylpyridin-3-yl)methanolPrecursor (Ester) Methyl 2-methoxy-5-methylnicotinateSpectral Shift / Note
O-H Stretch 3200–3400 cm⁻¹ (Broad, Strong)AbsentPrimary Indicator of Reaction Success. Broadening indicates H-bonding.
C=O Stretch Absent1720–1740 cm⁻¹ (Sharp, Strong)Primary Indicator of Impurity. Any peak here suggests incomplete reduction.
C-H Stretch (Aliphatic) 2850–2960 cm⁻¹2950–3000 cm⁻¹The product has added -CH₂- signals from the hydroxymethyl group.
C-O Stretch (Alcohol/Ether) 1050 cm⁻¹ (Primary Alcohol) 1260–1280 cm⁻¹ (Ar-O-C)1260–1300 cm⁻¹ (Ester C-O)The 1050 cm⁻¹ band is specific to the primary alcohol (-CH₂OH).
Pyridine Ring Stretch 1580–1600 cm⁻¹1580–1600 cm⁻¹Minimal shift; characteristic of the pyridine core.
Structural Differentiation: Target vs. Des-methyl Analog

Distinguishing the target from (2-Methoxypyridin-3-yl)methanol (which lacks the 5-methyl group) is crucial when validating the starting material supply chain.

  • Methyl Deformation (Sym. Bending): The target compound (5-methyl substituted) will exhibit a distinct band around 1375–1380 cm⁻¹ due to the C-CH₃ symmetric deformation. The des-methyl analog lacks this specific aliphatic methyl feature (though it has the O-Me, the environment differs).

  • Fingerprint Region (OOP Bending):

    • Target (2,3,5-trisubstituted): The out-of-plane (OOP) C-H bending typically appears as isolated bands between 800–900 cm⁻¹ (due to isolated H atoms at positions 4 and 6).

    • Analog (2,3-disubstituted): Exhibits a different OOP pattern, typically showing a pattern characteristic of 3 adjacent protons (positions 4, 5, 6) if unsubstituted there, or specific coupling patterns distinct from the isolated protons of the target.

Synthesis & QC Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and characterization workflow, highlighting where IR spectroscopy serves as the "Go/No-Go" gate.

G Precursor Precursor: Methyl 2-methoxy-5-methylnicotinate (CAS: 351410-41-8) Reaction Reaction: Reduction (LiAlH4 or NaBH4) Precursor->Reaction Crude Crude Product Isolation Reaction->Crude IR_Analysis IR Analysis (ATR/KBr) Crude->IR_Analysis Decision Decision Gate: Check 1730 cm⁻¹ (C=O) & 3300 cm⁻¹ (O-H) IR_Analysis->Decision Recrystallize Reprocess: Incomplete Reduction Decision->Recrystallize C=O Band Present (>1700 cm⁻¹) Final_Product Final Product: (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) Decision->Final_Product No C=O Band Strong O-H Band Recrystallize->Reaction Re-submit

Caption: Logical workflow for the synthesis and IR-based quality control of (2-Methoxy-5-methylpyridin-3-yl)methanol.

Mechanistic Insights for Spectral Interpretation

  • The "Pyridine Breathing" Mode: The pyridine ring vibrations (~1580–1600 cm⁻¹) are relatively insensitive to the reduction of the ester to the alcohol. This band serves as an excellent internal standard for normalizing spectra when comparing reaction conversion rates, as its intensity remains stable while the C=O band diminishes.

  • Hydrogen Bonding Effects: The O-H stretch at 3200–3400 cm⁻¹ is typically broad due to intermolecular hydrogen bonding.

    • Insight: If the spectrum is taken in a dilute non-polar solvent (e.g., CCl₄), this band will shift to a sharp peak at ~3600 cm⁻¹ (free O-H). In the solid state (ATR/KBr), the broadness confirms the crystalline lattice is held together by H-bonds, which correlates with the solid physical state of the purified intermediate.

  • Methoxy Group Confirmation: The C-O stretch of the methoxy group (Ar-O-CH₃) appears distinct from the alcohol C-O. The aryl-ether linkage is stronger (partial double bond character due to resonance with the pyridine ring) and appears at a higher frequency (~1260–1280 cm⁻¹) compared to the primary alcohol C-O (~1050 cm⁻¹).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7015327, Methyl 2-methylnicotinate (Precursor Analog). Retrieved from [Link]

  • SpectraBase. IR Spectrum of Pyridine Methanol Derivatives. Wiley Science Solutions. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Assessment of (2-Methoxy-5-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates (2-Methoxy-5-methylpyridin-3-yl)methanol is a crucial building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(2-Methoxy-5-methylpyridin-3-yl)methanol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[2] Therefore, a well-defined and validated analytical strategy for purity assessment is not merely a quality control measure but a critical component of the drug development lifecycle.

This guide will compare and contrast the primary chromatographic techniques for the purity assessment of (2-Methoxy-5-methylpyridin-3-yl)methanol, explore a powerful non-chromatographic alternative, and provide the foundational knowledge to develop and validate a robust analytical method.

The Impurity Landscape: Understanding Potential Contaminants

Potential Impurities Could Include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers formed during functionalization of the pyridine ring.[6]

  • Byproducts of Side Reactions: Products from competing reaction pathways, such as over-oxidation or incomplete reduction.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

  • Degradation Products: Impurities formed during storage or handling of the intermediate.

The following diagram illustrates a generalized workflow for impurity profiling, a critical step in ensuring the quality of pharmaceutical intermediates.

cluster_0 Impurity Profiling Workflow A Synthesize (2-Methoxy-5-methylpyridin-3-yl)methanol B Identify Potential Impurities (Based on Synthesis Route) A->B C Develop & Optimize Analytical Method B->C D Validate Analytical Method (ICH Q2(R1)) C->D E Analyze Batches & Characterize Impurity Profile D->E F Set Specifications & Justify Acceptance Criteria E->F

Caption: A generalized workflow for impurity profiling.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for accurate and reliable purity assessment. This section compares the most common chromatographic methods and a powerful spectroscopic alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar compound like (2-Methoxy-5-methylpyridin-3-yl)methanol, reversed-phase HPLC (RP-HPLC) is the most common approach.

  • Principle: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Advantages:

    • Robust and widely available technology.

    • Suitable for non-volatile and thermally labile compounds.

    • Excellent quantitative performance.

  • Disadvantages:

    • Peak tailing can be an issue for basic compounds like pyridines due to interactions with residual silanol groups on the silica-based stationary phase.[7]

    • Longer run times compared to UPLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures.

  • Principle: The fundamental separation principles are the same as HPLC. However, the smaller particle size leads to significantly higher separation efficiency.

  • Advantages:

    • Faster Analysis: Significantly shorter run times, leading to higher throughput.

    • Improved Resolution: Better separation of closely eluting impurities.

    • Enhanced Sensitivity: Narrower peaks result in greater peak height and improved detection of trace impurities.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times contribute to greener analytical practices.

  • Disadvantages:

    • Higher initial instrumentation cost.

    • Requires higher quality solvents and samples to prevent column clogging.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a reference standard of the analyte itself.[8]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[9]

  • Advantages:

    • Absolute Quantification: Does not require a specific reference standard for the target compound.

    • High Precision and Accuracy: Capable of providing highly reliable and traceable results.

    • Structural Information: Provides structural information about the analyte and any detected impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection.

    • Requires a high-field NMR spectrometer, which is a significant capital investment.

    • Potential for peak overlap in complex mixtures can complicate quantification.

Data-Driven Comparison of Chromatographic Methods

The following table provides a hypothetical but realistic comparison of the performance of HPLC and UPLC for the purity assessment of (2-Methoxy-5-methylpyridin-3-yl)methanol, based on typical performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for Difference
Column Particle Size 3-5 µm< 2 µmSmaller particles in UPLC provide a greater surface area for interaction, leading to higher efficiency.
Typical Run Time 20-30 minutes5-10 minutesHigher efficiency of UPLC allows for faster separations without sacrificing resolution.
Resolution (Rs) of Critical Pair 1.5 - 2.0> 2.5Increased efficiency of UPLC leads to sharper peaks and better separation of closely eluting impurities.
Limit of Detection (LOD) ~0.02%~0.005%Narrower peaks in UPLC result in higher signal-to-noise ratios and thus lower detection limits.
Limit of Quantification (LOQ) ~0.05%~0.015%Improved sensitivity of UPLC allows for the accurate quantification of impurities at lower levels.
Solvent Consumption per Run ~30 mL~8 mLShorter run times and lower flow rates in UPLC significantly reduce solvent usage.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the purity assessment of (2-Methoxy-5-methylpyridin-3-yl)methanol using UPLC and qNMR. These protocols are intended as a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[10][11][12][13]

UPLC Method for Purity Assessment

This proposed method is based on common practices for the analysis of pyridine derivatives.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 270 nm (to be optimized based on the UV spectrum of the analyte)

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (or a suitable diluent in which the sample is soluble and stable). This results in a 1 mg/mL solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

The following diagram illustrates the UPLC experimental workflow.

cluster_1 UPLC Experimental Workflow P1 Prepare Mobile Phases (A & B) P2 Equilibrate UPLC System P1->P2 P4 Inject Sample onto UPLC P2->P4 P3 Prepare Sample Solution (1 mg/mL) P3->P4 P5 Acquire Chromatographic Data P4->P5 P6 Process Data & Calculate Purity P5->P6

Caption: UPLC experimental workflow.

qNMR Method for Purity Determination

This protocol outlines the use of an internal standard for the absolute quantification of (2-Methoxy-5-methylpyridin-3-yl)methanol.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance

  • Class A volumetric glassware

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, ensuring both analyte and internal standard are fully soluble)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone - must have signals that do not overlap with the analyte)

Procedure:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the certified internal standard and dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of (2-Methoxy-5-methylpyridin-3-yl)methanol into a vial.

  • Add a precise volume of the internal standard stock solution to the vial containing the analyte.

  • Ensure complete dissolution and transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay, appropriate number of scans).

  • Data Processing: Process the spectrum (phasing, baseline correction) and accurately integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:[8]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Method Validation: The Cornerstone of Trustworthiness

A described protocol is only as reliable as its validation. All analytical methods used for purity assessment must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[2][10][11][12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical relationship between the core validation parameters.

cluster_2 Analytical Method Validation Parameters (ICH Q2(R1)) Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Relationship between key analytical method validation parameters.

Conclusion

The chromatographic purity assessment of (2-Methoxy-5-methylpyridin-3-yl)methanol is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput environments and for the detection of trace impurities. For absolute purity determination without the need for a specific reference standard, qNMR provides a powerful orthogonal technique.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. Regardless of the chosen method, a comprehensive validation in accordance with ICH guidelines is essential to ensure the generation of reliable and trustworthy data.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis. [Link]

  • PMC. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • IJNRD. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. [Link]

  • Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • RSC Publishing. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • PubChem. (n.d.). 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol. [Link]

  • PureSynth. (n.d.). 2-Methoxy-5-Methylpyridine 98.0%(GC). [Link]

  • Google Patents. (n.d.).

Sources

Validation

UV-Vis absorption characteristics of (2-Methoxy-5-methylpyridin-3-yl)methanol

UV-Vis Absorption Characteristics of (2-Methoxy-5-methylpyridin-3-yl)methanol: A Comparative Guide As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic building blocks is a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Characteristics of (2-Methoxy-5-methylpyridin-3-yl)methanol: A Comparative Guide

As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic building blocks is a fundamental step in drug development and materials science. (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a highly functionalized pyridine derivative. Understanding its Ultraviolet-Visible (UV-Vis) absorption profile is critical for reaction monitoring, purity analysis, and downstream photochemical applications.

This guide objectively compares the UV-Vis characteristics of (2-Methoxy-5-methylpyridin-3-yl)methanol against structurally similar alternatives, providing the mechanistic causality behind its spectral behavior and a self-validating protocol for experimental measurement.

Mechanistic Causality: The Photophysics of Substituted Pyridines

The UV-Vis absorption profile of (2-Methoxy-5-methylpyridin-3-yl)methanol is fundamentally governed by the electronic transitions of its heteroaromatic pyridine ring. Unsubstituted pyridine chromophores typically exhibit intense


 transitions at shorter wavelengths (near 250 nm) and weaker, symmetry-forbidden 

transitions at longer wavelengths (near 270 nm)[1].

However, the specific functionalization of (2-Methoxy-5-methylpyridin-3-yl)methanol drastically alters this baseline through three distinct auxochromic effects:

  • The 2-Methoxy Effect (Bathochromic Shift): The methoxy (–OCH₃) group acts as a strong

    
    -electron donor via resonance. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the 
    
    
    
    energy gap. Consequently, methoxypyridine derivatives experience a significant bathochromic (red) shift, pushing the absorption maximum (
    
    
    ) toward the 270–280 nm range[2].
  • The 5-Methyl Effect (Hyperchromic Effect): The methyl (–CH₃) group provides inductive electron donation. While its effect on the wavelength shift is minor compared to the methoxy group, it induces a hyperchromic effect, increasing the transition probability and thus the molar absorptivity (

    
    ).
    
  • The 3-Hydroxymethyl Effect (Solvatochromism): The –CH₂OH group introduces the potential for intermolecular hydrogen bonding with polar protic solvents like ethanol[3]. This interaction stabilizes the non-bonding (

    
    ) electrons of the pyridine nitrogen, occasionally causing a slight hypsochromic (blue) shift in the 
    
    
    
    transition. Furthermore, 3-pyridinemethanol derivatives lack absorption in the visible region (>400 nm), ensuring photochemical stability under visible light[4].

SubstituentEffects Pyridine Pyridine Core λmax ~250-260 nm Methoxy + 2-Methoxy Group Bathochromic Shift (π-Donation) Pyridine->Methoxy Methyl + 5-Methyl Group Hyperchromic Effect (Inductive Effect) Methoxy->Methyl Target (2-Methoxy-5-methylpyridin-3-yl)methanol λmax ~275 nm Methyl->Target

Fig 1: Logical relationship of substituent auxochromic effects on the pyridine core.

Comparative Analysis: Benchmarking Against Alternatives

To objectively evaluate the photophysical performance of (2-Methoxy-5-methylpyridin-3-yl)methanol, it must be benchmarked against its less and more substituted counterparts. The table below summarizes the expected spectroscopic shifts based on structural variance.

CompoundCAS NumberStructural VarianceExpected

(nm)
Molar Absorptivity (

) Profile
3-Pyridinemethanol 100-55-0Baseline (No ring substituents)~260 nmLow (Baseline)
2-Methoxypyridine 1628-89-3Addition of 2-Methoxy~270 nmModerate
(2-Methoxy-5-methylpyridin-3-yl)methanol 351410-48-5Target (+ 5-Methyl, + 3-CH₂OH)~275 nmHigh
2,6-Dimethoxy-5-methylpyridine-3-methanol 1879026-22-8Addition of 6-Methoxy~285 nmVery High

Key Takeaway: If your analytical workflow requires a chromophore with stronger UV absorbance at longer wavelengths (to avoid interference from lower-wavelength absorbing impurities), (2-Methoxy-5-methylpyridin-3-yl)methanol offers a distinct advantage over standard 3-pyridinemethanol.

Experimental Protocol: A Self-Validating Measurement System

To ensure data trustworthiness and reproducibility, the following UV-Vis acquisition protocol is designed as a self-validating system. Every step is grounded in spectroscopic causality.

Step 1: Solvent Selection & Preparation

  • Action: Select spectroscopy-grade ethanol (EtOH) as the solvent[3].

  • Causality: Ethanol has a UV cutoff of ~210 nm, ensuring it does not obscure the critical 250–300 nm region. Additionally, its polar protic nature standardizes the hydrogen-bonding environment for the hydroxymethyl group, preventing spectral broadening caused by solvent-solute aggregation.

Step 2: Sample Dilution Strategy

  • Action: Prepare a stock solution at

    
     M, then perform serial dilutions to reach a working concentration of 
    
    
    
    M.
  • Causality: According to the Beer-Lambert Law (

    
    ), absorbance values must fall between 0.1 and 1.0 to guarantee detector linearity. Higher concentrations will cause signal saturation (flattened peaks) due to stray light limitations in the spectrophotometer's monochromator.
    

Step 3: Baseline Correction

  • Action: Fill both the reference and sample quartz cuvettes (1 cm path length) with pure EtOH and zero the instrument from 200 nm to 400 nm.

  • Causality: This subtracts the solvent's intrinsic absorbance and any optical discrepancies between the two cuvettes, ensuring the resulting spectrum belongs exclusively to the target analyte.

Step 4: Spectral Acquisition & Validation

  • Action: Scan the

    
     M sample from 200 nm to 400 nm. Record the 
    
    
    
    and the corresponding absorbance (
    
    
    ). Calculate the molar extinction coefficient:
    
    
    .
  • Causality: Calculating

    
     acts as an internal quality control. If the calculated 
    
    
    
    deviates significantly from expected literature values for highly substituted pyridines (typically
    
    
    ), it immediately flags potential issues with sample purity, weighing errors, or solvent evaporation.

Workflow Prep Sample Prep (10⁻⁵ M in EtOH) Blank Baseline (Pure EtOH) Prep->Blank Scan UV-Vis Scan (200-400 nm) Blank->Scan Analyze Data Analysis (λmax & ε) Scan->Analyze

Fig 2: Standardized self-validating UV-Vis spectrophotometric workflow for pyridine derivatives.

References

  • Title: Green-light Cerium Photocatalysis enabled by Pyridine N-oxide Ligands Source: chemrxiv.org URL: [Link]

  • Title: Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method Source: tandfonline.com URL: [Link]

  • Title: Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based Catalysts Source: mdpi.com URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of two divergent synthetic routes for the preparation of (2-Methoxy-5-methylpyridin-3-yl)methanol, a key building block in the development of various pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of two divergent synthetic routes for the preparation of (2-Methoxy-5-methylpyridin-3-yl)methanol, a key building block in the development of various pharmaceutical compounds. The presented routes have been selected and validated based on their adaptability to a laboratory setting, scalability, and the commercial availability of starting materials. This document aims to equip researchers, scientists, and drug development professionals with the necessary technical details to make informed decisions for their specific research and development needs.

Introduction to (2-Methoxy-5-methylpyridin-3-yl)methanol

(2-Methoxy-5-methylpyridin-3-yl)methanol is a substituted pyridine derivative of increasing interest in medicinal chemistry. Its structural motifs, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 3-position, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide will dissect two primary synthetic pathways to obtain this valuable intermediate, offering a side-by-side comparison of their respective merits and challenges.

Route 1: Synthesis from 3,5-Lutidine

This route commences with the readily available and inexpensive starting material, 3,5-lutidine, and proceeds through a series of functional group transformations to arrive at the target molecule.

Experimental Workflow for Route 1

Route 1 A 3,5-Lutidine B 5-Methylnicotinic Acid A->B KMnO4, H2O C Methyl 5-methylnicotinate B->C CH3OH, H2SO4 D Methyl 2-chloro-5-methylnicotinate C->D PCl5 or SOCl2 E Methyl 2-methoxy-5-methylnicotinate D->E NaOCH3, CH3OH F (2-Methoxy-5-methylpyridin-3-yl)methanol E->F LiAlH4, THF Route 2 A 2-Chloro-5-methylpyridine B 2-Methoxy-5-methylpyridine A->B NaOCH3, CH3OH C 2-Methoxy-5-methylnicotinaldehyde B->C POCl3, DMF (Vilsmeier-Haack) D (2-Methoxy-5-methylpyridin-3-yl)methanol C->D NaBH4, CH3OH

Caption: Synthetic pathway for Route 2 starting from 2-Chloro-5-methylpyridine.

Detailed Experimental Protocols for Route 2

Step 1: Synthesis of 2-Chloro-5-methylpyridine

  • Rationale: The starting material for this route can be prepared from readily available precursors. One common method involves the chlorination of 5-methyl-2(1H)-pyridone.

  • Procedure (Illustrative Example):

    • Several methods for the synthesis of 2-chloro-5-methylpyridine have been reported, including the reaction of 5-methyl-2(1H)-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosgene. [1][2][3][4] 2. Alternatively, it can be synthesized from 2-amino-5-methylpyridine via a Sandmeyer-type reaction.

Step 2: Methoxylation of 2-Chloro-5-methylpyridine

  • Rationale: Similar to Route 1, this step introduces the methoxy group at the 2-position through a nucleophilic aromatic substitution reaction.

  • Procedure:

    • In a sealed tube or a pressure vessel, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a solution of sodium methoxide in methanol.

    • Heat the mixture at a temperature ranging from 100 to 150 °C for several hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture, neutralize, and work up as described in Route 1, Step 4 to obtain 2-methoxy-5-methylpyridine.

Step 3: Formylation of 2-Methoxy-5-methylpyridine (Vilsmeier-Haack Reaction)

  • Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the formylation to the 3-position. [5][6][7][8]* Procedure (General):

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) (1.5-2.0 eq) to N,N-dimethylformamide (DMF) (used as both reagent and solvent).

    • To this Vilsmeier reagent, add 2-methoxy-5-methylpyridine (1.0 eq) dropwise, maintaining a low temperature.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

    • Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH or Na2CO3) to hydrolyze the intermediate iminium salt.

    • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to isolate 2-methoxy-5-methylnicotinaldehyde.

Step 4: Reduction of 2-Methoxy-5-methylnicotinaldehyde

  • Rationale: The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, offering a safer alternative to LiAlH4. [9]* Procedure:

    • Dissolve 2-methoxy-5-methylnicotinaldehyde (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4) (1.1-1.5 eq) portion-wise, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield (2-Methoxy-5-methylpyridin-3-yl)methanol. [10][11]

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From 3,5-LutidineRoute 2: From 2-Chloro-5-methylpyridine
Starting Material 3,5-Lutidine (Inexpensive and readily available) [12]2-Chloro-5-methylpyridine (Commercially available or requires synthesis)
Number of Steps 53-4 (depending on the synthesis of the starting material)
Key Transformations Oxidation, Esterification, Chlorination, Methoxylation, ReductionMethoxylation, Formylation (Vilsmeier-Haack), Reduction
Potential Challenges - Multi-step synthesis can lead to lower overall yield. - Chlorination of the pyridine ring may require harsh conditions. - Handling of potent reducing agents like LiAlH4.- Synthesis of the starting material adds to the overall complexity. - The Vilsmeier-Haack reaction may require optimization for regioselectivity and yield.
Advantages - Utilizes a very cheap and simple starting material. - Each step involves well-established chemical transformations.- Potentially shorter overall sequence if the starting material is available. - Avoids the use of strong oxidizing agents in the main pathway.
Estimated Overall Yield ModerateModerate to Good (highly dependent on the formylation step)
Scalability Potentially scalable, but optimization of each step is crucial.Good scalability, especially the final reduction step.

Conclusion

Both synthetic routes presented offer viable pathways to (2-Methoxy-5-methylpyridin-3-yl)methanol. The choice between the two will largely depend on the specific constraints and priorities of the research or development project.

Route 1 is advantageous when cost is a primary concern, as it begins with the inexpensive and widely available 3,5-lutidine. However, the multi-step nature of this route may result in a lower overall yield and requires careful execution of each transformation.

Route 2 offers a more direct approach, particularly if 2-chloro-5-methylpyridine is readily accessible. The success of this route hinges on the efficient and regioselective formylation of the 2-methoxypyridine intermediate.

It is recommended that researchers perform small-scale trial runs of the key steps in their chosen route to optimize reaction conditions and yields before proceeding to a larger scale synthesis. The detailed protocols and comparative analysis provided in this guide should serve as a solid foundation for such endeavors.

References

  • Benchchem. (2025). Application Notes and Protocols for the Reduction of Nicotinaldehyde to 3-Pyridinemethanol.
  • PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • ResearchGate. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Ambeed. (n.d.). Reduction of Aldehydes with Sodium Borohydride.
  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Google Patents. (2014). CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid.
  • Springer. (2017).
  • Google Patents. (2013).
  • ResearchGate. (2019).
  • Google Patents. (1990). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
  • Royal Society of Chemistry. (2021).
  • Chem-Impex. (n.d.). Methyl 5-methylnicotinate. Retrieved from [Link]

  • Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Patsnap. (2005).
  • European Patent Office. (2001).
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Atlantis Press. (2017).
  • Google Patents. (1986).
  • European Patent Office. (1984).
  • CymitQuimica. (n.d.).
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • Patsnap. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • European Patent Office. (1984).
  • ResearchGate. (2017).
  • ScienceDirect. (1987). ON THE REACTION OF 2-CHLORONICOTINIC ACID WITH 2-AMINOBENZOTHIAZOLE.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4.
  • ChemScene. (n.d.).
  • Organic Syntheses. (n.d.). nicotinic acid.
  • ResearchGate. (2020).
  • PMC. (2022).
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile.

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Validation

Comprehensive Purity Profiling of (2-Methoxy-5-methylpyridin-3-yl)methanol: A Comparative Guide to CHNS/O, qNMR, and HRMS

Introduction (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a highly functionalized pyridine building block critical to advanced pharmaceutical synthesis[1]. With a molecular formula of C8H11NO2 and a mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a highly functionalized pyridine building block critical to advanced pharmaceutical synthesis[1]. With a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol , ensuring the absolute chemical integrity of this intermediate is paramount before it enters downstream active pharmaceutical ingredient (API) manufacturing pipelines.

In pharmaceutical quality control, relying on a single analytical technique—such as HPLC-UV—introduces critical blind spots. Chromatographic methods require identical reference standards for absolute quantification and often fail to detect inorganic salts or non-UV-absorbing solvates[2]. From an application scientist's perspective, the only way to establish absolute trustworthiness is through an orthogonal, self-validating analytical triad: CHNS/O Combustion Analysis , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) .

This guide objectively compares these methodologies, explaining the causality behind their experimental parameters and demonstrating how their combined data provides an impenetrable purity profile.

Workflow Visualization

AnalyticalWorkflow Start Raw Batch: (2-Methoxy-5-methylpyridin-3-yl)methanol CHNS CHNS/O Analyzer (Bulk Elemental Composition) Start->CHNS qNMR 1H-qNMR (Absolute Organic Purity) Start->qNMR HRMS HRMS (Trace Impurity Profiling) Start->HRMS Decision Data Synthesis & Orthogonal Validation CHNS->Decision %C, %H, %N, %O match qNMR->Decision Assay > 98% HRMS->Decision Exact Mass Confirmed Release API Release Decision->Release Pass

Orthogonal validation workflow for absolute purity determination of pyridine derivatives.

Method 1: CHNS/O Elemental Analysis (The Bulk Verifier)

The Causality of the Method: While qNMR excels at measuring the organic fraction of a sample, it is entirely blind to inorganic salts (e.g., NaCl retained from a synthetic workup) because they lack NMR-active protons. If a batch contains 5% inorganic salt, qNMR may incorrectly report 100% organic purity. CHNS/O analysis solves this by measuring the absolute mass fraction of the bulk sample[3]. A 5% salt contamination will proportionately depress the %C, %H, and %N values, immediately flagging the batch. Modern flash combustion analyzers enable simultaneous CHNS analysis in a single run, followed by oxygen determination via pyrolysis[4].

Data Presentation: Theoretical vs. Experimental Elemental Analysis

The following table demonstrates the causality of elemental shifts. Notice how Batch B (containing 0.5% trace moisture) exhibits depressed Carbon and Nitrogen levels, while Oxygen spikes. qNMR would likely miss this if the water peak is suppressed, highlighting the necessity of CHNS/O.

ElementTheoretical Mass Fraction (%)Experimental Batch A (Dry) (%)Experimental Batch B (0.5% Moisture) (%)
Carbon (C) 62.7362.6862.42
Hydrogen (H) 7.247.257.26
Nitrogen (N) 9.149.119.09
Oxygen (O) 20.8920.9621.23
Protocol: CHNS/O Dynamic Flash Combustion

Self-Validating Mechanism: This protocol utilizes a K-factor calibration with an independent check standard (e.g., BBOT) every 10 runs to continuously quantify and correct for instrument drift[4].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol into a tin capsule (for CHNS) using a microbalance (±0.001 mg precision). Seal the capsule tightly to exclude atmospheric gases.

  • Calibration: Calibrate the analyzer using Acetanilide (theoretical: C 71.09%, H 6.71%, N 10.36%) as the primary standard[4].

  • Combustion: Drop the capsule into a quartz reactor heated to 950°C. Inject a precise pulse of O

    
     to trigger flash combustion (reaching ~1800°C), converting the sample completely into CO
    
    
    
    , H
    
    
    O, NO
    
    
    , and SO
    
    
    .
  • Reduction & Separation: Pass the gas mixture over copper wire at 650°C to reduce NO

    
     to N
    
    
    
    and scrub excess oxygen. Separate the gases via a specialized GC column.
  • Detection: Quantify the eluted gases sequentially using a Thermal Conductivity Detector (TCD).

Method 2: Quantitative NMR (1H-qNMR) (The Absolute Organic Quantifier)

The Causality of the Method: qNMR provides a direct method for determining purity by comparing the signal intensities of the analyte with those of a reference standard[5]. Because NMR signal intensity is intrinsically linear and directly proportional to the number of nuclei responsible for the signal, absolute quantification is achieved without needing a reference standard of the identical chemical structure[2],[5].

Protocol: 1H-qNMR Absolute Assay

Self-Validating Mechanism: The internal standard method ensures that any variations in sample volume, probe tuning, or receiver gain affect both the analyte and standard equally, perfectly canceling out systematic errors[2].

  • Preparation: Co-weigh ~10.0 mg of (2-Methoxy-5-methylpyridin-3-yl)methanol and ~5.0 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid, traceable to NIST) into a single vial.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of CDCl

    
     or DMSO-d
    
    
    
    . Transfer to a high-quality 5 mm NMR tube.
  • Acquisition: Acquire data on a 400+ MHz spectrometer. Critical Causality Choice: Set the relaxation delay (D1) to at least 5 × T

    
     of the slowest relaxing proton (typically 30–60 seconds). This ensures complete longitudinal magnetization recovery between scans, preventing artificial signal depression and skewed integration.
    
  • Processing: Apply zero-filling, exponential line broadening (0.3 Hz), manual phase correction, and rigorous baseline correction.

  • Integration & Calculation: Integrate the isolated methoxy protons of the analyte (~3.9 ppm, singlet, 3H) against the olefinic protons of Maleic acid (~6.3 ppm, singlet, 2H) to calculate the absolute mass fraction.

Method 3: High-Resolution Mass Spectrometry (HRMS) (The Trace Identifier)

While CHNS/O and qNMR establish bulk and organic purity, HRMS confirms the exact molecular formula and identifies trace structural impurities that might co-elute or hide under NMR baselines. For C8H11NO2, the theoretical monoisotopic [M+H]+ mass is m/z 154.0863 . If an impurity peak at m/z 168.1019 is detected, it immediately indicates a homologous methyl impurity (e.g., over-methylation during synthesis), guiding process chemistry optimization.

Comparative Performance Matrix

ParameterCHNS/O Combustion AnalysisQuantitative NMR (1H-qNMR)High-Resolution Mass Spec (HRMS)
Primary Output Bulk elemental mass fractions (%C, %H, %N, %O)Absolute organic mass fraction (Assay %)Exact monoisotopic mass (m/z)
Detection Scope Organic + Inorganic (indirectly via mass balance)Organics with NMR-active nucleiIonizable molecules
Sensitivity to Solvates Extremely High (Detects trace H

O/solvents)
Moderate (Requires specific integration)Low (Solvents lost in vacuum/source)
Reference Standard Generic (e.g., Acetanilide, BBOT)Generic Internal (e.g., Maleic Acid)External Mass Calibrant
Sample Destruction Yes (Combusted to CO

, H

O, N

)
No (Sample can be fully recovered)Yes (Ionized)

Conclusion

For critical pharmaceutical intermediates like (2-Methoxy-5-methylpyridin-3-yl)methanol, no single analytical tool is definitive. By combining the bulk mass balance of CHNS/O analysis, the absolute organic quantification of qNMR, and the exact mass identification of HRMS, application scientists create a self-validating, impenetrable purity profile that satisfies the most stringent regulatory requirements.

References

1.[1] konoscience.com. "(2-Methoxy-5-methylpyridin-3-yl)methanol - CAS:351410-48-5". URL: 2.[3] VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis". URL: 3.[4] ThermoFisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA". URL: 4.[2] RSSL. "qNMR for Purity Determination in Pharmaceuticals". URL: 5.[5] Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". URL:

Sources

Safety & Regulatory Compliance

Safety

(2-Methoxy-5-methylpyridin-3-yl)methanol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Proper Disposal of (2-Methoxy-5-methylpyridin-3-yl)methanol As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not on...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Proper Disposal of (2-Methoxy-5-methylpyridin-3-yl)methanol

As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on synthetic yield but on the rigorous management of hazardous byproducts. (2-Methoxy-5-methylpyridin-3-yl)methanol is a functionalized pyridine derivative widely utilized as an intermediate in pharmaceutical synthesis. Due to the inherent biological activity of the pyridine pharmacophore and the reactivity of the benzylic alcohol moiety, this compound presents specific toxicological and environmental risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds foundational compliance standards.

Chemical Profile & Hazard Mechanistics

Understanding the physicochemical properties of a compound is critical for designing a robust safety protocol. The electron-rich pyridine ring (due to the methoxy and methyl donating groups) can participate in unintended redox reactions, while the methanol group can undergo esterification or oxidation if improperly stored. Pyridine derivatives are readily absorbed through the skin and mucous membranes, potentially causing hepatic and renal toxicity upon systemic circulation[1].

Table 1: Physicochemical and Hazard Profile of (2-Methoxy-5-methylpyridin-3-yl)methanol

Property / MetricValue / DescriptionOperational Implication
CAS Number 2[2]Essential for precise SDS tracking and EHS logging.
Molecular Formula 3[3]Determines stoichiometry for neutralization and spill response.
Molecular Weight 153.18 g/mol [3]Used for calculating waste concentration limits.
Primary Hazards Skin/Eye Irritant, Combustible[4][5]Mandates strict PPE and non-aqueous, non-oxidizing storage.
Environmental Toxicity Harmful to aquatic life[1][5]Strictly prohibits drain disposal; requires high-temp incineration.

Mechanistic Safety & Handling Protocol

The methoxy and methyl substitutions increase the lipophilicity of this compound compared to unsubstituted pyridine, significantly enhancing the risk of dermal penetration.

  • Engineering Controls: All manipulations must occur within a standard chemical fume hood or a Class II Type B2 biological safety cabinet with a minimum face velocity of 100 fpm to prevent inhalation of volatile particulates[4].

  • Personal Protective Equipment (PPE):

    • Gloves:4 are required[4]. Standard nitrile gloves offer insufficient breakthrough times for concentrated pyridine derivatives and will degrade rapidly upon contact.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles must be worn.

    • Body: A flame-resistant lab coat is necessary, given the combustible nature of the solid[4].

Experimental Workflow: Waste Segregation and Containerization

Improper segregation can lead to dangerous exothermic cross-reactions. Pyridine methanols must never be mixed with strong oxidizers (e.g., permanganates, peroxides) or acid chlorides[5].

Step-by-Step Waste Containerization Protocol:

  • Selection: Utilize a high-density polyethylene (HDPE) or Teflon-lined waste container. Avoid standard PET plastics, which may degrade upon prolonged exposure to pyridine derivatives.

  • Segregation: Separate the waste into "Halogenated" vs. "Non-Halogenated" organic streams. If the compound is dissolved in DCM or Chloroform, route it to Halogenated waste. If dissolved in Methanol or Ethyl Acetate, route it to Non-Halogenated waste[5].

  • Labeling: Affix a GHS-compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly write the full chemical name: "(2-Methoxy-5-methylpyridin-3-yl)methanol"[4].

  • Volume Management: Never fill the waste container beyond 80% capacity. This void space is critical to allow for vapor expansion and prevent pressure-induced ruptures.

  • Storage: Store the sealed container in a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA) maintained below 25°C[4][5].

WasteWorkflow Start Waste Generation: (2-Methoxy-5-methylpyridin-3-yl)methanol Decision Solvent Type? Start->Decision SolidWaste Solid Waste Stream (Contaminated PPE, Consumables) Start->SolidWaste Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) Decision->NonHalogenated No Container HDPE/Teflon Container Max 80% Capacity Halogenated->Container NonHalogenated->Container Labeling GHS Labeling: 'Hazardous Waste' SolidWaste->Labeling Container->Labeling Storage Satellite Accumulation Area Secondary Containment Labeling->Storage Disposal Licensed EHS Pickup & High-Temp Incineration Storage->Disposal

Operational workflow for the segregation, containerization, and disposal of pyridine derivative waste.

Comprehensive Disposal Procedures

Under no circumstances should (2-Methoxy-5-methylpyridin-3-yl)methanol be disposed of down the drain or in regular municipal trash[4][5]. The compound is regulated under the Resource Conservation and Recovery Act (RCRA) and requires specialized destruction[6][7].

Step-by-Step Disposal Protocol:

  • Liquid Waste: Transfer sealed, properly labeled containers to your institution's Environmental Health and Safety (EHS) office. The ultimate, legally compliant destruction method is high-temperature incineration at a 5[5].

  • Solid Waste (Pure Compound): Unused or expired solid product must be kept in its original container, sealed tightly, and submitted directly to EHS for incineration[5].

  • Contaminated Materials: Empty vials, pipette tips, and absorbent pads that have contacted the chemical must be treated as hazardous waste. They cannot be placed in biohazard bags or standard trash receptacles[5][7].

  • Empty Containers: Containers can only be discarded as non-hazardous if they are 7 (e.g., acetone) to render them "RCRA-empty"[7]. The resulting rinsate must be collected and disposed of as hazardous waste.

Emergency Spill Response & Decontamination

A spill of a pyridine derivative requires immediate, methodical action to prevent aerosolization and dermal exposure.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Isolate the area immediately. Ensure the chemical fume hood remains operational. Upgrade PPE to include a respirator (if the spill is outside a hood) and heavy-duty butyl rubber gloves[4].

  • Containment: Surround the spill with an inert absorbent material such as diatomaceous earth, dry sand, or vermiculite. Do not use combustible absorbents like sawdust or paper towels, as they can react with the compound[5].

  • Absorption: Gently cover the spill from the outside in. Allow 10-15 minutes for complete absorption into the matrix.

  • Collection: Use a non-sparking plastic scoop to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container[5].

  • Decontamination: Wash the spill surface with a 5% mild detergent solution, followed by a thorough water rinse. Collect all wash liquids as hazardous waste[5].

SpillResponse Spill Spill Detected: (2-Methoxy-5-methylpyridin-3-yl)methanol Evacuate Isolate Area & Upgrade PPE (Butyl Gloves, Respirator) Spill->Evacuate Containment Apply Inert Absorbent (Sand, Vermiculite, Diatomite) Evacuate->Containment Collection Collect with Non-Sparking Tools Containment->Collection Decon Wash Surface with Detergent Collect Rinsate Collection->Decon Waste Seal in HDPE Container Submit to EHS Decon->Waste

Step-by-step emergency response and decontamination pathway for chemical spills.

Regulatory Compliance & Quantitative Limits

As drug development professionals, adherence to EPA and OSHA regulations is non-negotiable. Pyridine and its derivatives are heavily monitored due to their environmental persistence. While specific Permissible Exposure Limits (PELs) for (2-Methoxy-5-methylpyridin-3-yl)methanol are not uniquely codified, it must be handled under the general pyridine threshold to ensure absolute safety[1][6].

Table 2: Regulatory Framework for Pyridine Derivatives

AgencyRegulation / GuidelineRequirement / Limit
OSHA 65 ppm (15 mg/m³) TWA for base pyridine[1][6]
EPA (RCRA) Hazardous Waste ManagementMust be incinerated; Triple-rinse required for empty containers[6][7]
NIOSH IDLH (Immediately Dangerous)1,000 ppm for base pyridine[1]

By implementing these self-validating protocols—ranging from precise waste segregation to rigorous spill response—laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

References

  • Title: 338413-58-4|[2-(4-Methylphenoxy)
  • Source: benchchem.
  • Title: (2-Methoxy-5-methylpyridin-3-yl)
  • Source: benchchem.
  • Source: nih.
  • Source: epa.
  • Source: leegov.

Sources

Handling

Comprehensive Safety and Handling Guide for (2-Methoxy-5-methylpyridin-3-yl)methanol

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2-Methoxy-5-methylpyridin-3-yl)methanol. The information herein is synthesized from established safety data for...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2-Methoxy-5-methylpyridin-3-yl)methanol. The information herein is synthesized from established safety data for structurally related pyridine derivatives and is intended for use by trained professionals in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological profile of analogous pyridine compounds, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, ingestion, or skin contact.[2]

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To prevent contact with eyes, which can cause serious irritation.[1][3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe footwear.To prevent skin contact which can cause irritation.[1][3][4] For larger quantities, a chemical-resistant apron is also recommended.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the solid form to avoid dust inhalation, or if working outside of a certified chemical fume hood.To prevent respiratory tract irritation.[1][5]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is fundamental to mitigating the risks associated with (2-Methoxy-5-methylpyridin-3-yl)methanol.

Engineering Controls and Work Environment
  • Ventilation: All handling of (2-Methoxy-5-methylpyridin-3-yl)methanol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is critical to minimize the inhalation of any dusts or vapors.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][7]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2] Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[2][8]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize the duration of handling.

  • Weighing and Transfer: If in solid form, handle with care to avoid generating dust.[4] Use a spatula for transfers. For liquid transfers, use appropriate glassware and avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6][9] Decontaminate all work surfaces.

Storage
  • Store in a tightly sealed, clearly labeled container.[3][4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7][10]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[6][9] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[6][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
Spill Response
  • Small Spills: For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[5][10] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]

  • Large Spills: In the case of a large spill, evacuate the area immediately.[5] Ensure the area is well-ventilated and contact your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan

All waste containing (2-Methoxy-5-methylpyridin-3-yl)methanol must be treated as hazardous waste.[5][12]

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and chemically compatible container.[5]

  • Storage of Waste: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2][11]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer Compound prep_setup->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Surfaces handle_procedure->cleanup_decon disp_collect Collect Waste in Labeled Container handle_procedure->disp_collect cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_wash->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Caption: Workflow for handling (2-Methoxy-5-methylpyridin-3-yl)methanol.

Emergency Response Logic

cluster_exposure_response Exposure Response cluster_spill_response Spill Response exposure Exposure Event eye_contact Eye Contact exposure->eye_contact Yes skin_contact Skin Contact exposure->skin_contact Yes inhalation Inhalation exposure->inhalation Yes ingestion Ingestion exposure->ingestion Yes spill Spill Event small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill Yes flush_eyes Flush Eyes for 15 min eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical if irritation persists fresh_air->seek_medical rinse_mouth->seek_medical absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_waste Collect in Waste Container absorb->collect_waste call_ehs Contact EHS evacuate->call_ehs

Caption: Decision-making flowchart for emergency response.

References

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Proman. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxypyridin-3-yl)methanol. Retrieved from [Link]

Sources

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